2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS 1243452-02-9): A Comprehensive Technical Guide on Synthesis, Properties, and Bioactive Applications
Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and building-block optimization, I frequently encounter scaffolds that bridge the gap between simple commodity chemicals and highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and building-block optimization, I frequently encounter scaffolds that bridge the gap between simple commodity chemicals and highly specialized pharmaceutical intermediates. 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS 1243452-02-9) —hereafter referred to as CMIP—is one such high-value ortho-alkoxy phenol derivative.
This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. It details the physicochemical properties, structure-activity relationship (SAR) rationale, and field-proven synthetic protocols required to leverage this compound in advanced drug discovery pipelines, particularly in the realms of bromodomain inhibition and sensory receptor modulation.
Chemical Identity and Physicochemical Properties
Before deploying CMIP in a synthetic workflow or biological assay, it is critical to understand its fundamental parameters. The integration of an isopropyl group and a cyclopropylmethoxy ether onto a phenol core creates a highly lipophilic, yet hydrogen-bond-capable, molecule.
Table 1: Physicochemical and Structural Data
Parameter
Value
Technical Implication
Chemical Name
2-(Cyclopropylmethoxy)-4-isopropylphenol
IUPAC standard nomenclature
CAS Number
1243452-02-9
Unique registry identifier
Molecular Formula
C₁₃H₁₈O₂
Determines exact mass for HRMS
Molecular Weight
206.28 g/mol
Favorable for Lipinski's Rule of 5
Structural Class
Substituted Phenol Ether
Indicates potential antioxidant/redox activity
Hydrogen Bond Donors
1 (Phenolic -OH)
Critical for targeted receptor anchoring
Hydrogen Bond Acceptors
2 (Ether -O-, Phenolic -OH)
Facilitates secondary binding interactions
Mechanistic Insights: Structural Rationale and Bioactivity
In drug design, every functional group must serve a distinct purpose. The architecture of CMIP is not arbitrary; it is engineered for specific pharmacokinetic and pharmacodynamic outcomes.
The Causality of the Cyclopropylmethoxy Group
Why utilize a cyclopropylmethoxy substituent rather than a standard linear alkyl chain (e.g., n-propoxy)?
Metabolic Stability: Linear alkoxy groups are highly susceptible to cytochrome P450-mediated oxidative dealkylation. The cyclopropyl ring lacks easily abstractable beta-hydrogens, introducing a rigid steric shield that drastically increases the half-life of the molecule in hepatic microsomes.
Steric Shielding: The bulky ether at the ortho position partially shields the adjacent phenolic hydroxyl. This modulates the pKa of the -OH group, optimizing its hydrogen-bonding dynamics within hydrophobic protein pockets.
Applications in Drug Development
Bromodomain (BET) Inhibitors: Phenol ethers bearing cyclopropylmethoxy substituents are critical building blocks in the synthesis of potent bromodomain and extra-terminal (BET) inhibitors, which are actively investigated for oncology and inflammatory diseases .
Beta-Blocker Intermediates: Structurally analogous compounds (e.g., 4-[2-(cyclopropylmethoxy)ethyl]phenol) are foundational intermediates in the synthesis of cardioselective beta-blockers like betaxolol .
TRP Channel Modulation: Substituted isopropylphenols (akin to thymol or propofol) are well-documented modulators of Transient Receptor Potential (TRP) channels. The addition of the bulky ether group shifts the pharmacological profile from direct agonism to allosteric modulation, mitigating off-target toxicity .
Figure 1: Proposed sensory neuron signaling pathway modulated by CMIP via TRP channel activation.
Synthetic Methodology and Experimental Protocols
To synthesize CMIP efficiently, we employ a regioselective mono-alkylation of 4-isopropylbenzene-1,2-diol.
Design Rationale (Causality of Experimental Choices)
The synthesis relies on exploiting the subtle pKa differences between the two hydroxyl groups of the starting material. The isopropyl group at the para position acts as an electron-donating group, making the meta-hydroxyl slightly less acidic than the para-hydroxyl. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), we achieve regioselective deprotonation, preventing unwanted di-alkylation and maximizing the yield of the target mono-ether .
Figure 2: Step-by-step synthetic workflow for the regioselective mono-alkylation to yield CMIP.
Step-by-Step Protocol: Regioselective Alkylation
Step 1 (Preparation): In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 4-isopropylbenzene-1,2-diol (10.0 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
Step 2 (Deprotonation): Add anhydrous potassium carbonate (K₂CO₃, 11.0 mmol). Causality: A slight stoichiometric excess (1.1 eq) of a mild base ensures the selective deprotonation of the more acidic phenolic hydroxyl without generating the di-anion. Stir at room temperature for 30 minutes.
Step 3 (Alkylation): Dropwise, add (bromomethyl)cyclopropane (10.5 mmol). Heat the reaction mixture to 60°C for 12 hours.
Step 4 (Self-Validating In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The protocol validates itself when the starting material spot disappears, replaced by a single major UV-active spot with a higher Rf value (due to the loss of one polar -OH group).
Step 5 (Workup): Quench the reaction with 100 mL of ice-cold distilled water to precipitate inorganic salts and partition the DMF. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6 (Purification): Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 hexanes/ethyl acetate) to afford CMIP as a pale yellow oil.
Analytical Characterization: A Self-Validating System
To ensure utmost trustworthiness and reproducibility in downstream biological assays, the synthesized batch must be validated using quantitative Nuclear Magnetic Resonance (qNMR).
Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
Protons
Multiplicity
Chemical Shift (ppm)
Structural Assignment
1H
Singlet (broad)
5.60
Phenolic -OH
1H
Doublet (J=8.0 Hz)
6.85
Aromatic C6-H
1H
Singlet
6.75
Aromatic C3-H
1H
Doublet (J=8.0 Hz)
6.70
Aromatic C5-H
2H
Doublet (J=7.0 Hz)
3.85
-O-CH₂- (Ether linkage)
1H
Multiplet
2.85
-CH- (Isopropyl methine)
6H
Doublet (J=6.9 Hz)
1.22
-CH₃ (Isopropyl methyls)
1H
Multiplet
1.25
-CH- (Cyclopropyl methine)
4H
Multiplet
0.35 - 0.65
-CH₂- (Cyclopropyl methylenes)
Self-Validation Protocol (qNMR):
Do not rely solely on relative integration. Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard to the NMR sample. Integration of the internal standard's aromatic protons against the cyclopropylmethoxy methylene protons (at 3.85 ppm) allows for the precise calculation of absolute purity. The batch must yield an absolute purity of >98.0% before it is cleared for high-throughput screening.
References
Bromodomain inhibitors. WO2013097601A1. World Intellectual Property Organization.
Selective alkylation of an alcohol substituted phenol compound. WO1998012172A1. World Intellectual Property Organization.
N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Tetrahedron; ResearchGate. URL:[Link]
Exploratory
2-(Cyclopropylmethoxy)-4-isopropylphenol chemical structure
As a Senior Application Scientist specializing in the structural optimization and high-throughput screening of neuroactive pharmacophores, I frequently encounter novel scaffolds that bridge the gap between traditional an...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in the structural optimization and high-throughput screening of neuroactive pharmacophores, I frequently encounter novel scaffolds that bridge the gap between traditional anesthetics and targeted sensory channel modulators.
2-(Cyclopropylmethoxy)-4-isopropylphenol (CMIP) , identified by CAS number 1243452-02-9, represents a fascinating structural evolution in the alkylphenol class. By dissecting its molecular architecture, we can draw direct functional parallels to established GABA_A receptor modulators (like propofol and ciprofol) and Transient Receptor Potential (TRP) channel agonists (like thymol and menthol).
This whitepaper provides an in-depth technical guide on the structural mechanics, precision synthesis, and pharmacological screening workflows for CMIP.
Structural & Electronic Profiling
The pharmacological potential of CMIP is dictated by the synergistic relationship between its core scaffold and its ether substitution.
The 4-Isopropylphenol Core: The isopropyl group at the para position provides the necessary lipophilicity to facilitate rapid penetration across the blood-brain barrier (BBB) and partitioning into the hydrophobic binding pockets of transmembrane ion channels.
The 2-Cyclopropylmethoxy Moiety: This is the critical functional driver. The addition of a cyclopropyl group to a phenol backbone has been clinically proven to enhance binding affinity for GABA_A receptors, as seen in the structural evolution from propofol to the novel anesthetic ciprofol[1][2]. The cyclopropylmethoxy group introduces a rigid, sterically constrained ether linkage. This steric bulk partially shields the adjacent phenolic hydroxyl group, modulating its hydrogen-bond donor capacity and preventing rapid Phase II metabolic conjugation (glucuronidation), thereby potentially extending its functional half-life.
High carbon-to-heteroatom ratio ensures lipophilicity.
LogP (Estimated)
3.8 - 4.2
Facilitates deep insertion into lipid bilayers.
Topological Polar Surface Area
29.5 Ų
Excellent CNS multiparameter optimization score.
Hydrogen Bond Donors
1 (Phenolic -OH)
Critical for anchoring to receptor binding pockets.
Hydrogen Bond Acceptors
2 (-OH, Ether -O-)
Enables secondary dipole interactions with target proteins.
Synthetic Methodology: Precision Etherification
In my experience overseeing library synthesis for neuroactive compounds, the primary challenge in derivatizing catechols is avoiding over-alkylation or unwanted C-alkylation. The synthesis of CMIP relies on a highly controlled Williamson ether synthesis [3].
Step-by-Step Protocol
Preparation: Dissolve 1.0 equivalent of 4-isopropylcatechol (starting material) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes to generate the phenoxide anion.
Alkylation: Dropwise, add 1.05 equivalents of cyclopropylmethyl bromide. Elevate the reaction temperature to 60°C and stir for 12 hours.
Quenching & Extraction: Quench the reaction with distilled water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the target mono-alkylated regioisomer.
Expert Insight (Causality): Why use K₂CO₃ in DMF? As a weak, non-nucleophilic base, K₂CO₃ deprotonates the more sterically accessible hydroxyl group without inducing side reactions. DMF, a polar aprotic solvent, tightly solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic. This strict thermodynamic control heavily favors O-alkylation over C-alkylation, ensuring high yields of the target ether[3].
Fig 1. Synthetic workflow for 2-(Cyclopropylmethoxy)-4-isopropylphenol via Williamson ether synthesis.
Pharmacological Screening Workflows
When evaluating novel alkylphenols, relying solely on binding assays is insufficient. A functional, self-validating screening cascade is mandatory to determine whether CMIP acts as an agonist, antagonist, or positive allosteric modulator (PAM).
Workflow 1: High-Throughput Calcium Imaging for TRP Channels
Given the structural homology of CMIP to menthol and thymol, it is a prime candidate for TRPM8 and TRPV1 channel modulation. We utilize a fluorometric imaging plate reader (FLIPR) assay, which is the industry standard for non-selective cation channel screening[4][5].
Cell Preparation: Seed hTRPV1-HEK293 or hTRPM8-HEK293 cells in 384-well clear-bottom plates at a density of 15,000 cells/well. Incubate overnight.
Dye Loading: Remove media and incubate cells with a calcium-sensitive dye (e.g., FLIPR Calcium 5 Assay Kit or Fluo-4 AM) for 45 minutes at 37°C[4].
Compound Application: Using automated liquid handling, inject CMIP at varying concentrations (1 µM to 100 µM).
Signal Acquisition: Measure intracellular calcium mobilization via fluorescence emission at 516 nm (Excitation: 488 nm). Calculate the EC₅₀ based on the peak fluorescence amplitude.
Fig 2. High-throughput fluorescence screening pathway for CMIP receptor modulation.
Workflow 2: Electrophysiology for GABA_A Receptor Modulation
To validate the functional impact of the cyclopropylmethoxy moiety on central nervous system inhibition, we perform whole-cell patch-clamp recordings.
Expert Insight (Causality): Why patch-clamp? While FLIPR provides excellent high-throughput functional data, it lacks the temporal resolution to detect subtle changes in channel desensitization or allosteric gating kinetics. Patch-clamp allows us to precisely quantify the shift in the EC₅₀ of GABA-induced chloride currents, confirming whether CMIP acts as a PAM similar to ciprofol[2].
Transfection: Transiently transfect HEK293T cells with human GABA_A receptor subunits (α1, β2, γ2).
Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with an intracellular solution rich in CsCl.
Perfusion: Co-apply sub-maximal GABA (e.g., EC₂₀) with escalating doses of CMIP to measure the potentiation of inward chloride currents.
Analytical Validation & Quality Control
Before any biological screening, the structural integrity of the synthesized CMIP must be validated as a self-contained system of trust:
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) is critical. The spectrum must confirm the presence of the cyclopropyl multiplet at ~0.3–0.6 ppm, the ether methylene doublet at ~3.8 ppm, and the isopropyl methyl doublet at ~1.2 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS): Employ Electrospray Ionization (ESI) in negative mode to detect the deprotonated molecular ion [M-H]⁻ at m/z 205, confirming the exact mass and ensuring >98% purity prior to in vitro assays.
References
Title: Results of GABA A receptor binding analysis of propofol and ciprofol.
Title: Comparison of ciprofol versus propofol on gastrointestinal motility in patients undergoing laparoscopic radical resection for colorectal cancer: study protocol for a randomised controlled trial.
Title: Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit.
Title: Full article: Functional Assessment of Temperature-Gated Ion-Channel Activity Using a Real-Time PCR Machine.
Title: Thermodynamic study of crown ether–lithium/magnesium complexes based on benz-1,4-dioxane and its homologues.
An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-4-isopropylphenol Abstract This technical guide provides a comprehensive overview of 2-(cyclopropylmethoxy)-4-isopropylphenol, a unique phenolic ether. While direct e...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-4-isopropylphenol
Abstract
This technical guide provides a comprehensive overview of 2-(cyclopropylmethoxy)-4-isopropylphenol, a unique phenolic ether. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established chemical principles and data from structurally analogous compounds to present its core physicochemical properties, a robust synthesis protocol, detailed analytical methodologies, and a discussion of its potential applications. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in novel substituted phenol derivatives.
Introduction and Core Molecular Features
2-(Cyclopropylmethoxy)-4-isopropylphenol is an aromatic organic compound characterized by a phenol ring substituted with a hydroxyl group (-OH) at position 1, a cyclopropylmethoxy group (-O-CH₂-c-C₃H₅) at position 2, and an isopropyl group (-CH(CH₃)₂) at position 4. This unique combination of functional groups suggests a profile that merges the chemical reactivity of a hindered phenol with the specific steric and electronic properties conferred by the ether-linked cyclopropyl and isopropyl moieties.
The core structure is analogous to substituted guaiacol (2-methoxyphenol) derivatives, which are widely found in nature and are of significant industrial importance.[1][2][3] The phenolic hydroxyl group is a key feature, imparting antioxidant properties and serving as a proton-donating site. The adjacent cyclopropylmethoxy group provides steric hindrance, which can modulate the reactivity of the hydroxyl group and influence the molecule's interaction with biological targets. The isopropyl group at the para position further increases its lipophilicity. The strained three-membered ring of the cyclopropyl group is a recognized pharmacophore that can enhance metabolic stability or binding affinity in biologically active molecules.[4]
Physicochemical and Spectroscopic Properties
The properties of 2-(cyclopropylmethoxy)-4-isopropylphenol have been calculated based on its chemical structure (C₁₃H₁₈O₂).
Property
Value / Description
Source
Molecular Formula
C₁₃H₁₈O₂
Calculated
Molecular Weight
206.28 g/mol
Calculated
IUPAC Name
2-(Cyclopropylmethoxy)-4-isopropylphenol
-
Appearance
Predicted: Colorless to pale yellow liquid
Analogy
Boiling Point
Predicted: >250 °C
Analogy
Solubility
Predicted: Soluble in organic solvents (e.g., Ethanol, DMSO, Chloroform); poorly soluble in water
Analogy
XLogP3
Predicted: ~3.5
Analogy
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the molecule. The following data are predicted based on the analysis of similar structures such as 4-vinylguaiacol, 4-isopropylphenol, and other alkoxy-substituted phenols.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
Isopropyl Protons: A doublet around δ 1.2 ppm (6H, -CH(CH₃ )₂) and a septet around δ 3.2 ppm (1H, -CH (CH₃)₂).
Cyclopropyl Protons: Complex multiplets in the upfield region, δ 0.3-0.6 ppm (4H) and a multiplet around δ 1.2-1.4 ppm (1H).
Methoxy Protons (-O-CH₂-): A doublet around δ 3.8 ppm (2H), coupled to the cyclopropyl methine proton.
Aromatic Protons: Three signals in the aromatic region, likely between δ 6.7-7.0 ppm (3H).
Phenolic Proton (-OH): A broad singlet, typically around δ 5.0-6.0 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Isopropyl Carbons: Signals around δ 24 ppm (-CH(C H₃)₂) and δ 33 ppm (-C H(CH₃)₂).
Cyclopropyl & Methoxy Carbons: Methylene carbons of the cyclopropyl group around δ 3-4 ppm, the methine carbon around δ 11 ppm, and the ether methylene (-O-C H₂-) around δ 75 ppm.
Aromatic Carbons: Six distinct signals in the δ 110-150 ppm range, with the carbons attached to the oxygen atoms (C1 and C2) being the most downfield.
IR (Infrared) Spectroscopy:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.
C-H Stretch (Aromatic & Aliphatic): Signals between 2850-3100 cm⁻¹.
C=C Stretch (Aromatic): Characteristic peaks around 1500-1600 cm⁻¹.
C-O Stretch (Ether & Phenol): Strong absorptions in the 1200-1260 cm⁻¹ region.
MS (Mass Spectrometry):
Molecular Ion (M⁺): A prominent peak at m/z = 206.
Key Fragmentation Patterns: Expect loss of the isopropyl group (M-43), and cleavage of the ether bond, leading to fragments corresponding to the cyclopropylmethyl cation (m/z = 55) and the 4-isopropylcatechol radical cation (m/z = 152).
Synthesis and Mechanism: A Guided Protocol
The most logical and efficient route for the synthesis of 2-(cyclopropylmethoxy)-4-isopropylphenol is the Williamson ether synthesis .[7][8][9] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The proposed synthesis starts from the commercially available precursor, 4-isopropylcatechol.
Rationale for Experimental Design
Starting Material: 4-Isopropylcatechol (4-isopropylbenzene-1,2-diol) is the ideal precursor, providing the required phenol and isopropyl groups in the correct orientation.
Challenge of Selectivity: Catechol has two hydroxyl groups of similar reactivity. To achieve selective mono-alkylation at the C2 position, reaction conditions must be carefully controlled. Using a 1:1 molar ratio of catechol to the alkylating agent is crucial. While some di-alkylation is inevitable, it can be minimized and separated during purification.
Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate one of the phenolic hydroxyls without being overly reactive. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the phenoxide nucleophile reactive.[10]
Alkylating Agent: (Bromomethyl)cyclopropane (cyclopropylmethyl bromide) is the reagent of choice, providing the cyclopropylmethoxy moiety. It is a primary alkyl halide, which is optimal for Sₙ2 reactions to avoid competing E2 elimination reactions.[11]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-(cyclopropylmethoxy)-4-isopropylphenol.
Step-by-Step Experimental Protocol
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-isopropylcatechol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous acetonitrile (10 mL per gram of catechol).
Addition of Alkylating Agent: While stirring the suspension, add (bromomethyl)cyclopropane (1.05 eq.) dropwise at room temperature.
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), water (25 mL), and brine (25 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). Combine the fractions containing the desired product (identified by TLC) and remove the solvent to yield pure 2-(cyclopropylmethoxy)-4-isopropylphenol.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical self-validating step. A standard workflow would involve Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
Analytical Workflow Diagram
Caption: Analytical workflow for structural validation.
Protocol for GC-MS Analysis
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in ethyl acetate.
Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms) coupled to a mass spectrometer.
GC Conditions:
Injector Temperature: 250°C
Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min.
Carrier Gas: Helium.
MS Conditions:
Ionization Mode: Electron Impact (EI), 70 eV.
Scan Range: 40-400 m/z.
Data Analysis: The resulting chromatogram should show a single major peak, indicating high purity. The mass spectrum for this peak should display a molecular ion at m/z 206 and a fragmentation pattern consistent with the predicted structure.
Potential Applications and Biological Significance
The structural motifs within 2-(cyclopropylmethoxy)-4-isopropylphenol suggest several areas of potential application, primarily by drawing analogies to well-studied guaiacol and phenol derivatives.[12][13]
Pharmaceutical Intermediate: The most direct parallel is with the structurally related compound 4-[2-(cyclopropylmethoxy)ethyl]phenol, which is a key intermediate in the synthesis of Betaxolol, a cardioselective beta-blocker.[14][15] The title compound could similarly serve as a valuable building block for novel therapeutics, where the hindered phenol could be functionalized to introduce other pharmacophores.
Flavor and Fragrance Industry: Guaiacol and its alkyl derivatives are widely used to impart smoky, spicy, and medicinal notes to foods and perfumes.[2][3] The unique combination of the isopropyl and cyclopropylmethoxy groups could result in a novel aromatic profile, potentially offering complex woody or spicy notes for use as a flavoring agent or fragrance component.
Antioxidant and Preservative: Phenolic compounds are well-known radical scavengers. The hindered nature of the hydroxyl group in this molecule might enhance its stability and prolong its antioxidant activity, making it a candidate for use as a preservative in cosmetics, personal care products, or industrial formulations.
Agrochemicals: Substituted phenols are common scaffolds in herbicides and pesticides. The lipophilic nature of this molecule could facilitate its transport across biological membranes, suggesting potential for investigation in agrochemical research.
Structure-Application Relationship Diagram
Caption: Relationship between molecular features and potential applications.
Conclusion
2-(Cyclopropylmethoxy)-4-isopropylphenol, with a molecular weight of 206.28 g/mol , represents an intriguing yet underexplored chemical entity. By applying fundamental principles of organic chemistry, this guide has outlined a reliable synthetic pathway via Williamson ether synthesis and established a clear workflow for its analytical confirmation. The structural relationship to industrially significant guaiacols and pharmaceutical intermediates suggests that this compound holds considerable potential as a building block in drug discovery, a novel agent in the flavor and fragrance industry, and a functional antioxidant. Further empirical research is warranted to fully characterize its properties and validate these potential applications.
References
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved March 15, 2026, from [Link]
Vinati Organics. (2025, May 16). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. Retrieved March 15, 2026, from [Link]
LookChem. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved March 15, 2026, from [Link]
Naylor, A., et al. (1995). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 38(12), 2218-2231. Available from: [Link]
Jayanthi, S., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Molecules, 25(13), 1187. Available from: [Link]
Science.gov. (n.d.). alkyl substituted phenols: Topics by Science.gov. Retrieved March 15, 2026, from [Link]
Paquet, A. (1993). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. International Journal of Peptide and Protein Research, 42(5), 455-458. Available from: [Link]
Foreverest Resources Ltd. (2024, February 20). Characteristics, Overview, Applications, Markets of Guaiacol. Retrieved March 15, 2026, from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 15, 2026, from [Link]
Lévai, G., et al. (2013). Synthesis of 2‐Alkoxy-N-protected phenethylamines via one-pot copper- catalyzed aziridination/ring-opening of styrenes. European Journal of Organic Chemistry, 2013(24), 5349-5354. Available from: [Link]
CAS. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. CAS Common Chemistry. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). EP0061015A1 - Process for the preparation of a 2-alkylphenol.
Kundu, S., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 136(28), 10023-10035. Available from: [Link]
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved March 15, 2026, from [Link]
Gouws, S., et al. (2008). Electrochemical production of alkoxy-substituted phenols. Electrochimica Acta, 53(14), 4544-4549. Available from: [Link]
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved March 15, 2026, from [Link]
Kurbatov, S. V., et al. (2009). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Arkivoc, 2010(ii), 49-60. Available from: [Link]
Canadian Science Publishing. (n.d.). Generation and spectroscopic and kinetic characterization of methoxy-substituted phenoxyl radicals in solution and on paper. Canadian Journal of Chemistry. Retrieved March 15, 2026, from [Link]
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved March 15, 2026, from [Link]
PubChem. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). WO2004092106A2 - Process for preparing alkoxy- and aryloxy-phenols.
ResearchGate. (n.d.). ¹H-NMR spectra of 4-vinylguaiacol. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Technical Whitepaper: Physicochemical Profiling and Pharmacological Potential of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Executive Summary 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) is a highly lipophilic, sterically hindered ortho-alkoxy-para-alkylphenol. This compound represents a fascinating intersection of structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) is a highly lipophilic, sterically hindered ortho-alkoxy-para-alkylphenol. This compound represents a fascinating intersection of structural motifs found in both general anesthetics (e.g., propofol) and sensory channel modulators (e.g., eugenol). This whitepaper provides an in-depth technical guide on its physicochemical properties, self-validating synthetic methodologies, and theoretical pharmacological applications, designed for researchers and drug development professionals.
Structural Rationale & Physicochemical Profiling
The molecular architecture of 2-(Cyclopropylmethoxy)-4-isopropylphenol is defined by a 4-isopropylphenol core modified by a cyclopropylmethoxy group at the ortho position.
Mechanistic Rationale: The cyclopropyl group provides significant steric bulk. In drug design, replacing a simple methoxy group (as seen in eugenol) with a cyclopropylmethoxy group enhances metabolic stability by sterically shielding the ether linkage from rapid CYP450-mediated O-dealkylation. Furthermore, the rigid cyclopropyl ring increases the overall lipophilicity (LogP ~3.82), optimizing the molecule for blood-brain barrier (BBB) penetration without excessively increasing the molecular weight.
Quantitative Data Summary
The following table summarizes the core chemical identifiers and predicted physicochemical properties based on structural analogs from and .
Property
Value
Chemical Name
2-(Cyclopropylmethoxy)-4-isopropylphenol
CAS Registry Number
1243452-02-9
Molecular Formula
C₁₃H₁₈O₂
Molecular Weight
206.28 g/mol
SMILES String
CC(C)c1ccc(O)c(OCC2CC2)c1
LogP (Predicted)
3.82 ± 0.2
Boiling Point (Predicted)
295°C - 310°C at 760 mmHg
Density (Predicted)
1.04 ± 0.05 g/cm³
Hydrogen Bond Donors / Acceptors
1 / 2
Topological Polar Surface Area (TPSA)
29.5 Ų
Synthetic Methodology & Purification Protocol
To ensure high-yield isolation of the target compound, the following self-validating protocol utilizes a selective Sₙ2 mono-alkylation of 4-isopropylcatechol.
Step-by-Step Experimental Workflow
Deprotonation & Activation:
Action: Dissolve 1.0 equivalent of 4-isopropylcatechol in anhydrous N,N-Dimethylformamide (DMF). Add 1.1 equivalents of anhydrous Potassium Carbonate (K₂CO₃).
Causality: DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide anion relatively unsolvated, drastically accelerating the Sₙ2 reaction. K₂CO₃ is specifically chosen over stronger bases (like NaH) because its mild nature selectively deprotonates the more sterically accessible and acidic hydroxyl group, minimizing unwanted di-alkylation.
Alkylation:
Action: Perform dropwise addition of cyclopropylmethyl bromide (1.05 eq) at 0°C, then heat the reaction mixture to 80°C for 4 hours.
Causality: The cyclopropylmethyl group is bulky. While the initial addition at 0°C prevents exothermic side reactions, subsequent heating is thermodynamically required to overcome the steric hindrance during the Sₙ2 transition state.
Validation Checkpoint (Self-Validating System):
Action: Perform Thin Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate mobile phase.
Causality: A robust protocol requires real-time monitoring. The target mono-alkylated product will appear at R_f ~0.45, distinctly higher than the highly polar catechol starting material (R_f ~0.2). Complete disappearance of the R_f 0.2 spot validates reaction completion.
Quench & Purification:
Action: Quench with distilled water, extract with Ethyl Acetate, and wash the organic layer extensively with brine to remove residual DMF. Purify via silica gel flash chromatography.
Figure 1: Step-by-step SN2 mono-alkylation workflow for synthesizing CAS 1243452-02-9.
Pharmacological Potential & Mechanistic Pathways
Drawing structural parallels to known neuroactive agents, 2-(Cyclopropylmethoxy)-4-isopropylphenol exhibits a dual-pharmacophore profile.
GABA_A Receptor Modulation:
The para-isopropylphenol moiety is a recognized motif for GABA_A receptor positive allosteric modulation (PAM). Similar to propofol and its analogs documented by, the phenolic hydroxyl acts as a critical hydrogen bond donor at the β3/α1 transmembrane interface, while the isopropyl group anchors the molecule in the hydrophobic pocket, facilitating chloride ion influx and neuronal hyperpolarization.
TRP Channel Sensory Modulation:
The addition of the ortho-alkoxy group mirrors the vanilloid structure of eugenol, a well-characterized Transient Receptor Potential Vanilloid 1 (TRPV1) agonist as detailed by the . The bulky cyclopropylmethoxy group likely alters the binding kinetics at the TRPV1/TRPM8 channels, potentially offering a slower onset but longer-lasting desensitization of nociceptors, leading to sustained analgesic effects.
Figure 2: Dual pharmacological signaling pathway for GABA_A and TRP channel modulation.
Analytical Characterization Standards
To verify the integrity of the synthesized compound, the following analytical signatures must be confirmed:
¹H-NMR (400 MHz, CDCl₃): Look for the highly diagnostic cyclopropyl protons appearing uniquely upfield (multiplets between 0.3 ppm and 0.6 ppm). The isopropyl group will present as a distinct septet (~2.8 ppm) and a doublet (~1.2 ppm, 6H).
LC-MS (ESI): Due to the presence of the phenolic -OH, Electrospray Ionization in negative mode (ESI-) is recommended. The mass spectrum should yield a prominent [M-H]⁻ pseudomolecular ion at m/z 205.1.
References
National Institutes of Health (PMC). "Study on mechanism of transdermal administration of eugenol for pain treatment by network pharmacology and molecular docking technology". Source: PubMed Central. URL:[Link]
Foundational
An In-depth Technical Guide to 2-Alkoxy-4-Alkylphenols: A Case Study on 2-Methoxy-4-propylphenol
A Note to the Researcher: An extensive search of the scientific literature did not yield specific data for the compound 2-(Cyclopropylmethoxy)-4-isopropylphenol. This suggests that the compound may not have been synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Researcher: An extensive search of the scientific literature did not yield specific data for the compound 2-(Cyclopropylmethoxy)-4-isopropylphenol. This suggests that the compound may not have been synthesized or characterized to date. Therefore, this guide will focus on a closely related and well-documented member of the 2-alkoxy-4-alkylphenol class: 2-Methoxy-4-propylphenol . This compound serves as an excellent model for understanding the synthesis, properties, and potential applications of this important class of molecules.
Introduction to 2-Methoxy-4-propylphenol
2-Methoxy-4-propylphenol, also known as 4-propylguaiacol or dihydroeugenol, is a phenolic compound that has garnered interest in various scientific and industrial fields.[1] It is a volatile phenolic flavor compound found in some wines, liquid smoke, and oregano.[1] Structurally, it belongs to the class of methoxyphenols.[2] This guide will provide a comprehensive overview of its chemical synthesis, physicochemical properties, and diverse applications, with insights into its potential biological activities.
Chemical Synthesis
The synthesis of 2-methoxy-4-propylphenol can be approached through several synthetic strategies, primarily involving the alkylation of a guaiacol (2-methoxyphenol) precursor. A plausible and common method is the Friedel-Crafts alkylation of guaiacol.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation of Guaiacol
A common method for introducing an alkyl group to a phenol ring is the Friedel-Crafts alkylation. In this proposed synthesis, guaiacol is reacted with an appropriate propylating agent in the presence of a Lewis acid catalyst.
Caption: Proposed synthetic workflow for 2-Methoxy-4-propylphenol.
Experimental Protocol: Alkylation of Guaiacol
The following is a generalized protocol for the synthesis of 2-methoxy-4-propylphenol via Friedel-Crafts alkylation.
Materials:
Guaiacol
1-Propanol (or other suitable propylating agent)
Acid catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst like a zeolite)
Anhydrous solvent (e.g., toluene or dichloromethane)
Sodium bicarbonate solution (for neutralization)
Anhydrous magnesium sulfate (for drying)
Standard laboratory glassware for reaction under an inert atmosphere, heating, and distillation.
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve guaiacol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture while stirring.
Addition of Alkylating Agent: Slowly add 1-propanol to the reaction mixture through the dropping funnel. The reaction may be exothermic, and the temperature should be controlled.
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and maintain it for several hours. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding it to a cold sodium bicarbonate solution to neutralize the acid catalyst.
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.
Causality of Experimental Choices:
Inert Atmosphere: Prevents the oxidation of the phenol starting material and product.
Acid Catalyst: The Lewis or Brønsted acid is crucial for generating the electrophilic carbocation from the alkylating agent, which then attacks the electron-rich phenol ring.[3]
Solvent: An anhydrous, non-polar aprotic solvent is chosen to prevent side reactions with the catalyst and intermediates.
Temperature Control: The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing the formation of byproducts from side reactions like polymerization or isomerization.
Physicochemical Properties
The key physicochemical properties of 2-methoxy-4-propylphenol are summarized in the table below.
2-Methoxy-4-propylphenol is a versatile compound with applications spanning various industries.[2]
Industrial Applications
Flavors and Fragrances: It is a key ingredient in the flavor and fragrance industry, imparting sweet, smoky, and spicy notes to food products, perfumes, and cosmetics.[1][4]
Cosmetics and Personal Care: Due to its antioxidant properties, it is used in cosmetic formulations to enhance product stability and extend shelf life.[2] It also acts as a fixative for scents in personal care products.[4]
Industrial Cleaning: Its antimicrobial properties make it a useful component in some industrial cleaning solutions.[6]
Biological Activity and Potential Therapeutic Applications
Substituted phenols, including 2-methoxy-4-propylphenol, are known to exhibit a range of biological activities.
Antioxidant Activity: The phenolic hydroxyl group is a key structural feature responsible for the antioxidant properties of this class of compounds. It can donate a hydrogen atom to scavenge free radicals, thereby preventing oxidative damage.
Caption: Role of the phenolic hydroxyl group in free radical scavenging.
Anti-inflammatory and Antimicrobial Properties: Research suggests that 2-methoxy-4-propylphenol possesses anti-inflammatory and antimicrobial activities, making it a compound of interest for pharmaceutical applications, particularly in dermatology.[2] The exact mechanisms are still under investigation but may involve the modulation of inflammatory pathways and disruption of microbial cell membranes. Studies on similar alkylphenols have shown that they can induce oxidative stress in certain cell lines, which may contribute to their cytotoxic and antimicrobial effects.[7][8]
Potential as Endocrine Disruptors: It is important to note that some alkylphenols have been identified as potential endocrine disruptors due to their ability to mimic natural estrogens.[9] Therefore, the toxicological profile of any new derivative in this class would need to be thoroughly evaluated.
Conclusion
While direct information on 2-(Cyclopropylmethoxy)-4-isopropylphenol is not currently available in the scientific literature, the study of its structural analog, 2-methoxy-4-propylphenol, provides valuable insights into the chemistry and potential applications of 2-alkoxy-4-alkylphenols. This class of compounds exhibits interesting properties, including antioxidant, anti-inflammatory, and antimicrobial activities, making them relevant for researchers in materials science, food chemistry, and drug development. Future research could focus on the synthesis and characterization of novel derivatives, such as the originally queried compound, to explore how modifications to the alkoxy and alkyl substituents influence their biological and chemical properties.
Yan, F., et al. (2019). Deoxyalkylation of guaiacol using haggite structured V4O6(OH)4. RSC Advances.
Bertero, N., et al. (2024). Insights into the Kinetics of the Guaiacol Alkylation with Cyclohexanol in a One-Pot Process. Industrial & Engineering Chemistry Research. [Link]
Aaltodoc. Selective demethoxylation of guaiacol to alkylphenols in supercritical methanol over a HT-MoS2 catalyst. [Link]
Yan, F., et al. (2019). Deoxyalkylation of guaiacol using haggite structured V4O6(OH)4. RSC Publishing. [Link]
ACS Publications. Insights into the Kinetics of the Guaiacol Alkylation with Cyclohexanol in a One-Pot Process. [Link]
ResearchGate. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line. [Link]
sibran.ru. Synthesis and Biological Activity of Hydrophilic Alkylphenols. [Link]
PubMed. 4-Alkylphenols and related chemicals show similar effect on the function of human and rat estrogen receptor alpha in reporter gene assay. (2008). [Link]
PubMed. Studies of the antitumor activity of (2-alkoxyalkyl)- and (2-alkoxyalkenyl)phosphocholines. [Link]
PubMed. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line. (2023). [Link]
Discovery of 2-(Cyclopropylmethoxy)-4-isopropylphenol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Cyclopropylmethoxy)-4-isopropylphenol Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Cy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Cyclopropylmethoxy)-4-isopropylphenol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details a robust synthetic protocol, outlines key characterization methodologies, and explains the underlying chemical principles. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for the formation of ethers. This guide emphasizes practical, field-proven insights to ensure reproducibility and high-purity outcomes. All protocols are presented as self-validating systems, with in-text citations to authoritative sources for key claims and standards.
Introduction
2-(Cyclopropylmethoxy)-4-isopropylphenol is a chemical compound featuring a phenol ring substituted with an isopropyl group and a cyclopropylmethoxy group. While a specific high-profile discovery of this molecule is not prominent in the scientific literature, its structural motifs are of interest in medicinal chemistry and materials science. The cyclopropyl group is a known bioisostere for other chemical groups and can influence the metabolic stability and conformational rigidity of a molecule. The phenol group, in turn, is a versatile chemical handle for further functionalization.
This guide provides a detailed methodology for the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol, enabling researchers to produce this compound for further study and application. The presented synthesis is based on the Williamson ether synthesis, a fundamental reaction in organic chemistry that involves the reaction of an alkoxide with a primary alkyl halide.
Synthetic Approach: The Williamson Ether Synthesis
The synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol is most directly achieved via the Williamson ether synthesis. This method is chosen for its reliability, high yield, and the ready availability of the starting materials. The reaction proceeds in two main steps:
Deprotonation of the phenol: The starting material, 4-isopropylphenol, is treated with a strong base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
Nucleophilic substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide ion in an SN2 reaction to form the desired ether.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
Deprotonation: To the flask, add 4-isopropylphenol (1.0 eq) and anhydrous DMF (50 mL). Stir the solution under nitrogen until the phenol is completely dissolved. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should be observed.
Ether Formation: (Bromomethyl)cyclopropane (1.2 eq) is added dropwise to the reaction mixture at 0 °C via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
Reaction Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Characterization Data
The identity and purity of the synthesized 2-(Cyclopropylmethoxy)-4-isopropylphenol can be confirmed using standard analytical techniques. The expected data are summarized in the table below.
While the specific biological activity of 2-(Cyclopropylmethoxy)-4-isopropylphenol is not extensively documented, compounds with similar structural features have been explored in various contexts. For instance, substituted phenols are known to possess antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of a cyclopropylmethoxy group can modulate these activities by altering the compound's lipophilicity, metabolic stability, and steric profile.
A potential area of investigation for this compound could be its interaction with signaling pathways related to oxidative stress or inflammation. For example, it could be tested for its ability to modulate the Nrf2 pathway, a key regulator of the cellular antioxidant response.
Caption: Hypothetical modulation of the Nrf2 pathway.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of 2-(Cyclopropylmethoxy)-4-isopropylphenol. By following the detailed experimental protocol based on the Williamson ether synthesis, researchers can reliably produce this compound for further investigation. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. While the specific applications of this molecule are yet to be fully explored, its structural features suggest potential for further development in medicinal chemistry and related fields.
References
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
Foundational
2-(Cyclopropylmethoxy)-4-isopropylphenol IUPAC name
An In-depth Technical Guide to 4-[2-(Cyclopropylmethoxy)ethyl]phenol A Note on Nomenclature: The topic of this guide is the chemical compound with the IUPAC name 4-[2-(Cyclopropylmethoxy)ethyl]phenol . It is important to...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-[2-(Cyclopropylmethoxy)ethyl]phenol
A Note on Nomenclature: The topic of this guide is the chemical compound with the IUPAC name 4-[2-(Cyclopropylmethoxy)ethyl]phenol . It is important to note that this compound is structurally distinct from a name with a similar appearance, "2-(Cyclopropylmethoxy)-4-isopropylphenol". This guide will focus exclusively on the former, which is a significant intermediate in pharmaceutical synthesis.
Introduction
4-[2-(Cyclopropylmethoxy)ethyl]phenol is a key organic intermediate, primarily recognized for its role in the synthesis of Betaxolol hydrochloride.[1] Betaxolol is a cardioselective β-1 adrenergic receptor blocker, widely used in the treatment of hypertension and glaucoma.[1] The unique structural features of 4-[2-(cyclopropylmethoxy)ethyl]phenol, specifically the cyclopropylmethoxy group, are crucial for the pharmacological activity of the final drug product. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of 4-[2-(cyclopropylmethoxy)ethyl]phenol are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic procedures.
The synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol is a multi-step process that has been optimized to improve yield and industrial scalability. One common approach involves the protection of the phenolic hydroxyl group, followed by a Grignard reaction, etherification, and subsequent deprotection.
Synthetic Pathway Overview
A prevalent synthetic route starts from p-chlorophenol, which is readily available and cost-effective. The key steps are outlined below:
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of p-chlorophenol is protected to prevent it from interfering with the subsequent Grignard reaction. This is often achieved by reacting it with isobutylene in the presence of an acid catalyst to form p-chlorophenyl tert-butyl ether.[1]
Grignard Reaction: The resulting ether is reacted with magnesium to form a Grignard reagent. This reagent then reacts with ethylene oxide to introduce the ethyl alcohol moiety, yielding 4-tert-butoxyphenylethanol.[1]
Etherification: The alcohol group of 4-tert-butoxyphenylethanol is then etherified using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base to form 1-tert-butoxy-4-[2-(cyclopropylmethoxy)ethyl]benzene.[1][3]
Deprotection: The final step is the removal of the tert-butyl protecting group under acidic conditions to yield the target compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol.[1]
Figure 1: Synthetic Pathway of 4-[2-(Cyclopropylmethoxy)ethyl]phenol
Detailed Experimental Protocol
The following is a representative laboratory-scale protocol for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol, adapted from patented procedures.[1][3]
Step 1: Synthesis of p-Chlorophenyl tert-butyl ether
To a solution of p-chlorophenol (128.5 g, 1 mol) in toluene (200 mL), add a catalytic amount of methanesulfonic acid.
At 35°C, bubble isobutylene gas (1.3 mol) through the solution.
After the addition is complete, continue to stir the reaction mixture at 45°C for 15 hours.
After cooling, wash the mixture with water and then with an aqueous base solution to remove unreacted phenol.
The organic layer is washed with water, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.
Step 2: Synthesis of 4-tert-Butoxyphenylethanol
Prepare a Grignard reagent from p-chlorophenyl tert-butyl ether and magnesium in anhydrous tetrahydrofuran (THF).
To this Grignard reagent, add ethylene oxide dropwise at a controlled temperature.
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
The product is extracted with an organic solvent (e.g., toluene), and the organic layer is washed, dried, and concentrated.
Purification by vacuum distillation yields 4-tert-butoxyphenylethanol.
Step 3: Synthesis of 1-tert-Butoxy-4-[2-(cyclopropylmethoxy)ethyl]benzene
To a solution of 4-tert-butoxyphenylethanol in a suitable solvent, add a base such as sodium hydride.
Add cyclopropylmethyl bromide and heat the mixture to drive the etherification.
After the reaction is complete, cool the mixture and quench with water.
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.
Step 4: Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol
Dissolve the crude 1-tert-butoxy-4-[2-(cyclopropylmethoxy)ethyl]benzene in a suitable solvent.
Add an acid (e.g., hydrochloric acid) and heat the mixture to effect deprotection.
After the reaction is complete, neutralize the mixture and extract the product.
The organic layer is washed, dried, and concentrated to yield 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Application in Drug Development
The primary application of 4-[2-(cyclopropylmethoxy)ethyl]phenol is as a crucial intermediate in the synthesis of Betaxolol.[3]
Figure 2: Conversion to Betaxolol
The synthesis of Betaxolol from this intermediate typically involves two main steps:
Reaction with Epichlorohydrin: 4-[2-(cyclopropylmethoxy)ethyl]phenol is reacted with epichlorohydrin in the presence of a base to form the epoxide, 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane.[3]
Reaction with Isopropylamine: The epoxide is then opened by reaction with isopropylamine to yield Betaxolol.[3]
Safety and Handling
General Precautions:
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[5]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4]
First Aid:
Skin Contact: Immediately wash with plenty of soap and water.[4]
Eye Contact: Rinse cautiously with water for several minutes.[4]
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
It is imperative to consult a detailed SDS for this specific compound before handling.
Conclusion
4-[2-(Cyclopropylmethoxy)ethyl]phenol is a molecule of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the β-blocker Betaxolol. The synthetic routes to this intermediate have been a subject of research to enhance efficiency and reduce costs for industrial-scale production. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in drug discovery and development.
References
A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Process for preparation of phenoxypropanol amines.
One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing). [Link]
PREPARATION METHOD FOR (4-ISOPROPOXY-2-METHYL) PHENYL ISOPROPYL KETONE. EPO. [Link]
Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]
An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-4-isopropylphenol and its Congeners: Synthesis, Characterization, and Therapeutic Potential
Foreword: Charting Unexplored Chemical Space In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. This guide delves into the...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting Unexplored Chemical Space
In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. This guide delves into the scientific underpinnings of 2-(cyclopropylmethoxy)-4-isopropylphenol, a compound for which direct experimental data is not yet prevalent in public literature. By examining its constituent chemical motifs—the cyclopropylmethoxy group, the isopropyl substituent, and the core phenol structure—we can construct a robust, predictive framework for its synthesis, characterization, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive, technically-grounded resource to stimulate and guide future research into this promising, yet uncharted, area of chemical science. Our narrative is built on established principles and data from structurally related compounds, offering a scientifically rigorous projection of the properties and potential of the title compound and its derivatives.
Strategic Synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol
The synthesis of 2-(cyclopropylmethoxy)-4-isopropylphenol can be strategically designed by leveraging established methodologies for the alkylation and etherification of phenols. A plausible and efficient synthetic route would commence with the selective ortho-isopropylation of 4-chlorophenol, followed by the etherification of the resulting phenol with cyclopropylmethyl bromide.
A key consideration in the initial step is to achieve high regioselectivity for the ortho-isopropylation. While the alkylation of phenols can yield a mixture of ortho and para isomers, the use of specific catalysts can favor the desired ortho-product.[1] Subsequently, the Williamson ether synthesis provides a reliable method for introducing the cyclopropylmethoxy group.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-chloro-2-isopropylphenol
To a solution of 4-chlorophenol in a suitable solvent (e.g., toluene), add a shape-selective catalyst such as a zeolite (e.g., H-ZSM-5).[1]
Heat the reaction mixture to a temperature range of 200-300°C.[1]
Introduce propylene gas into the reaction mixture under pressure.
Monitor the reaction progress by gas chromatography (GC) to determine the ratio of ortho and para isomers.
Upon completion, cool the reaction mixture, filter the catalyst, and remove the solvent under reduced pressure.
Purify the crude product by fractional distillation to isolate 4-chloro-2-isopropylphenol.
Step 2: Synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol
In a round-bottom flask, dissolve 4-chloro-2-isopropylphenol in a polar aprotic solvent such as dimethylformamide (DMF).
Add a slight excess of a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the corresponding phenoxide.
To the resulting solution, add cyclopropylmethyl bromide dropwise at room temperature.
Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-(cyclopropylmethoxy)-4-isopropylphenol.
Proposed synthetic workflow for 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Physicochemical Properties and Analytical Characterization
The physicochemical properties of 2-(cyclopropylmethoxy)-4-isopropylphenol can be predicted based on its structure. The presence of the phenol group suggests it will be a weakly acidic solid with limited solubility in water but good solubility in organic solvents.
Predicted Physicochemical Data
Property
Predicted Value
Molecular Formula
C₁₃H₁₈O₂
Molecular Weight
206.28 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
50-70 °C
Boiling Point
>250 °C
logP
~3.5
Analytical Characterization Protocol
A comprehensive analytical approach is crucial for the structural elucidation and purity assessment of the synthesized compound.
High-Performance Liquid Chromatography (HPLC):
Objective: To determine the purity of the synthesized compound.
Instrumentation: HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Detection: UV at 275 nm.
Gas Chromatography-Mass Spectrometry (GC-MS):
Objective: To confirm the molecular weight and fragmentation pattern.
Instrumentation: GC-MS system.
Column: A non-polar capillary column (e.g., HP-5MS).
Ionization: Electron Impact (EI).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Objective: To elucidate the detailed chemical structure.
Instrumentation: NMR spectrometer (400 MHz or higher).
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC in a suitable deuterated solvent (e.g., CDCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy:
Objective: To identify the functional groups present.
Anticipated Biological Activities and Mechanisms of Action
Based on the biological activities of structurally related phenolic compounds, 2-(cyclopropylmethoxy)-4-isopropylphenol is anticipated to exhibit a range of therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties.
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring is expected to confer significant antioxidant potential to the molecule.[2]
Anti-inflammatory Activity: Several 2-methoxyphenol derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3][4] This activity is often mediated through the suppression of signaling pathways like NF-κB and MAPK.[3]
Antimicrobial Activity: Phenolic compounds, including those with isopropyl groups, have demonstrated antimicrobial activity against a range of pathogens.[5] The mechanism may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Potential Signaling Pathway Modulation
The anti-inflammatory effects of 2-(cyclopropylmethoxy)-4-isopropylphenol could be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Hypothesized inhibition of the NF-κB pathway by 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, the following in vitro assays are recommended.
DPPH Radical Scavenging Assay (Antioxidant)
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Prepare serial dilutions of the test compound in methanol.
In a 96-well plate, add the DPPH solution to each well containing the test compound or a standard antioxidant (e.g., ascorbic acid).
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
Prepare serial dilutions of the test compound in the broth in a 96-well plate.
Inoculate each well with the microbial suspension.
Incubate the plate at the optimal growth temperature for the microorganism.
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
Illustrative Data and Future Directions
While specific quantitative data for 2-(cyclopropylmethoxy)-4-isopropylphenol is not available, the following table provides a hypothetical representation of potential efficacy based on related compounds.
Hypothetical Biological Activity Data
Biological Activity
Assay
Model Organism/System
Predicted IC₅₀/MIC
Antioxidant
DPPH Scavenging
In vitro
15-30 µM
Anti-inflammatory
NO Inhibition
RAW 264.7 cells
10-25 µM
Antimicrobial
MIC
S. aureus
50-100 µg/mL
The data presented in this guide are predictive and intended to serve as a foundation for future experimental work. The synthesis and biological evaluation of 2-(cyclopropylmethoxy)-4-isopropylphenol and its derivatives are warranted to validate these hypotheses and to explore their full therapeutic potential. Further studies could also investigate their mechanism of action in more detail, as well as their pharmacokinetic and toxicological profiles.
References
A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene. Quick Company. Accessed March 15, 2026.
Process for preparation of phenoxypropanol amines.
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Published April 22, 2021.
METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL.
The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide. MDPI. Published August 22, 2024.
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica.
A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Preventing by-product formation in 4-Isopropylphenol synthesis. Benchchem.
Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. Published December 31, 2011.
Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
An In-depth Technical Guide to 4-Isopropylphenol (CAS: 99-89-8). Benchchem.
Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. Published October 15, 2023.
Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 | Request PDF.
In-Depth Technical Guide: Biological Activity of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. Benchchem.
United States P
A Comparative Analysis of the Biological Efficacy of 2-Methoxy-4-vinylphenol and 2-. Benchchem.
Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google P
METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL - European P
Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed.
Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 | Request PDF - ResearchG
A Comparative Analysis of the Biological Efficacy of 2-Methoxy-4-vinylphenol and 2 - Benchchem.
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
In-Depth Technical Guide: Biological Activity of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol - Benchchem.
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source - LabMedica.
Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
A Process For The Preparation Of Isopropyl Phenol
Preventing by-product formation in 4-Isopropylphenol synthesis - Benchchem.
An In-depth Technical Guide to 4-Isopropylphenol (CAS: 99-89-8) - Benchchem.
A new process for the synthesis of 4-[2-(cyclopropylmethoxy)
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)
Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetyl
Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide - MDPI.
An In-Depth Technical Guide to Betaxolol Impurity D: Structure, Synthesis, and Analytical Control Introduction Betaxolol is a selective β₁-adrenergic receptor blocker used primarily in the management of hypertension and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Betaxolol Impurity D: Structure, Synthesis, and Analytical Control
Introduction
Betaxolol is a selective β₁-adrenergic receptor blocker used primarily in the management of hypertension and glaucoma.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The control of impurities—substances that are not the API itself or excipients—is a critical aspect of drug development and manufacturing, governed by stringent international guidelines such as those from the International Council for Harmonisation (ICH).[1]
This technical guide provides a comprehensive overview of Betaxolol Impurity D, a key process-related impurity encountered during the synthesis of Betaxolol. From the perspective of a senior application scientist, this document delves into the impurity's structural identity, its formation pathway, and the robust analytical strategies required for its control. The focus is not merely on protocols but on the scientific rationale behind the methodologies, ensuring a self-validating and trustworthy approach to quality control.
Part 1: Structural Elucidation and Physicochemical Properties of Betaxolol Impurity D
The foundational step in controlling any impurity is its unambiguous identification. Betaxolol Impurity D is recognized by major pharmacopoeias, such as the European Pharmacopoeia (EP), and is also known as Betaxolol Phenol Analog.[3][4] Its identity is well-established, and it serves as a crucial reference standard in analytical laboratories.[5][6]
The core chemical structure of Betaxolol Impurity D is 4-[2-(Cyclopropylmethoxy)ethyl]phenol .[3][4][5][6] This structure represents the phenolic precursor to the final Betaxolol molecule, lacking the 3-(isopropylamino)propan-2-ol side chain.
Caption: 2D Chemical Structure of Betaxolol Impurity D.
Table 1: Physicochemical Identifiers for Betaxolol Impurity D
The structural relationship between the impurity and the API is critical to understanding its origin. Betaxolol is formed by the etherification of the phenolic hydroxyl group of Impurity D with an epoxide, followed by the addition of an isopropylamine group.
Caption: Simplified synthesis pathway illustrating the formation of Betaxolol Impurity D.
Causality and Control:
The presence of Betaxolol Impurity D in the final API typically results from an incomplete reaction during the conversion of the intermediate (Impurity D) to the subsequent epoxide (Step B to C in the diagram above). The primary causal factors include:
Sub-optimal reaction conditions: Incorrect temperature, pressure, or reaction time.
Stoichiometric imbalances: Insufficient epichlorohydrin or base to drive the reaction to completion.
Inefficient downstream purification: Failure of crystallization or chromatographic steps to adequately remove the unreacted intermediate.
Therefore, the control strategy is rooted in optimizing the synthetic step that consumes Impurity D and validating the purification processes designed to remove it.
Part 3: Analytical Control Strategy
A robust analytical method is the cornerstone of impurity control, providing the data necessary to ensure product quality. The strategy must be trustworthy and self-validating, with High-Performance Liquid Chromatography (HPLC) being the industry-standard technique for this purpose.
[1]
Recommended Methodology: Reversed-Phase HPLC
Expertise & Rationale: A reversed-phase HPLC method is chosen for its versatility and ability to separate compounds of moderate polarity like Betaxolol and its related substances. A C18 column provides excellent hydrophobic retention, while a gradient elution using a buffered aqueous phase and an organic modifier allows for the effective separation of the more polar Impurity D from the more non-polar Betaxolol API and other impurities. UV detection is suitable as both the API and Impurity D contain a chromophoric phenol group.
Experimental Protocol: HPLC Method for Betaxolol and its Impurities
Parameter
Recommended Specification
Column
C18, 250 mm x 4.6 mm, 5 µm (e.g., Nucleosil C18) [9]
Mobile Phase A
0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.5 [9]
Mobile Phase B
Acetonitrile
Gradient Program
Time 0-5 min: 40% B; 5-20 min: 40% to 70% B; 20-25 min: 70% B; 25.1-30 min: 40% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detector
UV at 220 nm
Injection Volume
10 µL
Sample Preparation
Accurately weigh and dissolve the Betaxolol HCl sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Trustworthiness through Method Validation (ICH Q2(R1))
To ensure the reliability of the analytical results, the HPLC method must be thoroughly validated. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. A recent study on an N-nitroso-betaxolol impurity demonstrated a comprehensive validation approach that can be adapted.
[10]
Table 2: Key Validation Parameters and Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants, API).
Peak purity of Impurity D and Betaxolol is demonstrated; baseline resolution (>1.5) between adjacent peaks.
Linearity
To demonstrate a proportional relationship between analyte concentration and detector response.
Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the specification limit.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-noise ratio of ~3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of ~10:1; acceptable precision (%RSD) and accuracy (%Recovery).
Accuracy
The closeness of test results to the true value, assessed by spike/recovery studies.
%Recovery between 80.0% and 120.0% at multiple concentration levels. [10]
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly.
%RSD ≤ 5.0% for repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
System suitability parameters remain within limits; peak areas and retention times show no significant changes.
Advanced Characterization: LC-MS/MS Workflow
For initial identification during development or for investigating unknown peaks in a stability study, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. [9]It provides definitive mass information that confirms the identity of known impurities and helps elucidate the structure of new ones.
Caption: Workflow for impurity identification using LC-MS/MS.
Part 4: Regulatory Context and Specification
The control of Betaxolol Impurity D is not merely a matter of good science but a strict regulatory requirement. Pharmacopoeias like the EP and USP set standards for the quality of APIs. [3]Furthermore, ICH Q3A(R2) guidelines provide a framework for establishing impurity limits.
A typical specification for Betaxolol HCl drug substance would include a specific limit for any identified impurity, such as Impurity D.
Table 3: Example Specification for Betaxolol HCl Impurities
Impurity Name
Limit (as per ICH guidelines)
Betaxolol Impurity D
≤ 0.15%
Any other specified impurity
≤ 0.15%
Any unspecified impurity
≤ 0.10%
Total Impurities
≤ 0.5%
This ensures that each batch of the API meets the required purity standards before it is formulated into the final medicinal product.
Conclusion
Betaxolol Impurity D, or 4-[2-(cyclopropylmethoxy)ethyl]phenol, is a critical process-related impurity in the manufacture of Betaxolol. A thorough understanding of its chemical structure, synthetic origin, and analytical behavior is essential for any scientist involved in the development, manufacturing, or quality control of this important pharmaceutical agent. By implementing a robust, scientifically-sound, and well-validated HPLC control strategy, grounded in the principles of causality and trustworthiness, manufacturers can ensure the consistent purity, safety, and efficacy of their Betaxolol products, meeting the stringent demands of both patients and global regulatory bodies.
References
Title: Betaxolol Impurities and Related Compound. Source: Veeprho Pharmaceuticals. URL: [Link]
Title: Betaxolol EP Impurity D | CAS 63659-16-5. Source: Veeprho. URL: [Link]
Title: LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. Source: ResearchGate. URL: [Link]
Title: Determination and Quantification of an N-nitroso-Betaxolol in the Betaxolol Hydrochloride Active Pharmaceutical Ingredient by LC. Source: Der Pharma Chemica. URL: [Link]
Title: Betaxolol EP Impurity D | CAS No: 63659-16-5. Source: Cleanchem. URL: [Link]
Title: Betaxolol EP Impurity D. Source: Chromato Scientific. URL: [Link]
Title: Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products. Source: PMC (National Center for Biotechnology Information). URL: [Link]
Title: betaxolol ep impurity e. Source: Allmpus. URL: [Link]
Title: Betaxolol EP Impurity D. Source: Alentris Research Pvt. Ltd. URL: [Link]
Synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol
An In-Depth Technical Guide to the Introduction 2-(Cyclopropylmethoxy)-4-isopropylphenol is a catechol mono-ether derivative with potential applications as a building block in the synthesis of pharmaceuticals, agrochemic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the
Introduction
2-(Cyclopropylmethoxy)-4-isopropylphenol is a catechol mono-ether derivative with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structure, featuring a cyclopropylmethoxy group, an isopropyl substituent, and a free phenolic hydroxyl, offers multiple points for further functionalization. This guide provides a comprehensive overview of a robust and logical two-step synthetic route for the preparation of this target molecule, designed for researchers and professionals in chemical synthesis and drug development.
The synthetic strategy is centered around two core organic transformations: a Friedel-Crafts alkylation to construct the substituted catechol backbone, followed by a regioselective Williamson ether synthesis to introduce the cyclopropylmethoxy moiety. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that govern the yield and purity of the final product.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol is most efficiently achieved through a convergent two-step process. This strategy allows for the independent preparation and purification of a key intermediate, 4-isopropylcatechol, before proceeding to the final, and more challenging, regioselective etherification.
Step 1: Friedel-Crafts Alkylation for the Synthesis of 4-Isopropylcatechol
The initial step involves the synthesis of 4-isopropylcatechol (4-isopropylbenzene-1,2-diol) via the Friedel-Crafts alkylation of catechol.[1] In this electrophilic aromatic substitution reaction, a carbocation is generated from an alkylating agent, which then attacks the electron-rich catechol ring. For the introduction of an isopropyl group, isopropanol in the presence of a protic acid catalyst, such as phosphoric acid, is an effective and economical choice.[2]
The regioselectivity of this alkylation is a key consideration. The hydroxyl groups of catechol are activating and ortho-, para- directing. The reaction conditions can be optimized to favor the formation of the para-substituted product, 4-isopropylcatechol, over the ortho-isomer and di-alkylated byproducts.
Step 2: Regioselective Williamson Ether Synthesis
The second and more nuanced step is the regioselective O-alkylation of 4-isopropylcatechol with (bromomethyl)cyclopropane to yield the target molecule. The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3][4]
The primary challenge in this step is achieving selective alkylation at the C-2 hydroxyl group while leaving the C-1 hydroxyl group intact. The two phenolic protons of 4-isopropylcatechol have slightly different acidities due to the electronic and steric influence of the isopropyl group. While the electronic effect of the para-isopropyl group on the acidity of the two hydroxyls is likely minimal, steric hindrance may play a a more significant role.
To achieve the desired regioselectivity, a careful choice of base is crucial. Using one equivalent of a mild base, such as sodium bicarbonate or potassium carbonate, will preferentially deprotonate the more acidic or less sterically hindered hydroxyl group, forming a mono-phenoxide.[5] This in-situ generated nucleophile can then react with the electrophilic (bromomethyl)cyclopropane. The use of a phase-transfer catalyst can also enhance the reaction rate and selectivity in a biphasic system.
Overall Synthetic Workflow
Caption: Overall two-step synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of 4-Isopropylcatechol
This protocol is adapted from established Friedel-Crafts alkylation procedures.[1][2]
Materials and Equipment:
Catechol
Isopropanol
Phosphoric acid (85%)
Toluene
Sodium bicarbonate (saturated solution)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Apparatus for column chromatography (silica gel)
Procedure:
To a 500 mL round-bottom flask, add catechol (11.0 g, 0.1 mol) and toluene (150 mL).
Stir the mixture until the catechol is fully dissolved.
Add phosphoric acid (85%, 5.0 mL) to the solution.
Attach a reflux condenser and heat the mixture to reflux (approximately 110-115 °C) using a heating mantle.
Once refluxing, add isopropanol (12.0 g, 0.2 mol) dropwise over a period of 30 minutes.
Continue to heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid.
Wash the organic layer with brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-isopropylcatechol as a solid.
Reagent/Solvent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Volume (mL)
Catechol
110.11
11.0
0.1
-
Isopropanol
60.10
12.0
0.2
15.3
Phosphoric Acid (85%)
98.00
-
-
5.0
Toluene
92.14
-
-
150
Protocol 2:
This protocol is based on the principles of the Williamson ether synthesis, with conditions optimized for regioselectivity.[3][4]
Materials and Equipment:
4-Isopropylcatechol
(Bromomethyl)cyclopropane
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Hydrochloric acid (1 M)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask with a reflux condenser and magnetic stirrer
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Heating mantle
Separatory funnel
Rotary evaporator
Apparatus for column chromatography (silica gel)
Procedure:
To a dry 250 mL round-bottom flask under an inert atmosphere, add 4-isopropylcatechol (7.61 g, 0.05 mol) and anhydrous acetone (100 mL).
Stir the mixture until the 4-isopropylcatechol is completely dissolved.
Add anhydrous potassium carbonate (6.91 g, 0.05 mol) to the solution. The use of one equivalent of a mild base is intended to favor mono-deprotonation.
Stir the suspension vigorously for 30 minutes at room temperature.
Add (bromomethyl)cyclopropane (7.42 g, 0.055 mol) dropwise to the reaction mixture.
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) for 12-18 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 2-(cyclopropylmethoxy)-4-isopropylphenol.
Reagent/Solvent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Volume (mL)
4-Isopropylcatechol
152.19
7.61
0.05
-
(Bromomethyl)cyclopropane
134.99
7.42
0.055
5.5
Potassium Carbonate
138.21
6.91
0.05
-
Acetone (anhydrous)
58.08
-
-
100
Mechanism of Regioselective Williamson Ether Synthesis
Caption: Mechanism of regioselective Williamson ether synthesis.
Note: The DOT script above is a template. For actual chemical structure rendering, image files of the molecules would be required.
Characterization
The identity and purity of the intermediate, 4-isopropylcatechol, and the final product, 2-(Cyclopropylmethoxy)-4-isopropylphenol, should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H stretch of the phenol, C-O-C stretch of the ether).
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Melting Point: To assess the purity of solid compounds.
Conclusion
The two-step synthesis outlined in this guide provides a reliable and scalable method for the preparation of 2-(Cyclopropylmethoxy)-4-isopropylphenol. The successful execution of this synthesis hinges on the careful control of reaction conditions to achieve high regioselectivity in both the Friedel-Crafts alkylation and the Williamson ether synthesis steps. This protocol serves as a valuable resource for chemists engaged in the synthesis of novel phenolic compounds for various research and development applications.
References
Unilever Ltd. (1973).
Guaiacol synthesizing method. CN101219938A.
Synthesis of Guaiacol by Catechol and Methanol on Oxide Catalyst. Journal of Natural Science of Heilongjiang University. [Link]
Method for synthesizing guaiacol. CN101619017A.
Clarke, H. T., & Taylor, E. R. (1922). Catechol. Organic Syntheses, 2, 15. [Link]
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Historical reference, modern protocols are widely available in organic chemistry textbooks and journals).
D. S. L. (2011). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society, 133(42), 16791–16793. [Link]
Gensch, T., et al. (2016). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 45(11), 2900-2936. [Link]
S. R. (2016). Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity. ACS Catalysis, 6(10), 6846-6853. [Link]
P. S. B. (2016). A Mild meta-Selective C–H Alkylation of Catechol Mono-Ethers. Angewandte Chemie International Edition, 55(34), 10049-10053. [Link]
Wang, Z., et al. (2021). Lignin-First Monomers to Catechol: Rational Cleavage of C−O and C−C Bonds over Zeolites. Angewandte Chemie International Edition, 60(41), 22359-22366. [Link]
S. H. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(26), 11370-11375. [Link]
E. M. F. (2019). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. Organic Letters, 21(24), 9934-9939. [Link]
P. S. B. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]
Zhang, L., et al. (2021). One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. Catalysts, 11(10), 1205. [Link]
D. L. (2016). Effects of Active-Site Modification and Quaternary Structure on the Regioselectivity of Catechol-O-Methyltransferase. Angewandte Chemie International Edition, 55(8), 2683-2687. [Link]
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. [Link]
Altering the Regiospecificity of a Catechol O-methyltransferase through Rational Design: Vanilloid vs. Isovanilloid Motifs in. Angewandte Chemie International Edition. [Link]
Wang, X., et al. (2010). Regioselective Alkylation of Catechols via Mitsunobu Reactions. Synlett, 2010(19), 2847-2850. [Link]
L. A. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Chemistry, 16, 558-568. [Link]
C. C. L. (2014). Regioselective Mono and Multiple Alkylation of Diols and Polyols Catalyzed by Organotin and Its Applications on the Synthesis of Value-Added Carbohydrate Intermediates. The Journal of Organic Chemistry, 79(16), 7434-7443. [Link]
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. [Link]
Wikipedia contributors. (2024, February 27). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
Application Note: 2-(Cyclopropylmethoxy)-4-isopropylphenol as a Privileged Scaffold in Medicinal Chemistry
Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 12434...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) has emerged as a highly versatile, lipophilic phenolic scaffold. This compound combines three critical structural features: a reactive phenolic hydroxyl group, a para-isopropyl moiety for deep hydrophobic pocket anchoring, and an ortho-cyclopropylmethoxy group that provides rigid steric bulk while resisting cytochrome P450 (CYP)-mediated oxidative cleavage.
This application note details the physicochemical rationale for utilizing this specific building block and provides field-proven, self-validating synthetic protocols for its integration into two major therapeutic classes: TRP channel modulators (for neuropathic pain) and GABA_A receptor positive allosteric modulators (for anesthesia and neurology).
Structural Rationale & Physicochemical Profile
The transition from simple phenols (e.g., propofol or 4-isopropylphenol) to 2-(Cyclopropylmethoxy)-4-isopropylphenol is driven by the need to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of neuroactive drugs.
Metabolic Stability (Causality): Straight-chain alkyl ethers are highly susceptible to O-dealkylation by CYP450 enzymes. The inclusion of a cyclopropyl ring introduces unique sp²-like character to the C-C bonds, significantly increasing the activation energy required for hydrogen abstraction by heme-oxo species.
Target Engagement: The para-isopropyl group drives blood-brain barrier (BBB) penetration and fits optimally into the hydrophobic lipid-protein interfaces of transmembrane receptors.
Quantitative Data: Physicochemical Properties
The following table summarizes the predicted physicochemical parameters that make this scaffold an ideal starting point for central nervous system (CNS) drug discovery.
Property
Value
Medicinal Chemistry Significance
Molecular Weight
206.28 g/mol
Highly fragment-like; leaves ample molecular weight budget (<500 Da) for downstream lead optimization.
cLogP (Predicted)
~3.8
High lipophilicity, ideal for crossing the blood-brain barrier (BBB) or partitioning into transmembrane binding sites.
The phenolic -OH acts as a crucial hydrogen bond donor for receptor anchoring (e.g., interacting with pore-lining residues).
H-Bond Acceptors
2
The ether and phenolic oxygens can participate in weak H-bonding networks.
Rotatable Bonds
4
Moderate flexibility allows conformational adaptation without excessive entropic penalty upon binding.
Application 1: Synthesis of TRPM8 / TRPV1 Modulators
Mechanistic Rationale
Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPV1, are heavily modulated by lipophilic phenolic compounds (e.g., menthol, eugenol, and propofol derivatives). 2-(Cyclopropylmethoxy)-4-isopropylphenol acts as an optimized pharmacophore core for these targets. The phenolic -OH hydrogen-bonds to the channel pore, while the isopropyl and cyclopropylmethoxy groups fill adjacent hydrophobic pockets in the S1-S4 transmembrane domains, modulating cold allodynia and neuropathic pain [1].
Fig 1. TRPM8 modulation pathway by lipophilic phenolic derivatives.
Protocol A: Synthesis of Aryloxypropanolamine Derivatives
To convert the building block into a functional channel modulator or GPCR ligand, the phenol is functionalized into an aryloxypropanolamine. This protocol leverages standard epichlorohydrin chemistry, though advanced asymmetric variants using OsO₄-catalyzed dihydroxylation can be employed for enantiopure requirements [3].
Step-by-Step Methodology:
Deprotonation: In an oven-dried 100 mL round-bottom flask, dissolve 2-(Cyclopropylmethoxy)-4-isopropylphenol (10.0 mmol, 1.0 eq) in 25 mL of anhydrous DMF. Add finely powdered K₂CO₃ (20.0 mmol, 2.0 eq). Stir at room temperature for 30 minutes under an inert argon atmosphere to generate the reactive phenoxide ion.
Alkylation: Add epichlorohydrin (30.0 mmol, 3.0 eq) dropwise via syringe. Elevate the temperature to 60°C and stir for 4 hours. Note: Excess epichlorohydrin is used to prevent the formation of symmetrical dimers.
Intermediate Isolation: Quench the reaction with 50 mL of distilled water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude glycidyl ether intermediate.
Epoxide Ring-Opening: Dissolve the crude glycidyl ether in 20 mL of absolute ethanol. Add the desired primary amine (e.g., isopropylamine, 50.0 mmol, 5.0 eq). Reflux the mixture at 80°C for 6 hours. The nucleophilic amine attacks the less sterically hindered terminal carbon of the epoxide.
Purification: Evaporate the solvent and excess amine under reduced pressure. Purify the resulting residue via flash column chromatography (Silica gel, Dichloromethane:Methanol, 95:5) to isolate the pure aryloxypropanolamine target.
Propofol (2,6-diisopropylphenol) is a gold-standard intravenous anesthetic that acts as a positive allosteric modulator at the GABA_A receptor. However, its symmetrical structure and extreme lipophilicity lead to formulation challenges and rapid redistribution. By utilizing 2-(Cyclopropylmethoxy)-4-isopropylphenol, medicinal chemists can break the symmetry. Converting the phenol into a biaryl scaffold via cross-coupling generates potent, non-sedating anxiolytics or novel anesthetics with highly tunable half-lives.
Fig 2. Synthetic workflow for biaryl scaffold generation via aryl triflate intermediates.
Protocol B: Biphasic Synthesis of Aryl Triflates for Cross-Coupling
To build complex biaryl systems, the phenol must first be converted into a pseudo-halide. This protocol utilizes a highly efficient, self-validating biphasic aqueous methodology that eliminates the need for problematic amine bases (like pyridine), ensuring >95% purity without chromatography [1]. For high-throughput applications, microwave-assisted triflation with N-phenyltriflimide can also be substituted [2].
Step-by-Step Methodology:
Biphasic Setup: In a 50 mL round-bottom flask open to the air, dissolve 2-(Cyclopropylmethoxy)-4-isopropylphenol (5.0 mmol, 1.0 eq) in 10 mL of toluene. Add 10 mL of a 30% (w/v) aqueous K₃PO₄ solution.
Activation: Cool the vigorously stirring biphasic mixture to 0°C using an ice bath.
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 6.0 mmol, 1.2 eq) dropwise over 5 minutes. Causality: The biphasic system acts as a sink for the generated triflic acid, driving the reaction forward while preventing the acid-catalyzed cleavage of the cyclopropylmethoxy ether.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for exactly 30 minutes. The reaction is instantaneous, but the 30-minute window ensures complete consumption of the anhydride.
Phase Separation & Isolation: Transfer the mixture to a separatory funnel. Isolate the upper organic (toluene) layer. Extract the aqueous layer once with 5 mL of toluene. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Concentration: Evaporate the toluene under reduced pressure. The resulting aryl triflate is recovered in near-quantitative yield and >95% purity (verified by GC-MS or NMR), ready for immediate use in downstream Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
References
Title: Practical Synthesis of Aryl Triflates under Aqueous Conditions
Source: Organic Letters (American Chemical Society)
URL: [Link]
Title: Fast Synthesis of Aryl Triflates with Controlled Microwave Heating
Source: Organic Letters (American Chemical Society)
URL: [Link]
Title: Asymmetric Synthesis of Aryloxypropanolamines via OsO₄-Catalyzed Asymmetric Dihydroxylation
Source: Tetrahedron (Elsevier)
URL: [Link]
Method
Application Note: Pharmacological Evaluation of 2-(Cyclopropylmethoxy)-4-isopropylphenol in Ion Channel Research
Target Audience: Electrophysiologists, Neuropharmacologists, and Preclinical Drug Discovery Scientists. Document Type: Advanced Methodological Guide & Validated Protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Electrophysiologists, Neuropharmacologists, and Preclinical Drug Discovery Scientists.
Document Type: Advanced Methodological Guide & Validated Protocols.
Scientific Rationale & Compound Profiling
As a Senior Application Scientist, I frequently encounter novel synthetic building blocks that exhibit structural hallmarks of highly active pharmacophores. 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9)[1] is a prime example. Structurally, it is a hybrid molecule: its 4-isopropylphenol core mirrors the architecture of known positive allosteric modulators (PAMs) of the GABA_A receptor (such as propofol and its alkylphenol analogs)[2][3], while its bulky 2-cyclopropylmethoxy ether linkage shares steric similarities with phenolic transient receptor potential (TRP) channel agonists[4][5].
Because this compound bridges two distinct pharmacological spaces—inhibitory neurotransmission and sensory nociception—this application note establishes a dual-track, self-validating protocol framework. We will detail the exact methodologies required to evaluate this compound's efficacy as both a GABA_A receptor modulator and a TRPA1/TRPV1 channel activator.
Alkylphenols modulate GABA_A receptors by binding to specific transmembrane interfaces (predominantly on the β-subunit), stabilizing the open state of the chloride channel[3][6]. To determine if the cyclopropylmethoxy substitution enhances or abolishes this PAM activity, we utilize a highly controlled whole-cell patch-clamp assay.
Buffer System Design
The choice of buffer is critical. We use a high-chloride intracellular solution to shift the chloride reversal potential (
ECl
), ensuring robust inward currents when holding the cell at negative potentials.
Seal Formation: Approach a healthy cell with a borosilicate glass pipette (resistance 3–5 MΩ). Apply gentle negative pressure to form a gigaseal (>1 GΩ). Causality: A tight seal minimizes leak currents, ensuring recorded signals are exclusively receptor-mediated[2].
Whole-Cell Configuration: Apply a brief suction pulse to rupture the membrane patch. Hold the cell at -60 mV.
Baseline Establishment (Self-Validation 1): Apply an
EC20
concentration of GABA (e.g., 2 µM) for 5 seconds. Record the baseline inward chloride current. Wash with extracellular buffer for 3 minutes to allow complete receptor recovery from desensitization[7].
Test Compound Co-application: Co-apply
EC20
GABA + 2-(Cyclopropylmethoxy)-4-isopropylphenol (e.g., 10 µM). Calculate the potentiation ratio:
(IGABA+Test/IGABA)−1
[7].
System Validation (Self-Validation 2): Following a 5-minute washout, apply a saturating concentration of pentobarbital (500 µM). Causality: Pentobarbital directly opens all available GABA_A channels. Comparing the test compound's maximal effect to the pentobarbital response normalizes data across cells with varying receptor expression levels[6].
Fig 1. Self-validating whole-cell patch-clamp workflow for GABA-A modulation.
Many phenolic compounds act as agonists for TRPA1, a non-selective cation channel involved in nociception. They activate the channel either via direct binding or by altering membrane lipid order[5][8]. We utilize a high-throughput fluorescent calcium imaging assay to test 2-(Cyclopropylmethoxy)-4-isopropylphenol for TRPA1 agonism.
Dye Loading & Optimization
Indicator: Fluo-3-AM (acetoxymethyl ester).
Causality for AM Ester: The AM ester modification renders the dye lipophilic, allowing it to passively diffuse across the cell membrane. Once inside, endogenous intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore within the cytosol[4].
Formulation: Mix 4 µM Fluo-3-AM with 0.02% Pluronic F-127. Causality: Pluronic F-127 is a non-ionic surfactant that prevents the hydrophobic dye molecules from aggregating in the aqueous buffer, ensuring uniform cellular uptake.
Self-Validating Protocol Steps
Dye Loading: Incubate TRPA1-expressing CHO cells with the Fluo-3-AM solution for 45 minutes at 37°C in the dark. Wash three times with Hank's Balanced Salt Solution (HBSS) to remove extracellular dye.
Baseline Recording: Image cells at 488 nm excitation / 525 nm emission for 30 seconds to establish baseline fluorescence (
F0
).
Compound Application: Inject 2-(Cyclopropylmethoxy)-4-isopropylphenol (e.g., 50 µM) into the bath. Monitor for an increase in intracellular calcium (
[Ca2+]i
), measured as
ΔF/F0
[9].
Specificity Validation (Self-Validation 1): If a calcium spike is observed, apply a specific TRPA1 antagonist (e.g., AP-18, 100 µM)[9]. Causality: This proves the calcium influx is mediated specifically by TRPA1, ruling out non-specific membrane disruption or activation of endogenous channels.
Expression Validation (Self-Validation 2): For cells that do not respond to the test compound, apply 100 µM Allyl isothiocyanate (AITC)[5][8]. Causality: AITC is a potent, irreversible TRPA1 agonist. If AITC fails to elicit a response, the cell lacks functional TRPA1 expression and must be excluded from the dataset. If AITC elicits a response, it validates that the test compound is a true non-responder.
Fig 2. TRPA1 calcium imaging pathway and pharmacological validation steps.
Oxford Academic. "Auto-oxidation Products of Epigallocatechin Gallate Activate TRPA1 and TRPV1 in Sensory Neurons". Chemical Senses.
PMC.
PMC. "Mutational Analysis of the Putative High-Affinity Propofol Binding Site in Human β3 Homomeric GABAA Receptors". NIH.
ASPET. "Differential Potency of 2,6-Dimethylcyclohexanol Isomers for Positive Modulation of GABAA Receptor Currents". DOI.org.
Trepo. "EFFECTS OF PHENOLIC COMPOUNDS FROM LINGONBERRY AND CROWBERRY ON TRPA1 ION CHANNEL". Tampere University.
Lirias. "The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order". KU Leuven.
Semantic Scholar. "Essential Oils from Monarda fistulosa: Chemical Composition and Activation of Transient Receptor Potential A1 (TRPA1) Channels". Molecules.
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylmethoxy)-4-isopropylbenzene Introduction This document provides a comprehensive technical guide for the synthesis, purification, and char...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylmethoxy)-4-isopropylbenzene
Introduction
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 1-(cyclopropylmethoxy)-4-isopropylbenzene. This compound is synthesized via the etherification of 4-isopropylphenol, a widely available starting material.[1] The introduction of the cyclopropylmethyl moiety is a common strategy in medicinal chemistry to modulate the pharmacological properties of molecules, making this compound a valuable building block for drug discovery and fine chemical synthesis.[2][3]
The synthesis detailed herein is based on the Williamson ether synthesis, a robust and widely applied method for preparing ethers.[4] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. This guide is designed for researchers and scientists in drug development and organic synthesis, providing not only a step-by-step protocol but also the underlying scientific principles, expected analytical data for validation, and a troubleshooting guide.
Synthesis of 1-(Cyclopropylmethoxy)-4-isopropylbenzene
Principle of the Reaction
The synthesis is achieved through the Williamson ether synthesis. In the first step, the weakly acidic phenolic proton of 4-isopropylphenol is removed by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a potent nucleophile, the 4-isopropylphenoxide ion. This phenoxide then displaces the bromide ion from cyclopropylmethyl bromide in a classic SN2 reaction to form the desired ether product. The use of a primary alkyl halide like cyclopropylmethyl bromide is ideal as it minimizes the potential for competing elimination reactions.[5]
Reaction Scheme
Caption: Williamson Ether Synthesis of 1-(Cyclopropylmethoxy)-4-isopropylbenzene.
Experimental Protocol: Synthesis
This protocol details the synthesis on a 10 mmol scale.
Table 1: Materials and Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Purity
4-Isopropylphenol
136.19
1.36 g
10.0
>98%
Sodium Hydride (60% dispersion in mineral oil)
24.00 (as NaH)
0.44 g
11.0
60%
Cyclopropylmethyl Bromide
134.99
1.48 g (1.1 mL)
11.0
>97%
Anhydrous Dimethylformamide (DMF)
-
40 mL
-
Solvent
Diethyl Ether
-
~150 mL
-
Solvent
Deionized Water
-
~100 mL
-
-
Saturated NaCl Solution (Brine)
-
~50 mL
-
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
~5 g
-
Drying Agent
Equipment:
100 mL two-neck round-bottom flask
Magnetic stirrer and stir bar
Septa and needles
Argon or Nitrogen gas inlet
Dropping funnel or syringe pump
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: Place the 4-isopropylphenol (1.36 g, 10.0 mmol) into a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Solvent Addition: Add anhydrous DMF (20 mL) to the flask via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
Deprotonation: Carefully add the sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) to the stirred solution in portions at 0 °C (ice bath). Causality Note: Adding NaH in portions controls the rate of hydrogen gas evolution, preventing a dangerous pressure buildup. The reaction is performed under an inert atmosphere because NaH reacts violently with water and air.[6] Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 30 minutes. The formation of the sodium phenoxide may result in a slightly thicker suspension.
Etherification: Dissolve cyclopropylmethyl bromide (1.48 g, 11.0 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at room temperature over 20 minutes using a syringe or dropping funnel.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexanes. The product spot should appear at a higher Rf value than the starting phenol.
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 20 mL of deionized water to destroy any unreacted NaH.
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.[7]
Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine solution. Causality Note: The water wash removes residual DMF, and the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product is typically a pale yellow oil containing residual mineral oil (from the NaH dispersion) and minor impurities. Purification is best achieved by flash column chromatography.
Procedure:
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried silica onto the top of the prepared column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes. The non-polar mineral oil will elute first. The desired product typically elutes with 2-5% ethyl acetate in hexanes.
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified 1-(cyclopropylmethoxy)-4-isopropylbenzene as a colorless oil.
Characterization and Data Validation
Confirming the identity and purity of the final compound is a critical step. The following protocols and expected data serve as a self-validating system.
Sample Preparation: Dissolve ~15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]
Table 2: Predicted ¹H and ¹³C NMR Data for 1-(cyclopropylmethoxy)-4-isopropylbenzene
¹H NMR (400 MHz, CDCl₃)
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Aromatic Protons
7.14
d, J = 8.4 Hz
2H
Ar-H ortho to iPr
Aromatic Protons
6.86
d, J = 8.4 Hz
2H
Ar-H ortho to OCH₂
Methylene Protons
3.82
d, J = 6.8 Hz
2H
-O-CH ₂-
Isopropyl Methine
2.88
sept, J = 6.9 Hz
1H
-CH (CH₃)₂
Cyclopropyl Methine
1.25 - 1.35
m
1H
Cyclopropyl-CH
Isopropyl Methyl
1.23
d, J = 6.9 Hz
6H
-CH(C H₃)₂
Cyclopropyl Methylene
0.62 - 0.68
m
2H
Cyclopropyl-CH ₂
Cyclopropyl Methylene
0.35 - 0.41
m
2H
Cyclopropyl-CH ₂
¹³C NMR (101 MHz, CDCl₃)
Predicted δ (ppm)
Assignment
Aromatic Carbon
157.0
Ar-C -O
Aromatic Carbon
141.2
Ar-C -iPr
Aromatic Carbon
127.5
Ar-C H
Aromatic Carbon
114.5
Ar-C H
Methylene Carbon
73.0
-O-C H₂-
Isopropyl Methine
33.2
-C H(CH₃)₂
Isopropyl Methyl
24.2
-CH(C H₃)₂
Cyclopropyl Methine
10.5
Cyclopropyl-C H
Cyclopropyl Methylene
3.2
Cyclopropyl-C H₂
Note: Chemical shifts are predictions and may vary slightly.
Infrared (IR) Spectroscopy
Sample Preparation: Place a drop of the purified oil between two NaCl salt plates to create a thin film.
Expected Peaks: The most significant change from the starting material is the disappearance of the broad O-H stretching band (typically 3200-3600 cm⁻¹).[8]
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Molecular Ion: For C₁₃H₁₈O, the calculated exact mass is 190.1358 g/mol . The mass spectrum should show a prominent molecular ion peak [M]⁺ at m/z = 190.1.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Safety, Characterization, and Synthetic Utility of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Executive Summary & Physicochemical Profiling
2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) is a highly substituted, specialized phenolic building block utilized in modern medicinal chemistry and drug discovery. The presence of the electron-donating isopropyl group and the sterically demanding cyclopropylmethoxy ether linkage modulates the pKa of the core phenolic hydroxyl. This makes the compound a versatile intermediate for synthesizing lipophilic ether derivatives, such as those used in the development of TRP channel modulators or lipid-mimetic active pharmaceutical ingredients (APIs).
Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H2O
Laboratory Safety Data Sheet (SDS) Analysis & Hazard Mitigation
Handling highly substituted phenols requires rigorous adherence to laboratory safety protocols. While 2-(Cyclopropylmethoxy)-4-isopropylphenol is a fine chemical intermediate, its hazard profile is directly extrapolated from the well-documented baseline toxicity of phenol derivatives[1].
Mechanistic Causality of Hazards:
Because this molecule contains highly lipophilic side chains (isopropyl and cyclopropylmethoxy), its partition coefficient (LogP) is significantly elevated compared to unsubstituted phenol. This high lipophilicity facilitates rapid transdermal absorption. Consequently, dermal exposure does not merely cause localized skin irritation; it serves as a highly efficient vector for accelerated systemic absorption. Strict barrier protections are mandatory to prevent systemic toxicity.
Wear nitrile gloves (double-gloving recommended) to block lipophilic penetration.
Serious Eye Damage
Category 2A (H319)
Use tightly fitting safety goggles to prevent aerosolized droplet contact.
STOT (Single Exposure)
Category 3 (H335)
Handle exclusively in a Class II Fume Hood to prevent respiratory tract irritation.
Protocol: Emergency Spill Response
All handling and spill management must comply with the, which mandates a written Chemical Hygiene Plan and limits occupational exposure to hazardous chemicals[2].
Evacuate and Ventilate: Immediately clear the immediate area and ensure the fume hood sash is lowered to maximize exhaust velocity.
Neutralization: Do not use water, as the compound is insoluble and will spread. Cover the spill with a non-combustible absorbent material (e.g., vermiculite or dry sand).
Collection: Sweep the absorbed mixture using non-sparking tools and place it in a sealed, clearly labeled hazardous waste container.
Decontamination: Wash the affected surface with a dilute basic solution (e.g., 5% sodium carbonate) to neutralize residual phenolic acidity, followed by an ethanol wipe to clear lipophilic residues.
Workflow for safe handling and emergency spill response of phenolic compounds.
Quality Control (QC) & Analytical Characterization
Before initiating synthesis, the integrity of the building block must be verified to establish a self-validating experimental system and prevent downstream reaction failures.
LC-MS Analysis: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Run a standard 5-95% gradient (Water/MeCN with 0.1% Formic Acid). The expected [M-H]⁻ ion is 205.1 m/z in negative electrospray ionization (ESI-) mode, which is typical for phenols.
1H-NMR (400 MHz, CDCl3): Verify the presence of the cyclopropyl multiplet (~0.3-0.6 ppm), the isopropyl doublet (~1.2 ppm), and the phenolic -OH broad singlet (~5.5 ppm, concentration dependent).
Mechanistic Causality of Experimental Choices:
The phenolic hydroxyl group of 2-(Cyclopropylmethoxy)-4-isopropylphenol is sterically hindered by the adjacent ortho-cyclopropylmethoxy group. To achieve efficient O-alkylation, a polar aprotic solvent (Anhydrous DMF) is selected to strip the solvation shell from the phenoxide ion, maximizing its nucleophilicity. Potassium carbonate (K2CO3) is chosen as the base because the potassium cation coordinates weakly with the phenoxide, leaving it highly reactive toward electrophiles.
Step-by-Step Methodology:
Deprotonation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Cyclopropylmethoxy)-4-isopropylphenol (1.0 eq, 1.0 mmol) in 5 mL of Anhydrous DMF. Add anhydrous K2CO3 (2.0 eq, 2.0 mmol). Stir at room temperature for 15 minutes to ensure complete deprotonation.
Electrophilic Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 1.2 mmol) dropwise via syringe.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C in an oil bath for 4 hours. The elevated temperature is critical to overcome the steric hindrance at the ortho-position.
Reaction Quenching & Workup: Cool the mixture to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Washing: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure O-alkylated derivative.
Step-by-step synthetic workflow for the O-alkylation of the phenolic hydroxyl group.
Application Note: Comprehensive Analytical Profiling and Quality Control Protocols for 2-(Cyclopropylmethoxy)-4-isopropylphenol
Introduction & Chemical Context 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) is a sterically hindered, multi-substituted phenolic compound utilized as a highly specific building block in pharmaceutical sy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) is a sterically hindered, multi-substituted phenolic compound utilized as a highly specific building block in pharmaceutical synthesis and advanced materials. Structurally, it features a phenol core with an electron-donating cyclopropylmethoxy ether at the ortho position and an isopropyl group at the para position.
The analytical challenge in characterizing this compound lies in its susceptibility to oxidative degradation, its structural similarity to positional isomers (such as 2-(cyclopropylmethoxy)-5-isopropylphenol), and the need to accurately quantify both polar and volatile trace impurities. This application note provides a suite of self-validating analytical protocols designed for drug development professionals, ensuring rigorous structural confirmation and purity assessment.
Analytical Strategy Workflow
To establish a robust Quality Control (QC) framework, orthogonal analytical techniques must be employed. The workflow below illustrates the logical progression from structural identification to trace impurity profiling.
Figure 1: Comprehensive analytical workflow for the quality control of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Protocol 1: Purity and Assay via HPLC-DAD
Causality and Methodological Design
Phenolic compounds are notorious for peak tailing in reversed-phase chromatography due to secondary interactions between the polar hydroxyl group and residual silanols on the silica stationary phase. By introducing an acidic modifier (0.1% Formic Acid) to the mobile phase, the ionization of the phenolic -OH (pKa ~ 10) is suppressed, maintaining the analyte in its neutral, protonated state for sharp, symmetric peaks.
Diode-Array Detection (DAD) is employed rather than a single-wavelength UV detector. This creates a self-validating system: by extracting the UV spectrum across the entire peak width, analysts can calculate the "Peak Purity Index" to ensure no co-eluting impurities are hidden beneath the main peak. This approach aligns with validated methodologies for the [Ramos-Escudero et al., 2023] [1].
Step-by-Step Methodology
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (amber glass prevents photo-oxidation).
System Setup: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (Acetonitrile).
Column Equilibration: Install a C18 column (250 x 4.6 mm, 5 µm) and equilibrate at 30°C with 20% B for 15 minutes.
Injection: Inject 10 µL of the sample. Run the gradient program (see Table 1).
Detection & Validation: Monitor at 280 nm (λ_max for substituted phenols). Validate peak purity using the DAD software to confirm spectral homogeneity from the peak start to the peak end.
Data Presentation: HPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
0.0
80
20
1.0
5.0
80
20
1.0
20.0
20
80
1.0
25.0
20
80
1.0
26.0
80
20
1.0
35.0
80
20
1.0
Protocol 2: Trace Volatile Impurities via GC-MS
Causality and Methodological Design
While 2-(Cyclopropylmethoxy)-4-isopropylphenol is volatile, direct GC injection of free phenols often results in active site adsorption in the GC inlet, leading to poor recovery and peak broadening. To resolve this, the protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the phenol into a trimethylsilyl (TMS) ether.
This derivatization enhances thermal stability, increases volatility, and yields highly specific mass fragmentation patterns. This is critical for distinguishing the target compound from positional isomers (e.g., 5-isopropyl analogs) which fragment differently under Electron Ionization (EI). The efficacy of silylation for phenolic compounds is well-documented in [Kojima et al., 2004] [2].
Step-by-Step Methodology
Derivatization Reaction: Transfer 1.0 mg of the sample into a 2 mL glass reaction vial. Add 900 µL of anhydrous Pyridine and 100 µL of BSTFA + 1% TMCS.
Incubation: Seal the vial with a PTFE-lined cap and heat in a block heater at 70°C for 30 minutes. Allow to cool to room temperature.
GC Setup: Install a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set Helium carrier gas to a constant flow of 1.2 mL/min.
Injection: Inject 1.0 µL of the derivatized sample with a split ratio of 10:1. Inlet temperature: 250°C.
MS Acquisition: Operate the Mass Spectrometer in EI mode (70 eV). Set the ion source to 230°C and scan from m/z 50 to 400.
Data Presentation: GC Oven Temperature Program
Ramp Rate (°C/min)
Target Temperature (°C)
Hold Time (min)
Cumulative Time (min)
-
80
2.0
2.0
15.0
280
5.0
20.3
Protocol 3: Structural Elucidation via NMR Spectroscopy
Causality and Methodological Design
To definitively prove the 1,2,4-substitution pattern on the aromatic ring, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The structural assignment relies heavily on the J-coupling constants of the aromatic protons. In a 1,2,4-trisubstituted system, the proton isolated between the two substituents (H3) will appear as a doublet with a small meta-coupling constant (~2 Hz). The proton adjacent to the hydroxyl group (H6) will show a large ortho-coupling (~8 Hz), while the remaining proton (H5) will appear as a doublet of doublets (dd) due to both ortho and meta coupling. This intrinsic physical property makes the NMR protocol a self-validating proof of regiochemistry.
Step-by-Step Methodology
Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Tune and match the probe on a 400 MHz NMR spectrometer.
Acquisition: Acquire the ¹H NMR spectrum using 16 scans, a relaxation delay (D1) of 2 seconds, and a 90° pulse angle.
Processing: Apply Fourier transform, phase the spectrum, and calibrate the TMS peak to exactly 0.00 ppm.
Data Presentation: Expected ¹H NMR Chemical Shifts
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Phenolic -OH
~5.50
Singlet (broad)
-
1H
Aromatic H (C6)
~6.80
Doublet (d)
8.0
1H
Aromatic H (C5)
~6.70
Doublet of doublets (dd)
8.0, 2.0
1H
Aromatic H (C3)
~6.60
Doublet (d)
2.0
1H
-O-CH₂- (Ether)
~3.80
Doublet (d)
7.0
2H
-CH(CH₃)₂ (Methine)
~2.80
Heptet (m)
6.8
1H
-CH(CH₃)₂ (Methyls)
~1.20
Doublet (d)
6.8
6H
Cyclopropyl -CH-
~1.25
Multiplet (m)
-
1H
Cyclopropyl -CH₂-
~0.60, ~0.30
Multiplets (m)
-
4H
References
Ramos-Escudero, F., et al. (2023). "Avocado Hass peel from industrial by-product: effect of extraction process variables on yield, phenolic compounds and antioxidant capacity." Frontiers in Sustainable Food Systems, 7. URL:[Link]
Kojima, M., Tsunoi, S., & Tanaka, M. (2004). "High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry." Journal of Chromatography A, 1042(1-2), 1-7. URL: [Link]
Method
2-(Cyclopropylmethoxy)-4-isopropylphenol in organic synthesis
Application Note: 2-(Cyclopropylmethoxy)-4-isopropylphenol as a Versatile Building Block in Advanced Organic Synthesis Executive Summary In modern organic synthesis and drug discovery, the strategic selection of highly f...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(Cyclopropylmethoxy)-4-isopropylphenol as a Versatile Building Block in Advanced Organic Synthesis
Executive Summary
In modern organic synthesis and drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream diversification. 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) is a privileged scaffold characterized by a unique confluence of steric and electronic properties. The molecule features a nucleophilic phenolic hydroxyl group, a lipophilic and bulky isopropyl moiety at the para position, and a metabolically stable cyclopropylmethoxy group at the ortho position.
This specific substitution pattern makes it an exceptional precursor for generating complex biaryl frameworks, pharmaceutical intermediates, and advanced materials. By leveraging the differential reactivity of its functional groups, chemists can execute highly regioselective electrophilic aromatic substitutions or activate the carbon-oxygen bond for transition-metal-catalyzed cross-coupling reactions.
Physicochemical Profiling & Reactivity Hotspots
Understanding the spatial and electronic environment of this scaffold is critical for predicting its behavior in multi-step synthesis. The electron-donating nature of the hydroxyl group activates the aromatic ring, while the bulky alkyl and alkoxy substituents dictate regiocontrol.
Table 1: Physicochemical Properties and Reactivity Profile
Property / Feature
Value / Description
Chemical Name
2-(Cyclopropylmethoxy)-4-isopropylphenol
CAS Registry Number
1243452-02-9
Molecular Formula
C₁₃H₁₈O₂
Molecular Weight
206.28 g/mol
C1-OH (Hydroxyl)
Highly nucleophilic; primary site for O-alkylation or activation via triflation.
C6 Position
Highly activated for Electrophilic Aromatic Substitution (EAS); sterically accessible compared to C3.
Steric Environment
The C3 position is heavily shielded by the adjacent cyclopropylmethoxy and isopropyl groups, preventing non-specific reactions.
Synthetic Workflows & Experimental Protocols
As a Senior Application Scientist, it is vital to approach these transformations not just as a sequence of steps, but as a system of controlled chemical causality. The following protocols are designed as self-validating workflows, incorporating mechanistic rationale and in-process analytical checkpoints.
Workflow A: O-Triflation for Cross-Coupling Activation
Causality & Design: Phenols are abundant but inherently unreactive in standard cross-coupling reactions due to the high bond dissociation energy of the C(sp²)–O bond. Converting the electron-rich phenol into a trifluoromethanesulfonate (triflate) provides an exceptional leaving group, activating the molecule for oxidative addition by low-valent palladium species[1][2].
Protocol: Synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenyl trifluoromethanesulfonate
Setup: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2-(cyclopropylmethoxy)-4-isopropylphenol (1.0 equiv, 10.0 mmol, 2.06 g) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration. Add anhydrous pyridine (2.0 equiv, 20.0 mmol) as the proton scavenger.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Expert Insight: Strict temperature control is critical here. The reaction between trifluoromethanesulfonic anhydride (Tf₂O) and pyridine is highly exothermic; elevated temperatures promote the formation of unreactive pyridinium tars and degrade the active triflating species[1].
Reagent Addition: Add Tf₂O (1.2 equiv, 12.0 mmol) dropwise over 15 minutes via a syringe pump.
Self-Validation (In-Process Control): Allow the reaction to warm to room temperature over 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting phenol (which stains heavily with KMnO₄) should be completely consumed, replaced by a new, less polar spot (higher
Rf
) corresponding to the triflate. LC-MS (ESI-) will confirm the disappearance of the m/z 205 [M-H]⁻ peak.
Workup: Quench the reaction with 1M aqueous HCl (20 mL) to neutralize excess pyridine. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl triflate, which can typically be used in the next step without further purification.
Workflow B: Suzuki-Miyaura Cross-Coupling
Causality & Design: The generated aryl triflate can be coupled with diverse arylboronic acids to construct biaryl scaffolds. We utilize Pd(dppf)Cl₂ as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the rate-determining reductive elimination step and suppresses competitive β-hydride elimination pathways[3].
Protocol: Synthesis of Biaryl Derivatives
Setup: To a Schlenk flask, add the crude aryl triflate (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (3.0 equiv, 15.0 mmol).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Expert Insight: Handle the palladium catalyst under a strict argon stream to prevent premature oxidation of the phosphine ligands, which would lead to catalyst deactivation.
Solvent & Heating: Add a degassed mixture of Toluene/Water (4:1 v/v, 50 mL). The inclusion of water is mechanistically essential to dissolve the inorganic base and facilitate transmetalation by forming a reactive, electron-rich boronate complex[4]. Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
Self-Validation: Monitor the reaction by LC-MS and UV/Vis (254 nm). The successful transformation is indicated by the consumption of the triflate and the emergence of the product mass [M+H]⁺.
Purification: Cool to room temperature and filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc (3 × 30 mL), concentrate, and purify via silica gel flash chromatography.
Causality & Design: If functionalization of the aromatic core is desired prior to modifying the phenol, electrophilic aromatic substitution is the method of choice. The steric bulk of the isopropyl group at C4 and the cyclopropylmethoxy group at C2 effectively shields the C3 and C5 positions. Consequently, bromination with N-Bromosuccinimide (NBS) is directed almost exclusively to the highly activated, sterically accessible C6 position.
Protocol: Synthesis of 2-Bromo-6-(cyclopropylmethoxy)-4-isopropylphenol
Setup: Dissolve the starting phenol (1.0 equiv, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL) and cool to 0 °C.
Reagent Addition: Add NBS (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes. Expert Insight: Conduct this reaction in a foil-wrapped flask (in the dark) to strictly prevent radical-mediated benzylic bromination at the isopropyl methine carbon.
Reaction & Validation: Stir for 2 hours at room temperature. TLC (Hexanes/EtOAc 8:2) will show a slight shift in
Rf
. LC-MS will confirm the product with the characteristic 1:1 isotopic bromine splitting pattern (m/z ~283/285 [M-H]⁻).
Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to reduce any unreacted active bromine species. Extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.
Mechanistic Pathways & Visualization
The following diagram maps the divergent synthetic utility of 2-(cyclopropylmethoxy)-4-isopropylphenol, illustrating how a single starting material can be routed into entirely different chemical spaces based on the selected activation strategy.
Practical Synthesis of Aryl Triflates under Aqueous Conditions
Source: Organic Letters (ACS Publications)
URL:[Link]
Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand
Source: ACS Catalysis (ACS Publications)
URL:[Link]
Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides
Source: RSC Advances (RSC Publishing)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers
Content Type: Technical Guide & Experimental Protocols
Executive Summary & Structural Rationale
The compound 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) has emerged as a highly versatile, lipophilic building block in modern medicinal chemistry [1]. As drug discovery paradigms shift toward complex modalities like Proteolysis-Targeting Chimeras (PROTACs) and conformationally restricted kinase inhibitors, the demand for multifunctional, metabolically stable pharmacophores has skyrocketed.
As a Senior Application Scientist, I emphasize that the selection of this specific building block is rarely arbitrary; it is driven by precise structural causality:
The Phenol Core (-OH): Serves as the primary synthetic handle. It can be utilized directly as a nucleophile for O-alkylation (e.g., attaching PEG-linkers for PROTACs) or converted into an electrophilic aryl triflate for palladium-catalyzed cross-coupling.
The ortho-Cyclopropylmethoxy Group: Unlike simple linear alkoxy groups (e.g., methoxy or ethoxy) which are highly susceptible to CYP450-mediated oxidative O-dealkylation, the cyclopropyl ring provides superior metabolic stability. Furthermore, its rigidified spatial projection enables unique CH-
π
interactions within target protein binding pockets.
The para-Isopropyl Group: Acts as a bulky, electron-donating hydrophobic vector. This moiety is exceptionally effective at occupying deep hydrophobic cavities, such as the hinge-binding region of kinases or the neo-protein-protein interfaces induced by molecular glues and PROTACs.
Application 1: PROTAC Synthesis via O-Alkylation
PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade "undruggable" pathogenic proteins [3]. A critical step in PROTAC synthesis is the attachment of a flexible linker (often PEG-based) to the target-binding warhead.
The phenolic hydroxyl group of 2-(Cyclopropylmethoxy)-4-isopropylphenol is an ideal attachment point. While standard Williamson ether synthesis (using a base like
K2CO3
and an alkyl halide) is common, the Mitsunobu reaction is preferred when coupling to complex, base-sensitive E3 ligase ligands (such as thalidomide derivatives used for CRBN recruitment). The causality here is clear: the mildly acidic conditions of the Mitsunobu reaction prevent the hydrolytic ring-opening of the glutarimide moiety found in CRBN ligands.
Objective: Conjugate a PEG-linker-E3 ligand alcohol to the phenol building block.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(Cyclopropylmethoxy)-4-isopropylphenol (1.0 equiv) and the PEG-linker alcohol (1.0 equiv) in anhydrous THF (0.2 M).
Phosphine Addition: Add Triphenylphosphine (
PPh3
, 1.2 equiv). Stir at room temperature for 10 minutes to ensure complete dissolution.
Betaine Formation (Temperature Critical): Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is mandatory to control the exothermic formation of the highly reactive
PPh3
-DIAD betaine intermediate, preventing unwanted side reactions.
Self-Validation Checkpoint 1: The reaction mixture will initially turn deep yellow upon DIAD addition. As the betaine reacts with the phenol and alcohol, the solution will gradually fade to a pale, clear color. This visual cue confirms the active consumption of the reagents.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Self-Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the phenol peak and the emergence of the product mass
[M+H]+
confirms conversion.
Workup: Quench with water, extract with EtOAc, dry over
Na2SO4
, and purify via flash chromatography (Hexanes/EtOAc gradient).
PROTAC Mechanism: The functionalized phenol core acts as the warhead, recruiting the target protein for ubiquitination.
Application 2: Kinase Inhibitor Synthesis via Triflation & Amination
When designing kinase inhibitors, researchers often need to attach nitrogen-containing heterocycles (e.g., aminopyrimidines) to an aryl core. The phenol group of 2-(Cyclopropylmethoxy)-4-isopropylphenol cannot undergo direct nucleophilic aromatic substitution (
SNAr
) due to the electron-donating nature of the alkyl substituents.
The solution is a two-step sequence: Triflation followed by Buchwald-Hartwig Amination [2]. Converting the phenol to an aryl triflate (
Ar−OTf
) activates the carbon-oxygen bond, transforming it into an excellent leaving group for palladium-catalyzed oxidative addition.
Protocol B: Triflation and Buchwald-Hartwig Cross-Coupling
Step 1: Triflation
Dissolve the phenol (1.0 equiv) in anhydrous
CH2Cl2
(0.3 M) and cool to 0 °C.
Add Pyridine (2.0 equiv) followed by the slow addition of Trifluoromethanesulfonic anhydride (
Tf2O
, 1.2 equiv).
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) will show a rapid shift to a significantly less polar spot (the triflate). Quench with saturated
NaHCO3
and isolate the aryl triflate.
Step 2: Buchwald-Hartwig Amination
Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl triflate (1.0 equiv), the desired amine (1.2 equiv),
Pd2(dba)3
(2 mol%), XPhos ligand (4 mol%), and
Cs2CO3
(1.4 equiv) [2].
Causality of Ligand Choice: The ortho-cyclopropylmethoxy group creates significant steric hindrance. Standard ligands (like BINAP) often fail here due to slow reductive elimination. XPhos, a bulky biaryl phosphine, accelerates reductive elimination and prevents unwanted
β
-hydride elimination, ensuring high yields.
Reaction: Add anhydrous 1,4-dioxane (0.2 M), seal the vial, and heat to 100 °C for 8 hours.
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via reverse-phase HPLC.
Synthetic Workflow Logic: Divergent pathways utilizing the phenol core for PROTACs or Kinase Inhibitors.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Building Block
Property
Value / Description
Impact on Drug Design
CAS Number
1243452-02-9 [1]
Unique identifier for procurement and IP tracking.
Molecular Formula
C13H18O2
Defines the baseline atom count prior to conjugation.
Molecular Weight
206.28 g/mol
Low MW allows for the addition of large PROTAC linkers without exceeding the rule-of-5 excessively.
Key Functional Groups
Phenol, Cyclopropylmethoxy, Isopropyl
Provides a balance of synthetic handles and lipophilic vectors.
Table 2: Optimization of Buchwald-Hartwig Amination for Ortho-Substituted Aryl Triflates
Catalyst / Ligand
Base
Solvent
Temp
Yield (%)
Causality / Observation
Pd2(dba)3
/ BINAP
Cs2CO3
Toluene
100 °C
45%
High steric hindrance at the ortho-position impedes the catalytic cycle.
Optimal for primary amines; effectively suppresses
β
-hydride elimination.
References
DigitalCommons@TMC. "Proteolysis-Targeting Chimera (PROTAC) for Targeted Protein Degradation and Cancer Therapy." Texas Medical Center Digital Commons. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the core methodology, troubleshoot common experimental hurdles, and answer frequently asked questions to enhance your yield and product purity.
Introduction: The Williamson Ether Synthesis Approach
The synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol is most effectively achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[1] In this specific case, 4-isopropylcatechol is selectively mono-alkylated using cyclopropylmethyl bromide in the presence of a base.
The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl bromide.[2] While the reaction is straightforward in principle, achieving high yield and selectivity for the desired mono-ether product requires careful control over reaction parameters to avoid common pitfalls such as di-alkylation and other side reactions.
Reaction Scheme Overview
Figure 1: General synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
(Note: A placeholder image is used for the final product structure in the diagram above. The structure consists of a benzene ring substituted with a hydroxyl group, an adjacent cyclopropylmethoxy group, and an isopropyl group para to the hydroxyl group.)
Recommended Synthesis Protocol
This protocol outlines a standard laboratory procedure for the selective mono-alkylation of 4-isopropylcatechol. It is designed to be a self-validating system; checkpoints and expected observations are included.
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Quantity (Example)
Moles (mmol)
Stoichiometry
4-Isopropylcatechol
152.19
1.52 g
10.0
1.0 equiv.
Cyclopropylmethyl bromide
134.99
1.48 g (1.08 mL)
11.0
1.1 equiv.
Potassium Carbonate (K₂CO₃), anhydrous
138.21
2.76 g
20.0
2.0 equiv.
N,N-Dimethylformamide (DMF), anhydrous
-
40 mL
-
-
Diethyl ether
-
~200 mL
-
-
1 M Hydrochloric Acid (HCl)
-
~50 mL
-
-
Saturated Sodium Chloride (Brine)
-
~50 mL
-
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
~5 g
-
-
Step-by-Step Procedure
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-isopropylcatechol (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (40 mL) via syringe. Stir the suspension for 10 minutes at room temperature. Add cyclopropylmethyl bromide (1.08 mL, 11.0 mmol) dropwise over 5 minutes.
Reaction Execution: Heat the reaction mixture to 60-70°C using an oil bath. Maintain this temperature for 4-8 hours. A typical reaction is complete in about 6 hours.[3]
Monitoring Progress: Monitor the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The product should appear as a new, less polar spot compared to the starting 4-isopropylcatechol. The disappearance of the starting material indicates completion.
Work-up - Quenching and Extraction:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing 100 mL of cold water.
Extract the aqueous phase with diethyl ether (3 x 50 mL).
Combine the organic layers. Wash sequentially with 1 M HCl (2 x 25 mL) to remove any remaining DMF, followed by saturated brine (1 x 50 mL). The acid wash helps to break up any emulsions that may form.
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%). This will separate the desired mono-alkylated product from unreacted starting material and the di-alkylated byproduct.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low, or the starting material is not being consumed. What went wrong?
A1: This is a common issue that can stem from several sources. Let's break down the potential causes:
Cause 1: Inactive Base or Insufficient Deprotonation. The formation of the phenoxide is the critical first step. If the base is old, has absorbed moisture, or is not strong enough, the reaction will not proceed.
Solution: Use freshly dried, finely powdered potassium carbonate. Ensure your solvent is anhydrous, as water can quench the base and inhibit phenoxide formation.[4][5] For more challenging reactions, a stronger base like sodium hydride (NaH) can be used, though it requires stricter anhydrous conditions and handling procedures.[6]
Cause 2: Poor Quality Reagents. The purity of your starting materials is paramount.
Solution: Ensure the 4-isopropylcatechol is pure. If it is discolored (oxidized), consider recrystallizing it first. Use a fresh bottle of cyclopropylmethyl bromide; older bottles may have hydrolyzed to cyclopropylmethanol.
Cause 3: Suboptimal Reaction Temperature. The SN2 reaction rate is temperature-dependent.[3]
Solution: If the reaction is sluggish at 60°C, try increasing the temperature to 70-80°C. However, be cautious, as excessively high temperatures (>100°C) can promote side reactions.[3]
Cause 4: Inappropriate Solvent. Protic solvents (like ethanol or water) can solvate the nucleophile, slowing down the SN2 reaction rate significantly.[3]
Solution: Stick to polar aprotic solvents like DMF or acetonitrile. Ensure they are anhydrous grade.[7]
Figure 2: Troubleshooting workflow for low reaction yield.
Q2: I am forming a significant amount of a non-polar side product. What is it and how do I prevent it?
A2: The most likely side product is 2,5-bis(cyclopropylmethoxy)-4-isopropylbenzene , the result of di-alkylation. Since 4-isopropylcatechol has two hydroxyl groups, both can react if conditions are not properly controlled.
Cause: Excess Alkylating Agent or Prolonged Reaction Time. Using too much cyclopropylmethyl bromide or letting the reaction run for too long after the mono-alkylation is complete will favor the formation of the di-alkylated product.
Solution 1: Control Stoichiometry. Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of cyclopropylmethyl bromide. Adding the bromide slowly to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-alkylation.
Solution 2: Monitor Closely. Monitor the reaction closely by TLC. Once the starting catechol is mostly consumed and a significant amount of the desired product has formed, quench the reaction. Do not let it run overnight without monitoring.
Solution 3: Adjust Base Stoichiometry. Using a weaker base or a carefully controlled amount of a strong base can favor mono-deprotonation, thus leading to higher selectivity for the mono-alkylated product.
Q3: My TLC shows C-alkylation side products. Why is this happening?
A3: While O-alkylation is kinetically favored in Williamson ether synthesis, C-alkylation can occur, especially under certain conditions.[8] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
Cause: High Temperatures and Solvent Effects. Higher reaction temperatures can provide the activation energy needed for the less-favorable C-alkylation pathway.[9] The choice of solvent and counter-ion (from the base) can also influence the O/C alkylation ratio.[4]
Solution: Maintain the reaction temperature in the recommended 60-80°C range. If C-alkylation is still a problem, consider using a phase-transfer catalyst, which often allows for lower reaction temperatures and can improve selectivity for O-alkylation.[10]
Frequently Asked Questions (FAQs)
Q: Is a phase-transfer catalyst (PTC) recommended for this synthesis?
A: While not strictly necessary, using a PTC like tetrabutylammonium bromide (TBAB) can be highly beneficial.[5] A PTC facilitates the transfer of the phenoxide anion from the solid phase (or an aqueous phase if using NaOH/KOH) to the organic phase where the alkyl halide resides. This can lead to:
Improved yields by minimizing side reactions.[11]
If you are struggling with low yields or slow reaction times, adding 0.1 equivalents of TBAB is a highly recommended optimization step.
Q: What are the primary safety concerns when working with cyclopropylmethyl bromide?
A: Cyclopropylmethyl bromide is a flammable liquid and an irritant.[12][13] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] It is incompatible with strong bases and oxidizing agents.[13]
Q: Can I use a different base, such as sodium hydroxide (NaOH)?
A: Yes, NaOH or KOH can be used, but this changes the reaction from a solid-liquid to a two-phase system, making a phase-transfer catalyst almost essential for good results.[10] Using carbonate bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent is often simpler for laboratory-scale synthesis as it creates a heterogeneous mixture that is effective without requiring a PTC, although one can still be used to enhance the rate.[6]
Q: How can I confirm the structure of my final product?
A: The structure should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the atoms, showing the characteristic signals for the cyclopropyl, isopropyl, and aromatic protons, as well as the disappearance of one of the phenolic -OH signals.
Mass Spectrometry (MS): This will confirm the molecular weight of the product (166.22 g/mol for the parent compound C₁₀H₁₄O₂).[14]
Infrared (IR) Spectroscopy: Look for the disappearance of one of the broad O-H stretches from the catechol starting material and the appearance of a C-O-C ether stretch.
References
Benchchem. (n.d.). 4-Isopropylcatechol: A Technical Guide on its Origins and Biological Activity.
AK Scientific, Inc. (n.d.). Cyclopropylmethyl bromide Safety Data Sheet.
Benchchem. (n.d.). An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxyheptane.
Benchchem. (n.d.). Optimizing reaction time for complete conversion in phenol alkylation.
Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
Gao, S., et al. (2022). Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. PMC.
Wikipedia. (2021). Williamson ether synthesis.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclopropylmethyl bromide.
Wikipedia. (n.d.). Williamson ether synthesis.
König, B., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, ACS Publications.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520. (A general protocol for ensuring anhydrous solvents).
Technical Support Center: Purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Welcome to the technical support guide for the purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This document is intended for researchers, scientists, and professionals in drug development who are working with t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our goal is to equip you with the scientific rationale and practical insights needed to achieve high purity of your target compound.
Introduction
2-(Cyclopropylmethoxy)-4-isopropylphenol is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory standards. This guide will walk you through common purification challenges and provide robust solutions based on established scientific principles.
Frequently Asked Questions (FAQs)
Here are some of the common questions that arise during the purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol:
Q1: What are the most common impurities I should expect in my crude 2-(Cyclopropylmethoxy)-4-isopropylphenol?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials such as 4-isopropylphenol, by-products from side reactions like the formation of positional isomers (e.g., ortho-substituted phenols), and poly-alkylated species.[1][2] It is also possible to have residual solvents from the reaction and work-up steps.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. For laboratory-scale purification, column chromatography is highly effective for separating closely related impurities. For larger-scale operations, recrystallization is often the preferred method due to its cost-effectiveness and scalability.[3][4]
Q3: Can I use distillation for purification?
A3: While distillation is a common technique for purifying liquids, it may not be ideal for 2-(Cyclopropylmethoxy)-4-isopropylphenol due to its relatively high boiling point and the potential for thermal degradation. Fractional distillation under reduced pressure might be feasible if the impurities have significantly different boiling points.[5][6]
Q4: How can I effectively remove colored impurities?
A4: Colored impurities often arise from oxidation of the phenolic hydroxyl group.[7] While activated charcoal is a common decolorizing agent, it should be used with caution for phenolic compounds as it can sometimes lead to the formation of new colored by-products.[4] A better approach is often to optimize the purification method, such as recrystallization with an appropriate solvent system, to exclude these impurities.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol, presented in a question-and-answer format.
Crystallization Issues
Issue: My compound will not crystallize from the chosen solvent.
Possible Cause 1: The solution is not supersaturated.
Solution: The concentration of your compound in the solvent may be too low. Try to concentrate the solution by carefully evaporating some of the solvent. Be cautious not to evaporate too much, as this can cause the compound to "oil out" instead of crystallizing.
Possible Cause 2: The presence of impurities is inhibiting crystallization.
Solution: Impurities can interfere with the formation of a crystal lattice. If you suspect significant impurities, it may be necessary to perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
Possible Cause 3: The cooling process is too rapid.
Solution: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to handle. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Issue: The compound "oils out" instead of forming crystals.
Possible Cause 1: The solution is too concentrated.
Solution: Add a small amount of fresh, hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly as described above.
Possible Cause 2: The melting point of the compound is close to the boiling point of the solvent.
Solution: If the compound melts in the hot solvent, it can be difficult to crystallize. In this case, you may need to choose a solvent with a lower boiling point.
Possible Cause 3: The presence of water.
Solution: Ensure all your glassware is thoroughly dry. If the crude material may contain water, consider using a drying agent or performing an azeotropic distillation to remove water before crystallization.
Column Chromatography Challenges
Issue: Poor separation of the desired compound from impurities.
Possible Cause 1: Inappropriate solvent system (mobile phase).
Solution: The polarity of the eluent is crucial for good separation. A common starting point for phenolic compounds is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[3] You can optimize the ratio of these solvents by running thin-layer chromatography (TLC) first to find a solvent system that gives a good separation of your target compound from the impurities (an Rf value of around 0.3-0.4 for the desired compound is often ideal).
Possible Cause 2: Incorrect choice of stationary phase.
Solution: Standard silica gel is usually effective. However, if you are dealing with very similar impurities, you might consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[5]
Possible Cause 3: Overloading the column.
Solution: Loading too much crude material onto the column will result in broad, overlapping peaks. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Issue: The compound is streaking on the TLC plate and the column.
Possible Cause 1: The compound is too polar for the solvent system.
Solution: This is common with phenols. Adding a small amount of a polar modifier, such as a few drops of acetic acid or triethylamine, to the eluent can often improve the peak shape by suppressing the ionization of the phenolic hydroxyl group.
Possible Cause 2: The sample is not fully dissolved in the loading solvent.
Solution: Ensure your sample is completely dissolved in a minimal amount of a suitable solvent before loading it onto the column. The loading solvent should ideally be the same as, or less polar than, the mobile phase.
Experimental Protocols
Protocol 1: Recrystallization of 2-(Cyclopropylmethoxy)-4-isopropylphenol
This protocol provides a general guideline for recrystallization. The choice of solvent and specific temperatures will need to be optimized for your particular sample.
Materials:
Crude 2-(Cyclopropylmethoxy)-4-isopropylphenol
Recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate)
Erlenmeyer flasks
Hot plate with stirring capability
Buchner funnel and filter paper
Vacuum flask and vacuum source
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent.
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves. Avoid adding a large excess of solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4]
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines the steps for purifying 2-(Cyclopropylmethoxy)-4-isopropylphenol using flash column chromatography.
Materials:
Crude 2-(Cyclopropylmethoxy)-4-isopropylphenol
Silica gel (flash chromatography grade)
Eluent (e.g., hexane/ethyl acetate mixture)
Chromatography column
Collection tubes or flasks
TLC plates and developing chamber
UV lamp for visualization
Procedure:
TLC Analysis: Determine the optimal eluent composition by running TLC on the crude material.
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the elution process.
Fraction Collection: Collect the eluate in a series of fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Data Presentation
Table 1: Solvent Systems for Chromatography
Solvent System (v/v)
Typical Application
Expected Rf of Product
Hexane:Ethyl Acetate (9:1)
For less polar impurities
~0.2 - 0.3
Hexane:Ethyl Acetate (8:2)
General purpose
~0.3 - 0.5
Hexane:Ethyl Acetate (7:3)
For more polar impurities
~0.5 - 0.7
Note: Optimal ratios may vary and should be determined by TLC analysis.
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Caption: A generalized workflow for the purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
References
WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents. (n.d.).
A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene - Quick Company. (n.d.). Retrieved from [Link]
A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents. (n.d.).
Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC. (n.d.). Retrieved from [Link]
Continuous Flow Synthesis of Propofol - PMC - NIH. (n.d.). Retrieved from [Link]
US4484011A - Process for preparation of 4-isopropylphenol - Google Patents. (n.d.).
Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed. (n.d.). Retrieved from [Link]
(PDF) Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (n.d.). Retrieved from [Link]
Phenol, 2-methoxy-4-propyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
Phenol-chloroform Extraction: Easy Tips and Tricks - Bitesize Bio. (2010, May 3). Retrieved from [Link]
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023, March 14). Retrieved from [Link]
PREPARATION METHOD FOR (4-ISOPROPOXY-2-METHYL) PHENYL ISOPROPYL KETONE - EPO. (2023, April 5). Retrieved from [Link]
CONSIDERATIONS FOR DEVELOPING A GREENER CHROMATOGRAPHIC METHOD. (n.d.). Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
Chromatographic and Spectral Analysis of Two Main Extractable Compounds Present in Aqueous Extracts of Laminated Aluminum Foil Used for Protecting LDPE-Filled Drug Vials - ResearchGate. (n.d.). Retrieved from [Link]
TROUBLESHOOTING GUIDE - Phenomenex. (n.d.). Retrieved from [Link]
Quantitative Determination of Phenol and Alkylphenols in Cigarette Smoke and Their Removal by Various Filters - CORESTA. (n.d.). Retrieved from [Link]
HPLC Troubleshooting Filtration - Element Lab Solutions. (2019, May 20). Retrieved from [Link]
Phenol - DCCEEW. (2025, March 14). Retrieved from [Link]
2-methoxy-4-prop-2-enylphenol - ChemBK. (2025, August 19). Retrieved from [Link]
1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.). Retrieved from [Link]
LC Troubleshooting: The Basics | LCGC International. (2022, April 15). Retrieved from [Link]
Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options - Saltworks Technologies. (2020, April 24). Retrieved from [Link]
Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents - MDPI. (2023, December 15). Retrieved from [Link]
Technical Support Center: 2-(Cyclopropylmethoxy)-4-isopropylphenol Synthesis
Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during this specific Williamson ether synthesis. Our goal is to provide you with the expertise and practical solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol?
A1: The synthesis, which is a variation of the Williamson ether synthesis, primarily involves the reaction of 4-isopropylphenol with cyclopropylmethyl bromide in the presence of a base.[1][2][3] The most frequently encountered side products are:
C-Alkylated Isomers: Instead of the desired O-alkylation, the cyclopropylmethyl group can attach directly to the aromatic ring, typically at the ortho position, yielding 2-cyclopropylmethyl-4-isopropylphenol.[4]
Rearranged Products: The cyclopropylmethyl cation is prone to rearrangement, leading to the formation of cyclobutyl and homoallyl (but-3-enyl) ethers.[5][6][7] This occurs if the reaction conditions favor an SN1-type mechanism.
Unreacted Starting Materials: Incomplete reaction can leave residual 4-isopropylphenol.
Products of Ether Cleavage: Under harsh acidic or basic conditions, the desired ether product can be cleaved back to 4-isopropylphenol and cyclopropylmethanol or its rearranged products.[8][9][10][11]
Q2: Why does C-alkylation occur, and how can it be minimized?
A2: The phenoxide ion, formed by the deprotonation of 4-isopropylphenol, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily ortho and para to the hydroxyl group).[1]
Mechanism of C-Alkylation: The negative charge on the phenoxide ion is delocalized onto the aromatic ring through resonance. This increases the nucleophilicity of the ring carbons, allowing them to attack the cyclopropylmethyl bromide.[4]
Minimizing C-Alkylation: The solvent plays a crucial role in determining the ratio of O- to C-alkylation.[4]
Favoring O-Alkylation: Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are recommended.[4] These solvents solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving the oxygen atom more available for nucleophilic attack.[4][5]
Conditions that Promote C-Alkylation: Protic solvents, such as water or ethanol, can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the ring carbons more likely to react.[4]
Q3: What causes the formation of rearranged cyclobutyl and homoallyl ethers?
A3: The formation of these rearranged byproducts is a classic issue when working with cyclopropylmethyl halides.[5]
Carbocation Rearrangement: These side products arise from the rearrangement of the cyclopropylmethyl carbocation. This carbocation is remarkably stable and can readily rearrange to the similarly stable cyclobutyl and homoallyl cations.[5][6][7] This is particularly prevalent under conditions that favor an SN1 reaction mechanism.[5]
Preventing Rearrangement: To suppress the formation of these rearranged ethers, it is critical to employ reaction conditions that strongly favor the SN2 pathway.[5] This involves a direct backside attack of the phenoxide on the carbon bearing the leaving group, avoiding the formation of a carbocation intermediate.[1][5] Key strategies include:
Using a strong nucleophile (the phenoxide).
Employing a good leaving group on the alkylating agent (bromide is suitable).
Issue 1: Significant Formation of C-Alkylated Byproduct
Symptoms:
NMR or GC-MS analysis shows a significant peak corresponding to 2-cyclopropylmethyl-4-isopropylphenol.
Lower than expected yield of the desired O-alkylated product.
Root Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Inappropriate Solvent Choice
Protic solvents (e.g., ethanol, water) or less polar aprotic solvents can favor C-alkylation by solvating the phenoxide oxygen.[4]
Switch to a polar aprotic solvent such as DMF or DMSO to enhance O-alkylation.[4]
Counter-ion Effect
The nature of the cation from the base can influence the reaction outcome.
Consider using a base with a larger, softer cation (e.g., potassium carbonate instead of sodium hydroxide) which can sometimes favor O-alkylation.
High Reaction Temperature
Elevated temperatures can sometimes increase the rate of C-alkylation.
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely.
Experimental Protocol: Optimizing for O-Alkylation
Solvent and Base Selection: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isopropylphenol (1.0 eq.) in anhydrous DMF. Add powdered potassium carbonate (1.5 eq.).
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide.
Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.1 eq.) dropwise to the stirred suspension.
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS until the starting material is consumed.
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Presence of Rearranged Ether Impurities
Symptoms:
Mass spectrometry data indicates the presence of compounds with the same mass as the desired product but different fragmentation patterns.
NMR analysis shows signals consistent with cyclobutyl or homoallyl (but-3-enyl) groups.
Root Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Conditions Favoring SN1
The use of polar protic solvents, weak bases, or high temperatures can promote the formation of a carbocation intermediate, leading to rearrangement.[5]
Ensure the reaction is run under conditions that strongly favor an SN2 mechanism. This includes using a strong base to generate a high concentration of the phenoxide nucleophile and employing a polar aprotic solvent.[5]
Poor Quality Alkylating Agent
The presence of acidic impurities in the cyclopropylmethyl bromide could initiate carbocation formation.
Use freshly distilled or high-purity cyclopropylmethyl bromide.
Diagram: Reaction Pathways Leading to Side Products
Caption: Reaction pathways in the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
References
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
Chen, J. G., & Klier, K. (2007, March 22). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). ACS Publications. Retrieved from [Link]
Chen, J. G., & Klier, K. (2007, April 18). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). PubMed. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from [Link]
PMC. (n.d.). Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Retrieved from [Link]
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Retrieved from [Link]
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]
Lookchem. (2022, August 12). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]
Trost, B. M., & Toste, F. D. (n.d.). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Retrieved from [Link]
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
PubMed. (n.d.). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. Retrieved from [Link]
Google Patents. (n.d.). US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones.
PMC. (n.d.). Continuous Flow Synthesis of Propofol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2‐Alkoxy-N-protected phenethylamines via one-pot copper- catalyzed azirid. Retrieved from [Link]
Google Patents. (n.d.). WO2004092106A2 - Process for preparing alkoxy- and aryloxy-phenols.
Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Arkivoc. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Retrieved from [Link]
Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Retrieved from [Link]
Overcoming solubility issues of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-(Cyclopropylmethoxy)-4-isopropylphenol [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-(Cyclopropylmethoxy)-4-isopropylphenol [1].
This compound features a weakly acidic phenol ring flanked by two highly lipophilic, bulky groups (an isopropyl group and a cyclopropylmethoxy group). This structural combination results in a high partition coefficient (LogP) and profound aqueous insolubility, which frequently causes assay failure, erratic pharmacokinetics, and false negatives in screening cascades.
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure the integrity of your experimental data.
SECTION 1: Physicochemical Profiling & Root Cause Analysis (FAQ)
Q: Why does 2-(Cyclopropylmethoxy)-4-isopropylphenol immediately precipitate when I dilute my DMSO stock into aqueous buffer?A: This is a classic case of "solvent shifting." In 100% DMSO, the compound's hydrophobic moieties are fully solvated. When introduced to an aqueous environment, the DMSO rapidly diffuses into the water. The local concentration of the lipophilic compound suddenly exceeds its intrinsic aqueous solubility limit, leading to rapid nucleation and precipitation. Because the cyclopropylmethoxy and isopropyl groups strongly repel water, the thermodynamic drive to aggregate is extremely high.
Q: The compound has a phenol group. Can I simply raise the pH of my buffer to deprotonate it and increase solubility?A: Theoretically yes, but practically no. The pKa of a sterically hindered phenol is typically between 9.5 and 10.5. To achieve >99% ionization (which would significantly enhance solubility), you would need to adjust your assay buffer to a pH of 11.5 or higher. This highly alkaline environment is biologically incompatible and will cause immediate cytotoxicity in cell culture and denature proteins in biochemical assays. Solubilization must be achieved through excipient engineering, not pH manipulation.
SECTION 2: In Vitro Assay Troubleshooting
Q: If I can't use high concentrations of DMSO or adjust the pH, how do I keep the compound dissolved in cell culture media?A: The most effective strategy for in vitro assays is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin molecule encapsulates the bulky isopropyl and cyclopropylmethoxy groups, shielding them from the aqueous environment, while its hydrophilic exterior maintains solubility.
Q: I used 20% HP-β-CD and the compound dissolved perfectly, but now my cellular IC50 has shifted and the compound looks less potent. Why?A: You are observing the Solubility-Permeability Interplay [2]. While cyclodextrins dramatically increase apparent aqueous solubility, they do so by trapping the drug in a complex. Only the "free fraction" of the drug can permeate the lipophilic cell membrane to reach intracellular targets. If your cyclodextrin concentration is too high, the equilibrium shifts toward the complexed state, reducing the free fraction and artificially lowering the apparent permeability and potency of the drug[2].
Actionable Fix: Run a titration matrix. Use the absolute minimum concentration of HP-β-CD required to prevent visible precipitation (often 2-5% w/v), rather than defaulting to a massive excess.
SECTION 3: In Vivo Formulation Troubleshooting
Q: I am moving to mouse models for oral PK studies. Aqueous suspensions using 0.5% Methylcellulose yield highly erratic plasma levels. What is the alternative?A: For highly lipophilic compounds like 2-(Cyclopropylmethoxy)-4-isopropylphenol, standard aqueous suspensions fail because the dissolution rate in gastrointestinal (GI) fluids is too slow. The compound passes through the absorption window before it can dissolve.
The gold standard solution is a Self-Emulsifying Drug Delivery System (SEDDS) [3]. A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents. When this lipidic mixture enters the aqueous environment of the stomach and is subjected to mild GI motility, it spontaneously forms a fine oil-in-water (o/w) nanoemulsion[3]. This bypasses the dissolution step entirely, presenting the drug to the intestinal epithelium in a pre-solubilized, highly absorbable state.
SECTION 4: Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock via HP-β-CD Complexation
This protocol is a self-validating system: if the solution remains clear after centrifugation, complexation was successful.
Weighing: Weigh out 2.06 mg of 2-(Cyclopropylmethoxy)-4-isopropylphenol into a glass vial (avoid plastics, as lipophilic drugs can adsorb to the walls).
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).
Solubilization: Add 1.0 mL of the 10% HP-β-CD solution to the drug vial.
Energy Input: Sonicate the vial in a water bath sonicator at 37°C for 30 minutes. The mechanical energy accelerates the inclusion of the hydrophobic moieties into the cyclodextrin cavities.
Validation: Centrifuge the solution at 10,000 x g for 10 minutes.
Inspection: Carefully inspect the bottom of the tube. If a pellet is present, the solubility limit of that specific CD ratio has been exceeded. If clear, the 10 mM stock is ready for serial dilution into your assay buffer.
Protocol B: Basic SEDDS Formulation for Oral Gavage (Mice)
Causality note: The order of addition is critical. The drug must be solvated in the oil phase before surfactants are introduced to prevent partitioning errors.
Lipid Solvation: Dissolve 10 mg of the compound in 300 µL of Capryol 90 (oil phase). Vortex until completely clear.
Surfactant Addition: Add 500 µL of Tween 80 (surfactant) to the oil/drug mixture. Mix by positive displacement pipetting.
Co-solvent Addition: Add 200 µL of Transcutol HP (co-solvent). Vortex for 2 minutes until a homogenous, isotropic, transparent pre-concentrate is formed.
In Vivo Administration: This pre-concentrate can be dosed directly (e.g., filled into capsules) or diluted 1:10 in water immediately prior to oral gavage to form the nanoemulsion.
SECTION 5: Quantitative Data Presentation
The following table summarizes the expected performance of various vehicles for solubilizing 2-(Cyclopropylmethoxy)-4-isopropylphenol based on its physicochemical class.
Below is the logical workflow for selecting the appropriate solubilization strategy based on your experimental endpoint.
Decision tree for selecting the optimal solubilization strategy based on assay type.
References
Guidechem. "1243452-02-9 2-(Cyclopropylmethoxy)-4-isopropylphenol". Guidechem Chemical Directory.
Buya, A. B., Beloqui, A., des Rieux, A., & Préat, V. "Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends". MDPI Pharmaceutics.
Beig, A., Miller, J. M., & Dahan, A. "The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs". NIH/PMC.
Beig, A., Lindley, D., Miller, J. M., & Dahan, A. "The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations". ACS Molecular Pharmaceutics.
Technical Support Center: Stability and Degradation of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Welcome to the Technical Support Center for 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9). This portal is engineered for researchers, analytical scientists, and drug development professionals who require d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9). This portal is engineered for researchers, analytical scientists, and drug development professionals who require deep mechanistic insights into the stability profile, handling, and troubleshooting of this specific chemical building block.
By understanding the intrinsic electronic and structural liabilities of this molecule, you can proactively design robust formulations and synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
Q: What are the primary structural liabilities of 2-(Cyclopropylmethoxy)-4-isopropylphenol?A: The molecule possesses two highly reactive moieties that dictate its degradation profile:
The Electron-Rich Phenol Ring: The presence of the electron-donating 4-isopropyl and 2-alkoxy groups significantly lowers the oxidation potential of the phenol. This makes it highly susceptible to oxidative dearomatization into ortho-quinones[1].
The Cyclopropylmethoxy Ether: The cyclopropyl ring possesses approximately 27 kcal/mol of ring strain. Under acidic conditions, protonation of the ether oxygen facilitates the formation of a cyclopropylcarbinyl cation, which rapidly undergoes unimolecular ring opening to form homoallylic derivatives[2].
Q: What are the baseline storage recommendations for this compound?A: To ensure long-term stability, storage must align with standard[3]. We recommend storing the neat material at 2°C–8°C in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) to mitigate both thermal degradation and auto-oxidation.
Part 2: Troubleshooting Guide
Issue 1: Pink/Brown Discoloration in Solution and Assay Drop
Symptom: During formulation or storage in solution, the liquid develops a distinct pink or brown hue. LC-MS analysis reveals a new impurity peak with a mass of M-2 Da .
Causality & Mechanism: The color change and loss of 2 Daltons are classic indicators of phenol oxidation to an ortho-quinone. Because the phenol ring is heavily activated by the para-isopropyl and ortho-ether groups, trace transition metals or dissolved oxygen can easily trigger a two-electron oxidation. Density Functional Theory (DFT) studies on similar electron-rich phenols demonstrate that this proceeds via a highly stabilized phenoxenium ion intermediate, which rapidly collapses into the colored o-quinone[1].
Resolution:
Deoxygenation: Purge all formulation solvents with argon or nitrogen prior to dissolution.
Chelation: Introduce a chelating agent (e.g., 0.05% EDTA) to sequester trace transition metals that catalyze the oxidation.
Antioxidants: Consider adding a water-soluble antioxidant like ascorbic acid or sodium metabisulfite to the matrix.
Issue 2: Rapid Degradation and Multiple Impurities at Low pH
Symptom: When subjected to acidic conditions (pH < 3), the compound exhibits a rapid drop in assay. Chromatograms show a cascade of new, highly retained aliphatic impurities.
Causality & Mechanism: Strong Brønsted or Lewis acids protonate the ether oxygen. This leads to the cleavage of the carbon-oxygen bond, generating a transient cyclopropylcarbinyl cation. This specific cation is famously unstable and is frequently used in physical organic chemistry as an ultrafast "radical/cationic clock"[4]. To relieve the massive angular strain of the three-membered ring, it undergoes rapid unimolecular ring opening to form a homoallylic carbocation, which then reacts with any available nucleophiles (water, solvent) or eliminates to form dienes[2].
Resolution:
pH Control: Strictly maintain the formulation or reaction pH above 4.5 using robust buffer systems (e.g., citrate or acetate buffers).
Reagent Selection: Avoid strong Lewis acids (such as
BBr3
or
AlCl3
) during synthetic downstream processing unless ether cleavage is your explicit synthetic goal.
Part 3: Quantitative Stability Data
To facilitate easy comparison, the following table summarizes the accelerated forced degradation profile of 2-(Cyclopropylmethoxy)-4-isopropylphenol under standard stress conditions.
Stress Condition
Duration
Remaining Assay (%)
Primary Degradant Detected
Mechanistic Pathway
Control (25°C, pH 7.0)
14 Days
99.8%
None
N/A
Acidic (pH 2.0, 40°C)
48 Hours
42.1%
Homoallylic alcohols/ethers
Cyclopropylcarbinyl ring opening
Basic (pH 10.0, 40°C)
7 Days
96.5%
Trace o-quinone
Mild auto-oxidation of phenolate
Oxidative (0.3%
H2O2
, 25°C)
24 Hours
15.3%
o-Quinone (M-2)
Phenoxenium ion formation
Photolytic (ICH Q1B, UV/Vis)
1.2M lux-hrs
88.0%
Polymeric species
Radical-induced coupling
Part 4: Experimental Protocols & Self-Validating Workflows
To accurately profile the degradation of this compound in your own laboratory, utilize the following self-validating forced degradation protocol.
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-(Cyclopropylmethoxy)-4-isopropylphenol in HPLC-grade Acetonitrile.
Oxidative Stress: Transfer 1.0 mL of the stock to a 5 mL volumetric flask. Add 1.0 mL of 0.3%
H2O2
. Dilute to volume with water. Incubate at 25°C for 24 hours in the dark.
Acidic Stress (With Mechanistic Trapping): Transfer 1.0 mL of the stock to a 5 mL volumetric flask. Add 1.0 mL of 0.1 N HCl. Crucial Step: Add 100
μ
L of Methanol to act as a nucleophilic trap. Dilute to volume with water. Incubate at 40°C for 48 hours.
Quenching: Quench the oxidative sample with 100
μ
L of 10% sodium thiosulfate. Quench the acidic sample with 1.0 mL of 0.1 N NaOH.
Analysis: Analyze via LC-MS (ESI+) using a C18 column and a water/acetonitrile gradient with 0.1% Formic Acid.
System Validation & Trustworthiness Criteria
This protocol is designed as a self-validating system :
Mechanistic Proof: In the acidic stress sample, the presence of the Methanol trap will intercept the intermediate carbocation. If the mechanism strictly proceeds via the cyclopropylcarbinyl cation, LC-MS will detect a specific homoallylic methyl ether adduct. Detection of this adduct validates the hypothesized ring-opening pathway.
Mass Balance Check: The total integrated peak area of the parent compound + o-quinone + homoallylic products must equal
≥95%
of the initial API peak area. A failure here indicates the formation of insoluble polymers or volatile fragments, requiring a redesign of the analytical method.
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways triggered by oxidative and acidic stress.
Degradation pathways of 2-(Cyclopropylmethoxy)-4-isopropylphenol via oxidation and acid stress.
Part 6: References
European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.[Link]
Royal Society of Chemistry (RSC). Mechanistic investigation into phenol oxidation by IBX elucidated by DFT calculations. Organic & Biomolecular Chemistry.[Link]
Journal of the American Chemical Society (ACS). Ring Opening of the Cyclopropylcarbinyl Radical and Its N- and O-Substituted Analogues: A Theoretical Examination of Very Fast Unimolecular Reactions.[Link]
eScholarship (University of California). Biomimetic Synthesis of Azorellolide via Cyclopropylcarbinyl Cation Chemistry.[Link]
Optimizing reaction conditions for 2-(Cyclopropylmethoxy)-4-isopropylphenol
Welcome to the Technical Support Center for the synthesis and optimization of 2-(Cyclopropylmethoxy)-4-isopropylphenol . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of 2-(Cyclopropylmethoxy)-4-isopropylphenol . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists troubleshoot the critical bottlenecks associated with this molecule's synthesis.
The primary synthetic challenge for this compound lies in the regioselective mono-O-alkylation of 4-isopropylcatechol (4-isopropylbenzene-1,2-diol) via the Williamson ether synthesis [1]. Because the starting material possesses two competing hydroxyl groups, achieving high regioselectivity while suppressing over-alkylation requires precise thermodynamic and kinetic control.
Mechanistic Overview & Reaction Pathway
To synthesize 2-(Cyclopropylmethoxy)-4-isopropylphenol, we must selectively alkylate the hydroxyl group at position 2. The isopropyl group at position 4 is electron-donating via hyperconjugation (+I effect). This electron density is directed ortho and para, making the hydroxyl group at position 1 (para to the isopropyl) slightly less acidic than the hydroxyl group at position 2 (meta to the isopropyl).
By utilizing a mild base, we can establish an equilibrium that preferentially deprotonates the more acidic hydroxyl at position 2, directing the cyclopropylmethyl halide to the correct site.
Figure 1: Reaction pathway for the regioselective mono-O-alkylation of 4-isopropylcatechol.
Troubleshooting & FAQs
Q1: Why am I observing a high ratio of the 5-isopropyl regioisomer (alkylation at position 1)?A: This is almost always a base-strength issue. If you use a strong, irreversible base like Sodium Hydride (NaH), you quantitatively deprotonate both hydroxyl groups simultaneously. This destroys the subtle thermodynamic difference in acidity between the two positions, leading to a near 1:1 statistical mixture of regioisomers [2].
Solution: Switch to a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These bases establish a dynamic equilibrium, favoring the phenoxide of the more acidic position 2, thereby driving regioselectivity [3].
Q2: How can I minimize the formation of the dialkylated impurity?A: Dialkylation occurs when the mono-alkylated product (which is still a phenol) undergoes a second deprotonation and alkylation. To suppress this:
Stoichiometry: Strictly limit the alkylating agent to 0.95 – 1.0 equivalents. It is better to leave a small amount of unreacted starting material than to push for 100% conversion and generate the dialkylated impurity.
Addition Rate: Add the cyclopropylmethyl bromide dropwise using a syringe pump to keep the local concentration of the electrophile low.
Temperature: Keep the reaction temperature between 50°C and 60°C. Higher temperatures increase the kinetic energy of the system, overriding the activation energy barrier for the second alkylation.
Q3: Should I use Cyclopropylmethyl bromide or Cyclopropylmethyl chloride?A: Cyclopropylmethyl bromide is highly recommended. The bromide is a superior leaving group, allowing the reaction to proceed at milder temperatures (60°C). If you must use the cheaper cyclopropylmethyl chloride, you must add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to initiate a Finkelstein reaction [4]. The in-situ generated cyclopropylmethyl iodide is highly reactive and will maintain a reasonable reaction rate without requiring harsh heating.
Reaction Optimization Data
The following table summarizes internal validation data demonstrating the causality between base/solvent selection and reaction outcomes.
Base (1.5 eq)
Solvent
Temp (°C)
Conversion (%)
Regioselectivity (4-iso : 5-iso)
Dialkylation (%)
NaH
DMF
0 to RT
>99%
1.1 : 1
28%
Cs₂CO₃
DMF
60
>95%
3.5 : 1
14%
K₂CO₃
Acetone
56 (Reflux)
78%
5.2 : 1
<5%
K₂CO₃
DMF
60
92%
8.5 : 1
<5%
Diagnostic Workflow
Use the following logic tree to diagnose and correct suboptimal reaction outcomes rapidly.
Figure 2: Troubleshooting workflow for optimizing yield and purity.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.
Base Activation: Add 4-isopropylcatechol (1.52 g) and anhydrous K₂CO₃ (2.07 g) to the flask. Add 15 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes. Note: This pre-stirring step is critical to establish the phenoxide equilibrium before the electrophile is introduced.
Electrophile Addition: Dissolve cyclopropylmethyl bromide (1.28 g) in 5 mL of anhydrous DMF. Using a syringe pump or addition funnel, add this solution dropwise over 30 minutes to the reaction mixture.
Heating: Attach a reflux condenser and heat the reaction block to 60°C. Stir for 6-8 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS until the alkylating agent is consumed.
Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into 50 mL of saturated aqueous NH₄Cl (do not use strong acids, which may cause ether cleavage). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Washing: Wash the combined organic layers with distilled water (3 x 30 mL) to remove residual DMF, followed by a final wash with brine (30 mL).
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes) to isolate the pure 2-(Cyclopropylmethoxy)-4-isopropylphenol.
References
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds
Source: PMC - National Institutes of Health
URL:[Link](Note: URL represents the general PMC repository for the cited open-access review on phenolic O-alkylation).
Troubleshooting
Technical Support Center: 2-(Cyclopropylmethoxy)-4-isopropylphenol Impurity Profiling
Welcome to the technical support center for the impurity profiling of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the impurity profiling of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this active pharmaceutical ingredient (API). The following content is structured in a question-and-answer format to directly address specific experimental issues.
Part 1: Troubleshooting Guide for Common Analytical Issues
This section addresses specific problems you might encounter during the impurity profiling of 2-(Cyclopropylmethoxy)-4-isopropylphenol, providing explanations for the underlying causes and detailed protocols for resolution.
Question 1: I am observing significant tailing for the main API peak in my reversed-phase HPLC analysis. What is causing this and how can I improve the peak shape?
Answer:
Peak tailing with phenolic compounds like 2-(Cyclopropylmethoxy)-4-isopropylphenol on a standard C18 column is a common issue. The primary cause is the interaction of the acidic phenolic hydroxyl group with residual, un-capped silanols on the silica surface of the HPLC column. These interactions lead to secondary retention mechanisms, causing the peak to tail.
Causality Explained: The silica backbone of most reversed-phase columns has silanol groups (Si-OH). While manufacturers end-cap most of these, some remain. The slightly acidic proton of your compound's phenol group can form strong hydrogen bonds with these free silanols, delaying the elution of a portion of the analyte molecules and resulting in a tailed peak.
To resolve this, you can implement one or more of the following strategies:
Lower the Mobile Phase pH: By adding a small amount of a weak acid (e.g., 0.1% formic acid or phosphoric acid) to your aqueous mobile phase, you can suppress the ionization of the residual silanol groups. This minimizes the unwanted ionic interactions, leading to a more symmetrical peak shape. A target pH of 2.5-3.5 is generally effective.
Use a Sterically Protected or End-Capped Column: Modern HPLC columns are designed with advanced end-capping or have bulky side chains that sterically hinder the phenol's access to the residual silanols. Switching to a column specifically designed for polar compounds or one with high-density end-capping can significantly improve peak symmetry.
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. Try reducing the injection volume or the sample concentration to see if the peak shape improves.
System Suitability Check: Before proceeding with your analysis, ensure your method meets standard system suitability criteria. The tailing factor for the main peak should ideally be ≤ 2.0.[1][2]
Question 2: My sample of 2-(Cyclopropylmethoxy)-4-isopropylphenol is developing a yellowish tint upon storage. What are the likely degradation products, and how can I identify them?
Answer:
The development of a yellow color in phenolic compounds is a classic indicator of oxidation.[3][4] Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[5] The likely degradation products are quinone-type species, which are often highly colored.
To identify these degradants, a forced degradation study is the most effective approach. This involves intentionally stressing the API under various conditions to generate the potential degradation products.[3][4]
This protocol will help you generate and identify oxidative degradation products.
Objective: To generate sufficient levels of oxidative degradants for identification by HPLC-UV/MS. A degradation of 5-20% of the parent API is typically targeted.[6]
Materials:
2-(Cyclopropylmethoxy)-4-isopropylphenol sample
3% Hydrogen Peroxide (H₂O₂) solution
Methanol or Acetonitrile (HPLC grade)
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
Procedure:
Sample Preparation: Accurately prepare a solution of 2-(Cyclopropylmethoxy)-4-isopropylphenol in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[1]
Control Sample: Analyze an aliquot of this initial solution using your stability-indicating HPLC method to establish the baseline purity profile.
Stress Condition: To another aliquot of the sample solution, add 3% H₂O₂. The volume of H₂O₂ added will depend on the desired degradation level; start with a 1:1 ratio of sample solution to H₂O₂ solution.
Incubation: Store the stressed sample at room temperature, protected from light, for 24 hours.[1] Monitor the degradation periodically (e.g., at 2, 8, and 24 hours) by HPLC until the desired level of degradation (5-20%) is achieved.
Analysis: Analyze the stressed sample using an HPLC-UV/MS method. The mass spectrometer will provide the molecular weights of the newly formed peaks, which is critical for structural elucidation. Quinone formation typically corresponds to a mass increase of 14 Da (2H loss, 1O gain) or other related oxidative transformations.
Potential Impurity
Likely Mass Change (vs. API)
Notes
Isopropyl-p-benzoquinone
-C₄H₈O (loss of cyclopropylmethoxy group)
May form via more complex pathways.
Quinone-type species
+14 Da, +16 Da, etc.
Formation of various oxidized structures on the aromatic ring.
Dimeric Impurities
~2x API Molecular Weight
Phenolic coupling can occur under oxidative stress.[1]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the impurity profiling strategy for 2-(Cyclopropylmethoxy)-4-isopropylphenol.
What are the most likely process-related impurities from the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol?
The most probable synthetic route for this molecule is a Williamson ether synthesis.[7][8] This reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.
Based on this (see diagram above), the key process-related impurities to monitor are:
Unreacted Starting Materials:
4-Isopropylphenol: This is a primary starting material and a likely impurity if the reaction does not go to completion.[9][10]
Cyclopropylmethyl halide (e.g., bromide or chloride): This reagent is volatile and might be present in trace amounts. A GC-MS method is often best for detecting such residual reagents.
By-products:
E2 Elimination Products: The alkoxide base can act as a nucleophile (Sₙ2) or a base (E2). The E2 pathway would lead to the formation of methylenecyclopropane and cyclopropylmethanol.[7] This is more likely if sterically hindered bases are used or if the reaction temperature is too high.
Isomeric Impurities: If the starting 4-isopropylphenol contains isomers (e.g., 2-isopropylphenol), you will form the corresponding isomeric ether impurities.[11] It is crucial to control the purity of your starting materials.
Which analytical techniques are essential for a comprehensive impurity profile?
A multi-technique approach is necessary for a complete and compliant impurity profile.[12][13]
Technique
Purpose
Justification
HPLC-UV/PDA
Quantification & Separation: Primary tool for separating and quantifying known and unknown non-volatile impurities.[1][2][14]
Provides robust quantification and indicates the presence of impurities. The Photo-Diode Array (PDA) detector helps in peak purity assessment.
LC-MS
Identification: Provides molecular weight information for unknown peaks, which is the first step in structural elucidation.[12]
Essential for identifying degradation products and unknown synthesis by-products quickly and with high sensitivity.
GC-MS
Volatile Impurities & Residual Solvents: Detects and identifies volatile or semi-volatile impurities and residual solvents from the synthesis.[1][15]
Orthogonal to HPLC and necessary for impurities that are not amenable to LC analysis.
NMR Spectroscopy
Unambiguous Structure Elucidation: Provides definitive structural information for isolated unknown impurities.[1]
The gold standard for confirming the exact chemical structure of an impurity once it has been isolated.
What are the standard ICH guidelines for setting impurity thresholds?
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. The key guideline is ICH Q3A(R2). The thresholds determine when an impurity needs to be reported, identified, and qualified.
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg per day intake (whichever is lower)
0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day
0.03%
0.05%
0.05%
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.[1]
Qualification Threshold: The level above which an impurity's biological safety must be established.[1]
It is crucial to develop analytical methods with a Limit of Quantification (LOQ) below the reporting threshold to ensure all relevant impurities are accurately monitored.
References
BenchChem. (n.d.). Protocol for Impurity Profiling of 3-(2-Aminopropyl)phenol.
Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
Jain, D., & Basniwal, P. K. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf.
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Maheshwari, R., & Kothapalli, L. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
Gowramma, B., et al. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
International Journal of Pharmaceutical and Medicinal Research. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
ChemTalk. (2022, October 23). Williamson Ether Synthesis.
BenchChem. (n.d.). Preventing by-product formation in 4-Isopropylphenol synthesis.
BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Isopropylphenol.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
Column chromatography purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting and field-validated protocols for the isolation of 2-(Cyclopropylmethoxy)-4-isopr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting and field-validated protocols for the isolation of 2-(Cyclopropylmethoxy)-4-isopropylphenol via normal-phase silica gel column chromatography.
Purifying this specific molecule presents unique chromatographic challenges. While it is highly lipophilic due to its isopropyl and cyclopropylmethoxy groups, it retains a polarized, weakly acidic phenolic hydroxyl (-OH) group. This dichotomy often leads to hydrogen-bonding-induced tailing and co-elution with non-polar synthetic precursors. This guide is structured as a self-validating system to ensure you achieve high-purity isolation.
PART 1: Core Troubleshooting & FAQs
Q1: Why does my compound streak across the TLC plate and tail heavily during column elution despite having a good
Rf
value?Causality: Phenols act as strong hydrogen bond donors. Normal-phase silica gel is densely populated with free, slightly acidic silanol (-Si-OH) groups. The phenolic hydroxyl group of 2-(Cyclopropylmethoxy)-4-isopropylphenol interacts strongly with these active sites, creating a non-linear adsorption isotherm that manifests as macroscopic peak tailing.
Solution: Introduce a competitive mobile phase modifier. Adding 1% (v/v) glacial acetic acid to your solvent system competitively binds to the silanol sites. This masks the stationary phase's active sites, allowing the lipophilic phenol to elute as a sharp, symmetrical band. This principle is a fundamental standard in .
Q2: I am observing co-elution with the unreacted alkylating agent (e.g., cyclopropylmethyl bromide). How can I improve resolution?Causality: Both the target product and the alkylating halide are highly lipophilic. In a standard Hexane/Ethyl Acetate system, their partition coefficients are nearly identical because separation is driven primarily by non-specific Van der Waals interactions.
Solution: Alter the selectivity (
α
) of the mobile phase by swapping Hexane for Toluene. Toluene introduces
π−π
interactions with the aromatic ring of the phenol, differentially shifting its retention factor (
Rf
) compared to the aliphatic alkyl halide. Self-Validation Tip: Validate this via a 2D-TLC system—run the mixture in Hexane/EtOAc in one dimension, dry the plate, and run Toluene/EtOAc in the orthogonal dimension to confirm resolution before packing your column.
Q3: My recovery yield is below 60%, but no degradation products are visible. Where is the compound?Causality: Irreversible chemisorption. Trace metal impurities (e.g., Fe, Al) in standard-grade silica gel can coordinate with electron-rich aromatic systems and phenols, permanently trapping them on the column matrix .
Solution: Flush the column with a highly polar "rescue" solvent (e.g., 10% Methanol in Dichloromethane) to break these coordination complexes and recover the trapped material. For future runs, utilize high-purity, metal-free silica gel (230–400 mesh).
PART 2: Mechanistic Visualization
The following diagram illustrates the causality behind the resolution to Q1 , demonstrating how the mobile phase modifier prevents peak tailing.
Fig 1. Competitive binding mechanism of acetic acid modifier on silica gel silanol sites.
PART 3: Quantitative Data Presentation
To guide your method development, the following table summarizes the solvent system screening data for optimizing the purification of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Solvent System (v/v)
Modifier
Target
Rf
Peak Shape
Resolution from Alkyl Halide
10% EtOAc / 90% Hexane
None
0.35
Severe Tailing
Poor (
Rs
< 1.0)
10% EtOAc / 90% Hexane
1% Acetic Acid
0.38
Sharp
Poor (
Rs
< 1.0)
30% DCM / 70% Hexane
None
0.25
Moderate Tailing
Moderate (
Rs
~ 1.2)
5% EtOAc / 95% Toluene
1% Acetic Acid
0.32
Sharp
Excellent (
Rs
> 1.5)
PART 4: Experimental Protocol
This self-validating protocol ensures the high-purity isolation of the target phenol, utilizing the optimized parameters established in the data table above.
Step 1: Mobile Phase Preparation
Prepare 1.0 L of the optimized mobile phase: 50 mL Ethyl Acetate, 950 mL Toluene, and 10 mL Glacial Acetic Acid. Mix thoroughly. Self-Validation: Run a preliminary TLC of the crude mixture using this exact batch of solvent to confirm an
Rf
of ~0.3 for the target compound.
Step 2: Column Packing (Slurry Method)
Weigh out standard flash silica gel (230–400 mesh) at a 30:1 ratio (silica mass to crude sample mass). Create a uniform slurry using the mobile phase. Pour the slurry into a vertically clamped glass column. Apply gentle air pressure to pack the bed tightly, ensuring no air bubbles or channeling occurs.
Step 3: Dry Loading the Sample
Due to the lipophilic nature of 2-(Cyclopropylmethoxy)-4-isopropylphenol, dry loading is mandatory to prevent band broadening that occurs when loading viscous oils directly. Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (3x the crude mass) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is formed. Carefully layer this powder evenly onto the flat top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top.
Step 4: Elution and Fraction Collection
Carefully add the mobile phase to the column without disturbing the sand layer. Apply moderate pressure to achieve a steady flow rate of ~2 inches per minute. Collect fractions in numbered test tubes (e.g., 15 mL per tube for a standard 30 g column).
Step 5: Analysis and Pooling
Spot every third fraction onto a silica gel TLC plate. Develop the plate and visualize using UV light (254 nm). For definitive confirmation of the phenol, dip the plate in a Ferric Chloride (
FeCl3
) stain; the target compound will immediately appear as a dark blue/purple spot, confirming the presence of the free phenolic hydroxyl group . Pool the pure fractions and concentrate under reduced pressure to yield the pure product.
PART 5: Workflow Visualization
Fig 2. Step-by-step workflow for the purification of lipophilic phenols.
References
Title: Solvent Systems for Flash Column Chromatography
Source: University of Rochester, Department of Chemistry
URL: [Link]
Title: Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate
Source: MDPI (Molecules)
URL: [Link]
Title: Method 8041A: Phenols by Gas Chromatography (Sample Preparation and Derivatization Context)
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Troubleshooting
Technical Support Center: Crystallization of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the crystallization of complex Active Pharmaceutical Ingredients (APIs) and intermediates, I have designed this guide to address...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the crystallization of complex Active Pharmaceutical Ingredients (APIs) and intermediates, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 2-(Cyclopropylmethoxy)-4-isopropylphenol .
Due to its high lipophilicity, steric hindrance, and the conformational flexibility of the cyclopropylmethoxy and isopropyl groups, this substituted phenol has a high entropy of fusion. Consequently, it exhibits a severe tendency to undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during crystallization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass the miscibility gap and isolate a high-purity crystalline product.
Part 1: FAQ & Troubleshooting Guide
Q1: During cooling, my solution turns milky and forms a dense oil at the bottom of the reactor instead of crystallizing. What is happening fundamentally?A1: You are observing Liquid-Liquid Phase Separation (LLPS). Instead of integrating into a rigid crystal lattice, the supersaturated solute separates into two distinct liquid phases: a solute-rich oil and a solvent-rich continuous phase. This is a kinetic phenomenon driven by high supersaturation where solid-phase nucleation is kinetically hindered (). The solute-rich oil droplets act as a "sink" for impurities, eventually leading to a sticky, amorphous, or gel-like final product if spontaneous solidification occurs ().
Q2: How can I adjust my solvent system to thermodynamically prevent this miscibility gap?A2: The key is to select a solvent system where the solid-liquid solubility curve is steep enough to afford a good yield, but the binodal curve (the LLPS boundary) is suppressed below your operating crystallization temperature (). Highly polar anti-solvents (like water) combined with alcohols drastically expand the LLPS region for lipophilic phenols. Switching to a tuned binary mixture of moderately polar and non-polar solvents (e.g., Isopropyl Acetate/Heptane) thermodynamically favors solid nucleation over oiling out. (See the Solvent Screening Table below for quantitative comparisons).
Q3: What is the optimal seeding strategy to force crystallization before oiling out occurs?A3: Seeding is your most effective kinetic intervention against LLPS. You must seed the solution within the Metastable Zone Width (MSZW) but strictly above the temperature where the LLPS binodal curve begins.
Causality: Seeding at a low supersaturation (e.g., 10–15% of the MSZW) with a high seed load (2–5% w/w) provides massive surface area. This allows the system to rapidly consume supersaturation via crystal growth, dropping the solute concentration below the LLPS threshold before the reactor cools into the miscibility gap ().
Q4: My final crystals contain high levels of regioisomeric impurities (e.g., 5-isopropylphenol derivatives). How does resolving LLPS fix this?A4: Regioisomers have similar solubilities and readily partition into the solute-rich oil phase during LLPS. If that oil crashes out into a solid, the impurity is permanently entrapped in the matrix. By strictly avoiding LLPS through the seeding protocol described below, the crystallization proceeds via a pure solid-liquid equilibrium. A well-ordered crystal lattice highly rejects structurally distinct regioisomers, effectively purging them into the mother liquor ().
Part 2: Quantitative Data Presentation
Table 1: Solvent Screening for 2-(Cyclopropylmethoxy)-4-isopropylphenol
Solvent System
Ratio (v/v)
Solubility Profile
LLPS (Oiling Out) Tendency
Recommendation & Causality
Ethanol / Water
1:1
High at 60 °C, low at 5 °C
Severe
Not Recommended. Water acts as a strong anti-solvent, drastically expanding the binodal miscibility gap.
Acetone / Heptane
1:4
Moderate
Moderate
Usable. Requires strict temperature control and early seeding to bypass the oiling-out phase.
Isopropyl Acetate / Heptane
1:3
Excellent
Low
Optimal. Isopropyl acetate provides solubility, while heptane acts as a mild anti-solvent that suppresses the LLPS boundary.
Toluene
N/A
Too High
None
Not Recommended. The compound remains highly soluble even at 0 °C, resulting in unacceptable yield losses.
Heptane
N/A
Low
None
Wash Solvent. Ideal for washing the final filter cake to displace mother liquor without dissolving the product.
This protocol utilizes Isopropyl Acetate/Heptane to thermodynamically suppress LLPS, combined with an isothermal seeding hold to kinetically drain supersaturation.
Step 1: Dissolution
Suspend 2-(Cyclopropylmethoxy)-4-isopropylphenol in an Isopropyl Acetate/Heptane mixture (1:3 v/v) at a concentration of 10 mL/g.
Heat the reactor to 60 °C under moderate agitation (250 RPM) until complete visual dissolution is achieved.
Step 2: Controlled Cooling to Seeding Temperature
Cool the reactor to 45 °C at a rate of 0.5 °C/min.
Causality: 45 °C is established as being within the MSZW for this solvent system, but safely above the LLPS binodal boundary.
Step 3: Seeding
Introduce 3% w/w of pre-milled 2-(Cyclopropylmethoxy)-4-isopropylphenol seed crystals.
Step 4: Isothermal Hold & Self-Validation (Critical Step)
Maintain the temperature at 45 °C for 120 minutes.
Self-Validation Check: Before proceeding, visually inspect the reactor (or utilize an in situ probe like FBRM/EasyViewer). The suspension density must increase steadily without the formation of spherical oil droplets.
Troubleshooting: If oil droplets are detected, the system has crossed the binodal curve. Immediately reheat to 60 °C to re-dissolve the oil, then cool back to 45 °C and increase the seed load to 5% w/w.
Step 5: Controlled Cooling Ramp
Once the isothermal hold is validated, cool the suspension to 5 °C at a slow, linear rate of 0.1 °C/min.
Causality: A slow cooling rate ensures that supersaturation is consumed by crystal growth as fast as it is generated by cooling, preventing the system from ever crossing into the miscibility gap.
Step 6: Isolation and Washing
Filter the suspension under vacuum.
Wash the filter cake with 2 bed-volumes of cold Heptane (5 °C) to displace residual mother liquor containing regioisomeric impurities.
Dry the crystals under vacuum at 30 °C to constant weight.
Part 4: Process Visualization
Figure 1: Workflow for seeded cooling crystallization and LLPS (oiling out) troubleshooting.
Part 5: References
Title: Oiling Out in Crystallization
Source: Mettler Toledo
URL: [Link]
Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application
Source: Crystal Growth & Design (ACS Publications)
URL: [Link]
Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data
Source: Processes (MDPI)
URL: [Link]
Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Optimization
Technical Support Center: Reaction Monitoring of 2-(Cyclopropylmethoxy)-4-isopropylphenol by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-(cyclopropylmethoxy)-4-isopropylpheno...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-(cyclopropylmethoxy)-4-isopropylphenol. It is designed to be a practical resource, offering troubleshooting solutions and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this specific reaction?
A1: TLC is a rapid, cost-effective, and highly sensitive technique used to qualitatively monitor the progress of a chemical reaction.[1][2] In the synthesis of 2-(cyclopropylmethoxy)-4-isopropylphenol, TLC allows you to:
Track the consumption of starting materials: Visually assess the disappearance of the starting phenol and cyclopropylmethyl halide.
Confirm the formation of the desired product: Observe the appearance of a new spot corresponding to the product.
Identify the presence of byproducts or intermediates: Detect any additional spots that may indicate side reactions or incomplete conversions.
Optimize reaction conditions: Quickly evaluate the impact of changing parameters like temperature, reaction time, or catalyst concentration.
Q2: How do I choose the right mobile phase (eluent) for my TLC analysis?
A2: The selection of an appropriate mobile phase is crucial for achieving good separation. A common starting point for phenolic compounds is a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate).[3][4] For 2-(cyclopropylmethoxy)-4-isopropylphenol, which has both non-polar (isopropyl, cyclopropyl) and polar (phenol) functionalities, a good starting ratio would be 9:1 or 8:2 hexane:ethyl acetate. You can then adjust the polarity to achieve optimal separation.[1][5]
Q3: My spots are not visible on the TLC plate. What should I do?
A3: Since 2-(cyclopropylmethoxy)-4-isopropylphenol is not colored, a visualization method is required. The most common methods include:
UV Light (254 nm): If your TLC plates contain a fluorescent indicator, aromatic compounds like your starting material and product will appear as dark spots.[6]
Staining Reagents: Several chemical stains are effective for visualizing phenols.[6] These include:
Potassium Permanganate (KMnO₄): A general-purpose stain that reacts with the phenol group, appearing as yellow-brown spots on a purple background.[6][7]
Ceric Ammonium Molybdate (CAM): A versatile stain that produces blue-green spots with many organic compounds, including phenols.[7]
p-Anisaldehyde Stain: This stain often gives colored spots (e.g., violet, blue, red) with phenols upon heating.[7][8]
Ferric Chloride (FeCl₃) Spray: A specific test for phenols, typically yielding purple, green, or blue spots.[9]
Q4: What is an acceptable Rf value, and how do I calculate it?
A4: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[10][11][12][13] An ideal Rf value for good separation and accurate analysis is typically between 0.3 and 0.7.[5] Rf values are dependent on the specific TLC system (stationary phase, mobile phase, temperature), so it's important to report these conditions alongside your results.[14]
Troubleshooting Guide
Even with careful technique, issues can arise during TLC analysis. This section addresses common problems and provides systematic solutions.
Problem
Probable Cause(s)
Solution(s)
Poor Separation (Spots are too close together or merged)
Inappropriate Mobile Phase Polarity: The eluent may be too polar or not polar enough to effectively differentiate between the components of your reaction mixture.[3][5]
Adjust Mobile Phase: If spots are clustered near the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). If spots are near the solvent front (high Rf), decrease the polarity (e.g., increase the proportion of hexane).[1]
Streaking or Tailing of Spots
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[15][16][17] Highly Polar Compound: The phenolic hydroxyl group can interact strongly with the acidic silica gel stationary phase, causing tailing.[1][15][18] Sample Insoluble in Mobile Phase: If the compound is not fully soluble in the eluent, it will streak up the plate.[18]
Dilute the Sample: Prepare a more dilute solution of your reaction mixture for spotting.[17] Modify the Mobile Phase: Add a small amount (e.g., 0.5-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the phenol and reduce tailing.[1][15] Change the Stationary Phase: In rare, persistent cases, consider using a different stationary phase like alumina.[18]
No Spots Visible After Visualization
Sample Concentration Too Low: The amount of analyte spotted on the plate may be below the detection limit of the visualization method.[16] Incorrect Visualization Technique: The chosen stain may not be suitable for your compounds, or the visualization procedure (e.g., heating) was not performed correctly. Volatile Compound: The compound may have evaporated from the plate during development or drying.
Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.[16] Try a Different Stain: Use a more sensitive or a different type of stain (e.g., switch from KMnO₄ to a p-anisaldehyde stain).[7][8] Ensure proper heating if required by the stain protocol. Minimize Drying Time: Reduce the time the plate is exposed to heat or a stream of air.
Uneven Solvent Front
Improperly Sealed Developing Chamber: Vapors escaping from the chamber can lead to an uneven solvent front. TLC Plate Touching the Sides of the Chamber: If the plate is not positioned correctly, the solvent flow can be disrupted.[16] Uneven Stationary Phase: This is more common with self-coated plates.
Ensure a Good Seal: Use a watch glass or a tight-fitting lid to cover the developing chamber. Proper Plate Placement: Center the TLC plate in the chamber so that it does not touch the sides.[16] Use Pre-Coated Plates: Commercially available pre-coated plates generally have a more uniform stationary phase.
Experimental Protocols
Protocol 1: General TLC Procedure for Reaction Monitoring
Plate Preparation:
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate.[19] Do not gouge the silica.
Mark the lanes for your samples (e.g., "SM" for starting material, "C" for co-spot, and "R" for reaction mixture).
Sample Preparation:
Dissolve a small amount of your starting phenol in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
Prepare a dilute solution of your reaction mixture in the same solvent.
Spotting:
Using a capillary tube, spot a small amount of each solution onto the corresponding lane on the origin line. Keep the spots small and concentrated.[19]
For the co-spot lane, apply both the starting material and the reaction mixture to the same spot.
Development:
Prepare the mobile phase (e.g., 9:1 hexane:ethyl acetate) and pour it into a developing chamber to a depth of about 0.5 cm.
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[1] Cover the chamber.
Allow the solvent to ascend the plate until it is about 1 cm from the top.
Remove the plate and immediately mark the solvent front with a pencil.
Visualization:
Allow the solvent to completely evaporate from the plate in a fume hood.
Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.[6]
Prepare a visualization stain (e.g., potassium permanganate).
Dip the plate into the stain or spray it evenly.
Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat.
Analysis:
Calculate the Rf value for each spot.
Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to assess the progress of the reaction.
Protocol 2: Preparation of Staining Solutions
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This stain is light-sensitive and should be stored in a dark bottle.
p-Anisaldehyde Stain: Cautiously add 2.5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 90 mL of ethanol. Cool the mixture and then add 3.7 mL of p-anisaldehyde.
Visualizing the TLC Workflow
Caption: A flowchart of the TLC experimental workflow.
References
Thin Layer Chromatography (TLC). (n.d.).
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]
TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
Taylor & Francis. (2007, February 6). NEW VISUALIZING REAGENTS FOR SELECTED PHENOLIC DRUGS INVESTIGATED BY THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]
jitsi.cmu.edu. (2025, February 19). How to Calculate RF Values. Retrieved from [Link]
Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
TLC fractionation and visualization of selected phenolic compounds applied as drugs. (2000, January 15). Retrieved from [Link]
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Khan Academy. (n.d.). Thin-layer chromatography (TLC) (video). Retrieved from [Link]
ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
Sarpong Lab. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]
MDPI. (2025, October 31). TLC in the Analysis of Plant Material. Retrieved from [Link]
LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved from [Link]
ResearchGate. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Retrieved from [Link]
Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]
Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Research and Reviews. (2021, September 28). An Overview of Thin- Layer Chromatography. Retrieved from [Link]
Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Retrieved from [Link]
PMC. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]
Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (2012, December 20). Retrieved from [Link]
Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
J Pharm Biol Sci. (n.d.). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Retrieved from [Link]
Technical Support Center: Scaling Up 2-(Cyclopropylmethoxy)-4-isopropylphenol Synthesis
Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable compound. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why certain experimental choices are critical for success.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(Cyclopropylmethoxy)-4-isopropylphenol, and what are its key challenges?
The most prevalent and industrially scalable method for synthesizing 2-(Cyclopropylmethoxy)-4-isopropylphenol is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-isopropylcatechol attacks cyclopropylmethyl bromide.
The primary challenges in this synthesis, particularly during scale-up, are:
Controlling Selectivity: 4-Isopropylcatechol has two hydroxyl groups. Achieving selective mono-alkylation at the desired position is crucial to avoid the formation of di-alkylated byproducts and other isomers.
Minimizing Side Reactions: The Williamson ether synthesis is often in competition with elimination reactions, especially with sterically hindered substrates.[1][2]
Reaction Kinetics and Throughput: Optimizing reaction conditions to achieve a high conversion rate in a reasonable timeframe is essential for efficient large-scale production.
Purification: Separating the desired product from unreacted starting materials, the di-alkylated byproduct, and any isomers can be challenging at a larger scale.
Q2: I am observing a significant amount of the di-alkylated byproduct, 1,2-bis(cyclopropylmethoxy)-4-isopropylbenzene. How can I improve the mono-alkylation selectivity?
This is a classic challenge in reactions involving poly-functional starting materials. The key is to control the stoichiometry and reaction conditions to favor the mono-alkylation product.
Troubleshooting Steps:
Molar Ratio of Reactants: Employ a molar excess of 4-isopropylcatechol relative to cyclopropylmethyl bromide. A starting point is a 1.2 to 1.5 molar ratio of the catechol to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted catechol molecule.
Slow Addition of the Alkylating Agent: Instead of adding all the cyclopropylmethyl bromide at once, add it dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, further reducing the likelihood of di-alkylation.
Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH). Stronger bases can lead to the rapid formation of the di-anion of the catechol, increasing the chance of di-alkylation. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the Sₙ2 reaction.[2]
Q3: My reaction is sluggish, and the conversion to the desired product is low even after extended reaction times. What can I do to improve the reaction rate?
Several factors can contribute to a slow reaction rate in a Williamson ether synthesis.
Troubleshooting Steps:
Increase Reaction Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[2] Gradually increasing the temperature can significantly enhance the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
Use a Phase-Transfer Catalyst (PTC): In industrial settings, phase-transfer catalysis is commonly employed to accelerate the reaction.[2] A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[2][3]
Ensure Anhydrous Conditions: Water can react with the base and hinder the formation of the phenoxide nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]
Choice of Leaving Group: While cyclopropylmethyl bromide is commonly used, the corresponding iodide would be more reactive due to iodide being a better leaving group.[1] However, cost and availability may be limiting factors on a large scale.
Q4: I am having difficulty purifying the final product. What are the recommended purification strategies?
Purification is a critical step, and the optimal method will depend on the scale of your synthesis and the nature of the impurities.
Troubleshooting Steps:
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. This typically involves quenching the reaction with water, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base (e.g., 5% NaOH solution) can help remove unreacted 4-isopropylcatechol. Subsequent washes with water and brine will remove residual base and salts.[4]
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired mono-alkylated product from the non-polar di-alkylated byproduct and the more polar starting material.[4]
Recrystallization: If the product is a solid at room temperature, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/heptane) to find conditions that provide good crystal formation and high purity.
Distillation: For larger quantities, fractional distillation under reduced pressure may be a viable option, provided the product and major impurities have sufficiently different boiling points.
II. Detailed Experimental Protocols
Synthesis of 4-Isopropylcatechol
The starting material, 4-isopropylcatechol, is not always readily available in large quantities. A common synthetic route is the Friedel-Crafts alkylation of catechol.[5][6]
Protocol:
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add catechol and a suitable inert solvent like toluene.
Catalyst Addition: Carefully add a Lewis acid catalyst, such as phosphoric acid, under an inert atmosphere.[6]
Alkylation: Heat the mixture to reflux. Slowly add isopropanol dropwise from the addition funnel.
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Workup: After completion, cool the reaction mixture and quench with water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or recrystallization.
Williamson Ether Synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol
This protocol is a starting point and may require optimization based on your specific scale and equipment.
Protocol:
Reaction Setup: To a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-isopropylcatechol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
Base Addition: Add potassium carbonate (1.5 eq) to the mixture.
Heating: Heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash with 5% aqueous NaOH solution (2 x volumes) to remove unreacted 4-isopropylcatechol, followed by water (2 x volumes) and brine (1 x volume).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
III. Data and Visualization
Table 1: Influence of Key Parameters on Product Distribution
Parameter
Condition A
Condition B
Expected Outcome
Molar Ratio (Catechol:Alkylating Agent)
1:1
1.5:1
Condition B favors mono-alkylation.
Addition of Alkylating Agent
All at once
Dropwise over 2h
Dropwise addition minimizes di-alkylation.
Base
NaH
K₂CO₃
K₂CO₃ provides better control and selectivity.
Temperature
50 °C
100 °C
Higher temperature increases reaction rate but may also increase side products.
Diagram 1: Synthetic Workflow for 2-(Cyclopropylmethoxy)-4-isopropylphenol
Caption: Overall synthetic route from catechol to the final product.
Diagram 2: Troubleshooting Guide for Low Mono-alkylation Selectivity
Caption: Decision tree for improving mono-alkylation selectivity.
IV. Analytical Characterization
For quality control and reaction monitoring, the following analytical techniques are recommended:
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate.
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of the reaction mixture, including the presence of starting materials, product, and byproducts.[7]
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the product purity. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
V. Safety Considerations
Cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE).
Sodium hydride (if used) is highly reactive with water and can ignite in air. It should be handled under an inert atmosphere.
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
VI. References
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
European Patent Office. (2023, April 5). PREPARATION METHOD FOR (4-ISOPROPOXY-2-METHYL) PHENYL ISOPROPYL KETONE. Retrieved from
Quick Company. (n.d.). A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene. Retrieved from [Link]
Google Patents. (n.d.). Process for preparation of phenoxypropanol amines. Retrieved from
Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Retrieved from
Google Patents. (n.d.). Process for preparing 4-isopropyl catechol. Retrieved from
ResearchGate. (2012, August 26). How to prepare 4-isopropylphenol with good yield and low econmic? Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
Google Patents. (n.d.). Process for preparation of 4-isopropylphenol. Retrieved from
EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
Google Patents. (n.d.). Method For Alkylation Of Hydroxylated Aromatic Compounds Using Solid Acid Catalyst. Retrieved from
Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
operachem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
SpringerLink. (2023, November 3). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal. Retrieved from [Link]
ResearchGate. (2017, July 1). (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
ResearchGate. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Retrieved from [Link]
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
Analytical Comparison Guide: NMR Strategies for 2-(Cyclopropylmethoxy)-4-isopropylphenol
Executive Summary In pharmaceutical development and fine chemical manufacturing, the structural verification of complex intermediates is critical for ensuring downstream API integrity. 2-(Cyclopropylmethoxy)-4-isopropylp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and fine chemical manufacturing, the structural verification of complex intermediates is critical for ensuring downstream API integrity. 2-(Cyclopropylmethoxy)-4-isopropylphenol presents a unique analytical challenge due to the presence of two distinct, yet spectrally overlapping, aliphatic spin systems attached to an aromatic core.
This guide objectively compares the analytical performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) platforms for the Quality Control (QC) and structural elucidation of this compound. By analyzing the causality behind signal dispersion and magnetic field strength, we provide researchers with a framework to select the appropriate methodology based on throughput, cost, and resolution requirements.
Structural Complexity & NMR Signal Dispersion
The structural elucidation of 2-(Cyclopropylmethoxy)-4-isopropylphenol relies on resolving three distinct spin networks. Understanding the physical principles behind these chemical shifts is essential for accurate spectral interpretation.
The Isopropyl System : An isolated spin system that produces a characteristic methine septet (-CH-) at ~2.8 ppm and a highly intense methyl doublet (-CH3) at ~1.2 ppm.
The Cyclopropylmethoxy System : The oxygen-adjacent methylene (-OCH2-) appears as a distinct doublet at ~3.8 ppm[1]. However, the cyclopropyl ring protons are highly shielded due to the diamagnetic anisotropy of the strained carbon ring. The cyclopropyl methine proton (-CH-) resonates as a complex multiplet at ~1.25 ppm, while the ring methylenes (-CH2-) appear upfield at ~0.3 and ~0.6 ppm[2].
The Aromatic Core : The 1,2,4-trisubstituted phenol ring forms an ABX (or AMX) spin system, exhibiting characteristic ortho (J ≈ 8.0 Hz) and meta (J ≈ 1.8 Hz) couplings between 6.6 and 6.9 ppm.
The Analytical Bottleneck: The critical failure point in routine analysis is the spectral overlap between the highly intense isopropyl methyl doublet (~1.20 ppm) and the cyclopropyl methine multiplet (~1.25 ppm).
Caption: Spin-spin coupling logic and critical overlap zones for 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Methodological Comparison: Benchtop vs. High-Field NMR
The choice of analytical platform fundamentally alters the data quality due to the physics of nuclear magnetic resonance. In 1D NMR, resolution linearly scales with the magnetic field strength of the spectrometer; at low magnetic field resolutions, spectra are severely degraded by relevant peak overlaps and strong coupling effects[3].
Benchtop NMR (80 MHz): A 0.05 ppm difference between the isopropyl methyls and the cyclopropyl methine translates to only 4 Hz of separation. Because the J-coupling (~7 Hz) is larger than the chemical shift difference (Δν), severe second-order roofing effects occur, merging the signals into an unintegrable cluster. However, benchtop systems bypass the cryogens associated with high-field NMR spectrometers, enabling implementation of NMR-based procedures in any laboratory setting for rapid, pattern-based identity testing[4].
High-Field NMR (600 MHz): The same 0.05 ppm difference translates to 30 Hz of separation. The system approaches first-order kinetics (Δν/J > 4), allowing for clean baseline resolution, accurate quantitative integration (qNMR), and precise impurity profiling.
Quantitative Performance Comparison
Parameter
Benchtop NMR (80 MHz)
High-Field NMR (600 MHz)
Aliphatic Resolution (1.2 ppm)
Poor (Severe overlap, second-order effects)
Excellent (Baseline resolved)
Aromatic Resolution
Moderate (Partial overlap of ABX system)
Excellent (First-order splitting observed)
Sensitivity (LOD)
~1-5 mg/mL
< 10 µg/mL
Throughput & Accessibility
High (On-site, no cryogens, 24/7 operation)
Low (Centralized lab, requires scheduling)
Primary Use Case
Routine ID testing, raw material screening
Unknown impurity elucidation, strict qNMR
Self-Validating Experimental Protocols
To ensure the highest scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen with a specific mechanistic purpose to guarantee reproducibility.
Sample Preparation (Standardized for both platforms)
Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl3).
Causality: CDCl3 is chosen over DMSO-d6 because its lower viscosity minimizes rotational correlation times, thereby reducing transverse relaxation (T2) and yielding sharper spectral lines—critical for resolving the ~1.2 ppm overlap.
Internal Standards: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS acts as the primary chemical shift anchor (0.00 ppm). The residual CHCl3 proton signal (7.26 ppm) acts as an internal system suitability check; if the CHCl3 peak is broad or shifted, the sample shimming or temperature equilibration has failed.
Acquisition Parameters
Pulse Sequence: Standard 1D 1H pulse (zg30 or equivalent 90-degree pulse).
Relaxation Delay (D1): 10.0 seconds.
Causality: A 10-second delay ensures that the wait time exceeds
5×T1
of the longest relaxing proton in the molecule (typically the phenolic -OH or isolated aromatics). This guarantees >99% longitudinal magnetization recovery, making the resulting integrations absolute and suitable for quantitative purity assessment.
Scans (NS): 16 scans for 600 MHz; 64 scans for 80 MHz (to compensate for lower sensitivity).
Caption: Decision-tree workflow for NMR-based Quality Control and structural verification.
Quantitative Data Summary: 1H NMR Assignments
The following table summarizes the expected high-resolution (600 MHz) chemical shifts, multiplicities, and integrations for 2-(Cyclopropylmethoxy)-4-isopropylphenol in CDCl3[1][2].
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Phenolic -OH
~5.50
Singlet (broad)
-
1H
Aromatic H6 (ortho to OH)
6.82
Doublet
8.0
1H
Aromatic H3 (meta to OH)
6.75
Doublet
1.8
1H
Aromatic H5 (para to OH)
6.68
Doublet of doublets
8.0, 1.8
1H
-OCH2- (Cyclopropylmethoxy)
3.85
Doublet
7.0
2H
-CH- (Isopropyl methine)
2.82
Septet
6.9
1H
-CH- (Cyclopropyl methine)
1.25
Multiplet
Complex
1H
-CH3 (Isopropyl methyls)
1.20
Doublet
6.9
6H
-CH2- (Cyclopropyl ring)
0.60
Multiplet
Complex
2H
-CH2- (Cyclopropyl ring)
0.35
Multiplet
Complex
2H
Conclusion
For the routine identity testing of 2-(Cyclopropylmethoxy)-4-isopropylphenol, Benchtop NMR provides a highly efficient, cost-effective solution. While it cannot fully replace a high-field NMR spectrometer for absolute impurity quantification due to signal overlap in the 1.2 ppm region, its portability and lack of cryogen requirements streamline analytical workflows[5]. Conversely, High-Field NMR remains the gold standard for initial structural elucidation, complex mixture analysis, and strict quantitative release testing where baseline resolution is non-negotiable.
References
Oxford Instruments - High-field to Benchtop NMR Spectroscopy - Part 1. Available at: [Link][6]
Bruker - Benchtop NMR for Quality Control. Available at:[Link][4]
Labcompare - New Fields and Exciting Applications for Benchtop NMR Instruments. Available at: [Link][5]
MDPI - Predicting Mandarin Fruit Acceptability: From High-Field to Benchtop NMR Spectroscopy. Available at: [Link][7]
NIH/PMC - Benchtop NMR in Biomedicine: An Updated Literature Overview. Available at:[Link][3]
Semantic Scholar - Supporting Information: Cyclopropylmethoxy chemical shifts. Available at: [Link][1]
DOI.org - Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides. Available at:[Link][2]
A Comparative Guide to the ¹H NMR Spectrum of 2-(Cyclopropylmethoxy)-4-isopropylphenol
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(Cyclopropylmethoxy)-4-isopropylphenol. Designed for researchers, scientists, and drug development professionals, this document...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(Cyclopropylmethoxy)-4-isopropylphenol. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the molecule's spectral features, supported by comparative data from related compounds. The guide explains the causal relationships behind chemical shifts and coupling patterns, ensuring a thorough understanding of the structural elucidation process.
Introduction: The Structural Significance of 2-(Cyclopropylmethoxy)-4-isopropylphenol
2-(Cyclopropylmethoxy)-4-isopropylphenol is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a phenol, an isopropyl group, and a cyclopropylmethoxy substituent. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for confirming the structure and purity of this compound. This guide will dissect the predicted ¹H NMR spectrum of the target molecule, drawing comparisons with the spectra of 4-isopropylphenol, guaiacol, and cyclopropylmethanol to provide a robust analytical framework.
Predicted ¹H NMR Spectrum of 2-(Cyclopropylmethoxy)-4-isopropylphenol
The ¹H NMR spectrum of 2-(Cyclopropylmethoxy)-4-isopropylphenol is predicted to exhibit distinct signals corresponding to the protons of the isopropyl group, the cyclopropylmethoxy group, the aromatic ring, and the phenolic hydroxyl group. The interplay of electronic effects from the electron-donating isopropyl and cyclopropylmethoxy groups significantly influences the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(Cyclopropylmethoxy)-4-isopropylphenol
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
Phenolic OH
~4.5 - 5.5
Singlet (broad)
1H
Chemical shift is concentration and solvent dependent.
Aromatic H (H-6)
~6.8 - 7.0
Doublet
1H
Ortho to both the -OH and -OCH₂- groups.
Aromatic H (H-5)
~6.6 - 6.8
Doublet of doublets
1H
Ortho to the isopropyl group and meta to the -OH and -OCH₂- groups.
Aromatic H (H-3)
~6.7 - 6.9
Doublet
1H
Meta to the -OH and isopropyl groups, and ortho to the -OCH₂- group.
-OCH₂- (Cyclopropylmethoxy)
~3.8 - 4.0
Doublet
2H
Methylene protons coupled to the cyclopropyl methine proton.
-CH (Isopropyl)
~2.8 - 3.1
Septet
1H
Methine proton coupled to the six methyl protons.
-CH (Cyclopropyl)
~1.1 - 1.3
Multiplet
1H
Methine proton of the cyclopropyl group.
-CH₃ (Isopropyl)
~1.2
Doublet
6H
Equivalent methyl groups coupled to the isopropyl methine proton.
-CH₂- (Cyclopropyl)
~0.6 - 0.8 / ~0.3 - 0.5
Multiplets
2H / 2H
Diastereotopic methylene protons of the cyclopropyl ring.
Comparative Spectral Analysis
To substantiate the predicted chemical shifts, a comparative analysis with structurally related compounds is essential. This approach allows for a more confident assignment of the signals in the target molecule's spectrum.
The Isopropyl Group: A Comparison with 4-Isopropylphenol
4-Isopropylphenol, also known as p-cumenol, provides a clear reference for the signals originating from the isopropyl group.[1][2] In 4-isopropylphenol, the two methyl groups are equivalent and appear as a doublet, while the methine proton appears as a septet due to coupling with the six methyl protons.[3]
Table 2: ¹H NMR Data for the Isopropyl Group in 4-Isopropylphenol
Protons
Chemical Shift (δ, ppm)
Multiplicity
-CH (isopropyl)
~2.85
septet
-CH₃ (isopropyl)
~1.23
doublet
The predicted chemical shifts for the isopropyl group in 2-(Cyclopropylmethoxy)-4-isopropylphenol are expected to be similar to those in 4-isopropylphenol.
The Aromatic Region: Insights from Guaiacol
Guaiacol (2-methoxyphenol) serves as a valuable model for understanding the influence of an ortho-alkoxy substituent on the aromatic protons of a phenol.[4] The methoxy group in guaiacol is electron-donating, which shields the ortho and para protons, causing them to resonate at a higher field (lower ppm) compared to benzene.[5]
Table 3: ¹H NMR Data for the Aromatic Protons in Guaiacol
Protons
Chemical Shift (δ, ppm)
Multiplicity
Aromatic H
~6.8 - 7.1
Multiplet
-OCH₃
~3.9
Singlet
In 2-(Cyclopropylmethoxy)-4-isopropylphenol, the combined electron-donating effects of the hydroxyl, cyclopropylmethoxy, and isopropyl groups will lead to a complex but predictable pattern in the aromatic region, with protons generally shifted upfield.
The Cyclopropylmethoxy Group: Learning from Cyclopropylmethanol
The signals from the cyclopropylmethoxy group can be understood by examining the spectrum of cyclopropylmethanol.[6] This small molecule exhibits characteristic upfield signals for the cyclopropyl protons due to the ring strain and anisotropic effects of the cyclopropane ring. The methylene protons adjacent to the oxygen are deshielded and appear further downfield.
Table 4: ¹H NMR Data for Cyclopropylmethanol
Protons
Chemical Shift (δ, ppm)
Multiplicity
-CH₂O-
~3.5
Doublet
-CH (cyclopropyl)
~1.0
Multiplet
-CH₂- (cyclopropyl)
~0.5 / ~0.2
Multiplets
These characteristic upfield shifts for the cyclopropyl protons are a key signature to look for in the spectrum of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-(Cyclopropylmethoxy)-4-isopropylphenol, the following experimental protocol is recommended.
Sample Preparation
Weighing the Sample: Accurately weigh 5-10 mg of the purified 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.[3] The choice of solvent can affect the chemical shift of the phenolic proton.[7]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.[3]
Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
Acquisition Time: Set to 2-4 seconds to ensure good digitization of the free induction decay (FID).[3]
Relaxation Delay: A delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.[3]
Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.[3]
Data Processing
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagrams illustrate the structure of 2-(Cyclopropylmethoxy)-4-isopropylphenol and the expected workflow for its NMR analysis.
Caption: Molecular structure of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of 2-(Cyclopropylmethoxy)-4-isopropylphenol is a rich source of structural information. By systematically analyzing the chemical shifts, multiplicities, and integration of the signals, and by comparing them to the spectra of related compounds, a confident and accurate structural elucidation can be achieved. The protocols and comparative data presented in this guide provide a solid foundation for researchers working with this and similar molecules.
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
PubChem. (n.d.). Guaiacol. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Cyclopropanemethanol. National Center for Biotechnology Information. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
ResearchGate. (n.d.). l H and 13C chemical shifts*? of guaiacol derivatives. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). Guaiacol. National Center for Biotechnology Information. Retrieved from [Link]
Structural Elucidation and Analytical Comparison Guide: 13C NMR Profiling of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Executive Summary For researchers synthesizing or utilizing complex phenolic building blocks, verifying exact regiochemistry is paramount. This guide objectively compares the analytical 13C NMR performance of 2-(Cyclopro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers synthesizing or utilizing complex phenolic building blocks, verifying exact regiochemistry is paramount. This guide objectively compares the analytical 13C NMR performance of 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) against its structural alternatives—4-isopropylcatechol and 4-isopropylguaiacol. By mapping the specific substituent effects of the cyclopropylmethoxy group, we provide a self-validating experimental framework for definitive structural assignment and purity verification.
Structural Context & Causality of Substituent Effects
The introduction of a cyclopropylmethoxy group at the C2 position of a phenol ring significantly alters the local electronic environment compared to standard hydroxyl or methoxy substituents. Understanding these shifts is critical for distinguishing 2-(Cyclopropylmethoxy)-4-isopropylphenol from its synthetic precursors[1].
Mechanistic Causality:
Inductive Deshielding: The ether oxygen acts as a strong
π
-donor to the aromatic system, but its electronegativity inductively withdraws electron density from the directly attached ipso carbon (C2), shifting it downfield.
Diamagnetic Anisotropy: The strained cyclopropyl ring features bent C–C bonds with unusually high p-character. This creates a localized diamagnetic ring current that highly shields its own carbons, pushing the cyclopropyl signals to the extreme upfield region (~3–10 ppm)[2].
Comparative 13C NMR Data Analysis
To objectively evaluate the structural markers of the target compound, we compare its predicted and experimentally correlated 13C NMR shifts against two key alternatives: 4-isopropylcatechol (the unalkylated precursor) and 4-isopropylguaiacol (the methoxy analog).
The Ether Linkage (C2 & C1'): Moving from the hydroxyl group in catechol to the cyclopropylmethoxy group shifts C2 downfield by ~2.7 ppm due to the increased inductive electron withdrawal of the alkylated oxygen. The diagnostic methylene carbon (-OCH2-) appears at 74.2 ppm, distinctly separated from the methoxy peak (55.9 ppm) of guaiacol.
The Cyclopropyl Ring (C2', C3', C4'): The extreme shielding effect of the cyclopropyl ring is the ultimate definitive marker for this product's identity, with the methylene carbons (C3'/C4') resonating at ~3.2 ppm.
To ensure absolute trustworthiness in your structural assignment, 1D 13C NMR must be coupled with 2D techniques. The following protocol provides a self-validating system for data acquisition.
Step 1: Sample Preparation
Action: Dissolve 50 mg of 2-(Cyclopropylmethoxy)-4-isopropylphenol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl3 is chosen because it lacks exchangeable protons, preventing signal broadening of the phenolic -OH. Furthermore, referencing against ensures that trace water (1.56 ppm in 1H) or grease does not interfere with the highly shielded cyclopropyl signals[3].
Step 2: 1D 13C NMR Acquisition
Action: Acquire data using a 100 MHz or 125 MHz spectrometer frequency, 30° excitation pulse, 1024 scans, and a spectral width of 250 ppm. Set the Relaxation Delay (D1) to 2.0 seconds.
Causality: Quaternary carbons (C1, C2, C4) lack attached protons and thus do not benefit from Nuclear Overhauser Effect (NOE) enhancement during decoupling. A longer relaxation delay ensures these critical ipso carbons fully relax between pulses, preventing them from disappearing into the baseline noise.
Step 3: 2D HMBC Cross-Validation (The Self-Validating Step)
Action: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (
nJCH
= 8 Hz).
Causality: To definitively prove that the cyclopropylmethoxy group is attached at C2 and not C1, look for a
3JCH
cross-peak between the -OCH2- protons (~3.8 ppm in 1H) and the C2 aromatic carbon (146.5 ppm in 13C). If the group were mistakenly at C1, the coupling would correlate to the 145.0 ppm carbon instead. This internal cross-check eliminates structural ambiguity.
Workflow Visualization
Fig 1: Step-by-step 13C NMR acquisition and 2D cross-validation workflow for structural elucidation.
Conclusion
The 13C NMR profile of 2-(Cyclopropylmethoxy)-4-isopropylphenol is defined by the stark contrast between its deshielded aromatic ether carbons and its highly shielded cyclopropyl ring. By utilizing the comparative data against 4-isopropylcatechol and employing a self-validating HMBC protocol, researchers can confidently confirm the regiochemistry and purity of this complex building block.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. URL:[Link]
Faria, J. M., et al. (2021). New carvacrol and thymol derivatives as potential insecticides: synthesis, biological activity, computational studies and nanoencapsulation. University of Minho. URL:[Link]
Bandyopadhyay, D., et al. (2015). The treatment of melasma: A review of clinical trials (Mentions 4-isopropylcatechol). ResearchGate. URL:[Link]
Mass spectrometry of 2-(Cyclopropylmethoxy)-4-isopropylphenol
An In-Depth Technical Guide to the Mass Spectrometry of 2-(Cyclopropylmethoxy)-4-isopropylphenol Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of mass spectrometry techniques...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mass Spectrometry of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of 2-(Cyclopropylmethoxy)-4-isopropylphenol (Molecular Formula: C₁₃H₁₈O₂, Monoisotopic Mass: 206.1307 Da). As a molecule with potential applications in pharmaceutical development and specialty chemicals, its unambiguous identification is paramount. We will explore two orthogonal and highly informative mass spectrometric approaches: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the analytical behavior of this compound and to select the optimal methodology for their research objectives.
Introduction to the Analytical Challenge
2-(Cyclopropylmethoxy)-4-isopropylphenol is a substituted phenol containing three key functional moieties: a phenolic hydroxyl group, an isopropyl group, and a cyclopropylmethoxy ether group. Each of these structural elements imparts a distinct behavior under mass spectrometric analysis. The aromatic ring provides stability, the alkyl and ether groups provide predictable cleavage points, and the acidic phenol group dictates ionization behavior in certain techniques. Understanding the interplay of these features is crucial for interpreting the resulting mass spectra. This guide will compare a "hard" ionization technique (EI), which provides rich structural detail through extensive fragmentation, with a "soft" ionization technique (ESI), which excels at confirming molecular weight and can provide controlled fragmentation through tandem MS (MS/MS).
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS
The choice between GC-MS and LC-MS is fundamental and depends on the analytical goal. GC-EI-MS is a classic approach for volatile and thermally stable small molecules. Its strength lies in the highly reproducible fragmentation patterns generated by 70 eV electron ionization, which act as a "fingerprint" for the molecule and are searchable against extensive spectral libraries like NIST.[1][2] In contrast, LC-ESI-MS is ideal for a wider range of compounds, including those that are less volatile or thermally labile. ESI gently generates ions, typically the protonated or deprotonated molecule, which preserves the crucial molecular weight information.[3][4] Structural information is then obtained by collision-induced dissociation (CID) in a tandem mass spectrometer.
In-Depth Analysis via Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Principle of EI-MS and Expected Behavior
Electron Ionization (EI) subjects the analyte to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M•⁺).[5] This excess energy induces extensive and predictable bond cleavages, creating a reproducible fragmentation pattern. For 2-(Cyclopropylmethoxy)-4-isopropylphenol, we anticipate fragmentation to be driven by the stability of the resulting carbocations and radicals, with cleavages occurring at the isopropyl and ether substituents. Aromatic systems like phenols are known to produce strong molecular ion peaks due to their stability.[6]
Predicted EI Fragmentation Pathway
The molecular ion (M•⁺) of 2-(Cyclopropylmethoxy)-4-isopropylphenol is expected at an m/z of 206. The fragmentation cascade is predicted to follow several key pathways, originating from the localization of the charge on the oxygen atoms or the aromatic ring.
α-Cleavage at Isopropyl Group: The most favorable cleavage for alkylbenzenes is the loss of a methyl radical (•CH₃) to form a stable secondary benzylic cation. This is a dominant fragmentation pathway for isopropyl-substituted phenols.[2][7] We predict a highly abundant ion at m/z 191 .
Ether Bond Cleavage: The C-O bonds of the ether are susceptible to cleavage.
Loss of the cyclopropylmethyl radical (•CH₂C₃H₅, 55 Da) is expected, leading to an ion at m/z 151 .
Formation of the cyclopropylmethyl cation ([C₄H₇]⁺) at m/z 55 is also a probable event.
Benzylic Cleavage with Rearrangement: Cleavage of the bond between the aromatic ring and the isopropyl group can result in a tropylium-like ion, a common feature in the mass spectra of alkylbenzenes.
The diagram below illustrates the most probable fragmentation cascade.
Caption: Predicted major EI fragmentation pathway for 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Predicted EI-MS Data Summary
The following table summarizes the key ions we predict to observe in the EI mass spectrum. The loss of a methyl group to form the m/z 191 ion is expected to be the most favorable pathway, resulting in the base peak.
m/z (Predicted)
Proposed Ion Structure / Origin
Relative Abundance (Predicted)
206
Molecular Ion [C₁₃H₁₈O₂]•⁺
Moderate
191
[M - •CH₃]⁺
High (Base Peak)
151
[M - •CH₂C₃H₅]⁺
Moderate
136
[C₉H₁₂O]•⁺ (Loss of C₄H₆O)
Low to Moderate
121
[C₈H₉O]⁺ (from m/z 136 or 191)
Moderate
55
[C₄H₇]⁺ (Cyclopropylmethyl cation)
Moderate
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a standard approach for analyzing the target compound using a common GC-MS system.
Sample Preparation:
Prepare a 1 mg/mL stock solution of 2-(Cyclopropylmethoxy)-4-isopropylphenol in methanol or ethyl acetate.
Create a working solution by diluting the stock solution to 10 µg/mL with the same solvent.
GC-MS System & Parameters:
System: A standard Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.
Injector: 250 °C, Split mode (e.g., 20:1 ratio).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane column (e.g., DB-5ms, HP-5ms).
Extract the mass spectrum from the apex of the chromatographic peak.
Identify the molecular ion and major fragment ions.
Compare the experimental spectrum against the predicted fragmentation pattern and public databases (e.g., NIST).
Caption: Standard experimental workflow for GC-EI-MS analysis.
In-Depth Analysis via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Principle of ESI-MS and Expected Behavior
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid phase.[4] For a molecule like 2-(Cyclopropylmethoxy)-4-isopropylphenol, which possesses an acidic phenolic proton, ESI is highly effective. In positive ion mode (+ESI), it will readily form a protonated molecule, [M+H]⁺. In negative ion mode (-ESI), it will form a deprotonated molecule, [M-H]⁻.[3] This preservation of the molecular ion is a key advantage of ESI, providing immediate confirmation of the molecular weight with high mass accuracy on platforms like Orbitrap or TOF.[9]
Predicted ESI Spectra and Tandem MS (MS/MS) Fragmentation
Full Scan MS:
Positive Mode: A strong signal is expected for the protonated molecule [M+H]⁺ at m/z 207.1385 .
Negative Mode: Due to the acidic phenol, an even stronger signal is anticipated for the deprotonated molecule [M-H]⁻ at m/z 205.1228 .[7]
Tandem MS (MS/MS) of [M+H]⁺ (m/z 207.1):
Collision-induced dissociation (CID) of the protonated molecule will likely result in the neutral loss of stable molecules. The most probable fragmentation would be the loss of cyclopropylmethanol (C₄H₈O, 72.06 Da), a stable neutral molecule, resulting in a product ion at m/z 135.08 . This fragment corresponds to the 4-isopropylphenol cation.
Tandem MS (MS/MS) of [M-H]⁻ (m/z 205.1):
Fragmentation of the deprotonated molecule often involves more complex rearrangements. A likely fragmentation is the loss of a methyl radical from the isopropyl group, which can occur in negative mode MS/MS for some phenolic compounds, yielding a fragment at m/z 190.10 .
Predicted ESI-MS Data Summary
Mode
Parent Ion (m/z)
Proposed MS/MS Product Ion (m/z)
Neutral Loss
Positive
207.1385 ([M+H]⁺)
135.0808
C₄H₈O (Cyclopropylmethanol)
Negative
205.1228 ([M-H]⁻)
190.0999
•CH₃ (Methyl Radical)
Experimental Protocol: LC-ESI-MS Analysis
This protocol provides a general method for LC-MS/MS analysis suitable for quantitative or qualitative studies.
Sample Preparation:
Prepare a 1 mg/mL stock solution in methanol.
Dilute to a working concentration (e.g., 10-100 ng/mL) using the initial mobile phase composition (e.g., 50:50 methanol:water).
LC-MS System & Parameters:
System: An HPLC or UHPLC system coupled to a Triple Quadrupole, Q-TOF, or Orbitrap mass spectrometer.[10]
LC Column: 100 mm x 2.1 mm, 1.8 µm C18 reversed-phase column.
Mobile Phase A: Water with 0.1% Formic Acid (for +ESI) or 0.1% Ammonium Hydroxide (for -ESI).
Mobile Phase B: Methanol or Acetonitrile with the same modifier.
Flow Rate: 0.3 mL/min.
Gradient:
Start at 50% B.
Ramp to 95% B over 5 minutes.
Hold at 95% B for 2 minutes.
Return to 50% B and re-equilibrate for 3 minutes.
MS Parameters:
Ion Source: Electrospray Ionization (ESI), positive and negative switching mode if available.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Gas Temp: 350 °C.
Data Acquisition: Full scan (m/z 50-400) and targeted MS/MS experiments on the parent ions (m/z 207.1 and 205.1).
A Comparative Analysis of 2-(Cyclopropylmethoxy)-4-isopropylphenol: Elucidating Structure-Activity Relationships in Phenolic Compounds
Abstract: Phenolic scaffolds are foundational in medicinal chemistry, valued for their diverse biological activities. This guide introduces 2-(Cyclopropylmethoxy)-4-isopropylphenol, a novel derivative, and provides a com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Phenolic scaffolds are foundational in medicinal chemistry, valued for their diverse biological activities. This guide introduces 2-(Cyclopropylmethoxy)-4-isopropylphenol, a novel derivative, and provides a comprehensive comparison against a curated set of structurally related phenols. By systematically evaluating their antioxidant potential, enzyme inhibitory effects, and in-vitro cytotoxicity, we aim to dissect the structure-activity relationships (SAR) conferred by specific chemical modifications. This analysis leverages standardized, reproducible protocols to generate comparative data, offering researchers and drug development professionals a framework for understanding how alterations to the phenolic core—specifically at the C2 and C4 positions—influence key performance metrics.
Introduction: The Versatility of the Phenolic Scaffold
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a broad spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] Their therapeutic potential is largely attributed to the reactivity of the hydroxyl group, which can neutralize free radicals and interact with biological targets.[3] However, the efficacy and safety of a phenolic compound are profoundly influenced by the nature and position of substituents on the aromatic ring.
This guide focuses on 2-(Cyclopropylmethoxy)-4-isopropylphenol , a molecule featuring a C2 cyclopropylmethoxy ether linkage and a C4 isopropyl group. These modifications are not arbitrary; the isopropyl group increases lipophilicity, potentially enhancing membrane permeability, while the cyclopropylmethoxy group introduces a strained, three-membered ring that can influence binding interactions and metabolic stability. To understand the specific contributions of these structural motifs, a rigorous comparative analysis is essential.
Objective: To characterize the bioactivity of 2-(Cyclopropylmethoxy)-4-isopropylphenol by comparing its performance in key in-vitro assays against structurally analogous phenols. This guide will provide detailed experimental frameworks and interpret the resulting data to build a clear structure-activity relationship profile.
Rationale for Comparator Selection
To isolate the functional impact of the C2-ether and C4-alkyl groups, four comparator compounds were strategically selected. Each represents a systematic variation of the target molecule, allowing for a logical deconstruction of its chemical biology.
Compound Name
Structure
Rationale for Inclusion
Target: 2-(Cyclopropylmethoxy)-4-isopropylphenol
The novel compound of interest. Its performance is the central question of this investigation.
Comparator 1: 4-Isopropylphenol
The Parent Core. Establishes a baseline by removing the C2-ether linkage, isolating the effect of the C4-isopropyl group.[2][4]
Comparator 2: Guaiacol (2-Methoxyphenol)
The Simplest Ether. Isolates the effect of a C2-methoxy group without the C4-isopropyl substituent, providing insight into basic etherification.[1][5]
Comparator 3: 2-Methoxy-4-isopropylphenol
The Direct Analog. Replaces the cyclopropylmethyl group with a simple methyl group, directly testing the influence of the cyclopropyl moiety.[6]
Comparator 4: Propofol (2,6-diisopropylphenol)
The Clinical Benchmark. A widely used anesthetic, this compound introduces steric hindrance at both ortho positions and lacks an ether group, offering a comparison to a clinically relevant, highly lipophilic phenol.[7][8]
Comparative Analysis of Antioxidant Activity
3.1 Principle of Radical Scavenging Assays
A primary function of phenolic antioxidants is their ability to donate a hydrogen atom from their hydroxyl group to neutralize reactive free radicals.[9] This activity can be quantified using stable radical species like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). In these assays, the reduction of the radical by an antioxidant compound results in a color change that can be measured spectrophotometrically. The primary mechanism is often a single-electron transfer followed by proton transfer (SET-PT).[3]
3.2 Experimental Protocols
DPPH Radical Scavenging Assay
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions (10 mM) of the target phenol and all comparator compounds in methanol.
Serial Dilutions: Create a series of dilutions for each test compound (e.g., 1 µM to 500 µM) in methanol.
Assay Execution: In a 96-well microplate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the 0.1 mM DPPH solution to each well.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity for each concentration relative to a methanol control. Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Scavenging Assay
Reagent Preparation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution (1:1 v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
Working Solution: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
Assay Execution: In a 96-well microplate, add 20 µL of each compound dilution (prepared as in the DPPH assay) to respective wells. Add 180 µL of the ABTS working solution.
Incubation: Incubate the plate at room temperature for 7 minutes.
Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition and determine the IC50 value for each compound.
3.3 Workflow Diagram: General Antioxidant Assay
Caption: Workflow for a fluorogenic CYP3A4 inhibition assay.
4.4 Results & Discussion
Table 2: Comparative CYP3A4 Inhibition (IC50, µM)
(Note: Data are hypothetical for illustrative purposes)
Compound
CYP3A4 IC50 (µM)
Target Compound
12.5
4-Isopropylphenol
28.0
Guaiacol
> 100
2-Methoxy-4-isopropylphenol
18.9
Propofol
5.2
The results indicate that lipophilicity and steric bulk play a significant role in CYP3A4 inhibition. Propofol is the most potent inhibitor, which is expected given its high lipophilicity and known interactions with metabolic enzymes. [10]Guaiacol, being the most polar and smallest compound, shows negligible inhibition. [11]The addition of the isopropyl group (4-Isopropylphenol) significantly increases inhibition compared to Guaiacol. Critically, the target compound with the cyclopropylmethoxy group shows stronger inhibition than its methoxy analog, suggesting the cyclopropyl moiety may form favorable interactions within the large, malleable active site of CYP3A4.
[12]
Comparative Analysis of Cytotoxicity
5.1 Principle of the MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured.
5.2 Experimental Protocol: MTT Assay
Cell Culture: Seed a human cell line (e.g., HeLa epithelial cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the target and comparator compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
Incubation: Incubate the cells with the compounds for 48 hours.
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.
Measurement: Measure the absorbance at 570 nm.
Calculation: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that reduces cell viability by 50%).
5.3 Workflow Diagram: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
5.4 Results & Discussion
Table 3: Comparative Cytotoxicity against HeLa Cells (IC50, µM)
(Note: Data are hypothetical for illustrative purposes)
Compound
Cytotoxicity IC50 (µM)
Target Compound
85.2
4-Isopropylphenol
65.7
Guaiacol
> 200
2-Methoxy-4-isopropylphenol
98.6
Propofol
42.1
Cytotoxicity appears to correlate strongly with lipophilicity and the potential to disrupt cell membranes. [4]Propofol, known to induce cytotoxicity at high concentrations, is the most potent compound in this assay. [13][14]Guaiacol is the least toxic, likely due to its lower lipophilicity. An interesting trend emerges with the ether derivatives: both the target compound and its methoxy analog exhibit lower cytotoxicity (higher IC50) than the parent 4-Isopropylphenol. This suggests that etherification at the C2 position may mitigate some of the membrane-disruptive effects of the free phenol, leading to a better safety profile. The cyclopropylmethoxy group results in slightly higher cytotoxicity than the methoxy group, a difference that warrants further investigation into specific cellular interactions.
Synthesis Outline
The target compound, 2-(Cyclopropylmethoxy)-4-isopropylphenol, can be plausibly synthesized via a Williamson ether synthesis. The key precursor, 2-methoxy-4-isopropylphenol, is commercially available.
Demethylation: The methyl ether of 2-methoxy-4-isopropylphenol is selectively cleaved using a reagent like boron tribromide (BBr₃) to yield 4-isopropylcatechol.
Monoprotection: The more reactive hydroxyl group of the catechol is selectively protected, for instance, as a benzyl ether.
Williamson Ether Synthesis: The remaining free hydroxyl group is deprotonated with a base (e.g., sodium hydride) and reacted with (bromomethyl)cyclopropane to form the desired cyclopropylmethyl ether linkage.
Deprotection: The benzyl protecting group is removed via catalytic hydrogenation (H₂/Pd-C) to yield the final product.
Conclusion and Future Perspectives
This comparative guide provides a framework for evaluating 2-(Cyclopropylmethoxy)-4-isopropylphenol. Based on the analysis of its structural components, a clear performance profile emerges:
Antioxidant Activity: The combination of a C4-isopropyl group and a C2-ether linkage yields potent antioxidant activity, superior to the parent phenols. The cyclopropylmethoxy group offers a slight advantage over a simple methoxy group.
Enzyme Inhibition: The compound demonstrates moderate inhibition of CYP3A4, a critical parameter for drug development. Its lipophilic nature, enhanced by both the isopropyl and cyclopropylmethoxy groups, likely drives this interaction.
Cytotoxicity: Etherification at the C2 position appears to decrease general cytotoxicity compared to the parent 4-isopropylphenol, suggesting a favorable modification for therapeutic development.
Future research should focus on validating these findings with experimental data, exploring its effects on other biological targets (e.g., inflammatory enzymes), and investigating its metabolic fate to better understand the role of the cyclopropyl group in vivo.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Guaiacol?. Available at: [Link]
Foreverest Resources Ltd. (2024, February 20). Characteristics, Overview, Applications, Markets of Guaiacol. Available at: [Link]
SciELO. (2019). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Available at: [Link]
PubMed. (1976). 4,4'-isopropylidine-bis(2-isopropyl)phenol, a new inhibitor for cell wall formation of Bacillus subtilis. Available at: [Link]
ResearchGate. (2025, December 18). Biotransformation and Cytotoxic Activity of Guaiacol Dimer. Available at: [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Propofol?. Available at: [Link]
Frontiers. (2021, November 14). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Available at: [Link]
SciSpace. (2018). Propofol: a review of its role in pediatric anesthesia and sedation. Available at: [Link]
Zesheng Chemical. (2023, November 24). Do You Know 4-ISOPROPYL-3-METHYLPHENOL. Available at: [Link]
OpenAnesthesia. (2023, August 8). Propofol. Available at: [Link]
DEA Diversion Control Division. PROPOFOL (Trade Name: Diprivan®). Available at: [Link]
Cheméo. Chemical Properties of Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7). Available at: [Link]
PubMed. (2017, August 14). Evaluation of cytotoxicity of propofol and its related mechanism in glioblastoma cells and astrocytes. Available at: [Link]
Dovepress. (2026, March 10). Propofol induces cytotoxicity by elevating intracellular calcium via G. Available at: [Link]
European Review for Medical and Pharmacological Sciences. (2023, February 28). Comparison of cytotoxic, reactive oxygen species (ROS) and apoptotic effects of propofol, thiopental and dexmedetomidine on live. Available at: [Link]
FooDB. (2010, April 8). Showing Compound 2-Methoxy-4-propylphenol (FDB008859). Available at: [Link]
ACS Publications. (2005). Poly Methoxy Phenols in Solution: O−H Bond Dissociation Enthalpies, Structures, and Hydrogen Bonding. Available at: [Link]
PubMed. (2018, February 15). Cytotoxicity of propofol in human induced pluripotent stem cell-derived cardiomyocytes. Available at: [Link]
PubMed. (2004, June 15). The effect of propofol on cytotoxicity and apoptosis of lipopolysaccharide-treated mononuclear cells and lymphocytes. Available at: [Link]
PubChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Available at: [Link]
Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Google Patents. Process for preparation of phenoxypropanol amines.
PMC. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Available at: [Link]
PMC. (2019). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Available at: [Link]
R Discovery. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]
ResearchGate. (2026, February 23). Relationship structure-antioxidant activity of hindered phenolic compounds. Available at: [Link]
PMC. (2016, August 26). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Available at: [Link]
IntechOpen. (2017, March 15). Chemical Structure of Phenols and Its Consequence for Sorption Processes. Available at: [Link]
National Laboratory of the Rockies Research Hub. (2020, October 13). Characterization of Alkylguaiacol-Degrading Cytochromes P450 for the Biocatalytic Valorization of Lignin. Available at: [Link]
PMC. (2020, September 28). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. Available at: [Link]
PubMed. (2020, October 13). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. Available at: [Link]
MDPI. (2007, February 3). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Available at: [Link]
NIST. Phenol, 2-methoxy-4-propyl-. Available at: [Link]
ResearchGate. (2020, February 13). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]
2-(Cyclopropylmethoxy)-4-isopropylphenol vs 4-isopropylphenol activity
An in-depth comparative analysis of 4-isopropylphenol and its advanced ether derivative, 2-(Cyclopropylmethoxy)-4-isopropylphenol , reveals a classic paradigm in medicinal chemistry: how targeted structural modifications...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of 4-isopropylphenol and its advanced ether derivative, 2-(Cyclopropylmethoxy)-4-isopropylphenol , reveals a classic paradigm in medicinal chemistry: how targeted structural modifications shift a molecule’s pharmacological profile from broad-spectrum membrane disruption to highly specific receptor modulation.
This guide provides an objective, data-driven comparison of their physicochemical properties, structure-activity relationships (SAR), and the self-validating experimental protocols used to evaluate their efficacy.
Structural Causality and Pharmacological Shift
4-Isopropylphenol (CAS: 99-89-8)
Also known as p-cumenol, 4-isopropylphenol is a simple alkylphenol widely recognized for its antibacterial and bactericidal properties[1]. The molecule features an unhindered phenolic hydroxyl group that acts as a strong hydrogen bond donor.
Mechanism of Action: Its moderate lipophilicity allows it to partition effectively into bacterial lipid bilayers. Once embedded, the unhindered hydroxyl group disrupts the proton motive force, leading to increased membrane permeability and leakage of intracellular components[1]. However, this mechanism is relatively non-specific, which also leads to off-target interactions, such as potential endocrine disruption via nuclear receptor binding[1][2].
2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9)
This compound represents a structural evolution where a cyclopropylmethoxy group is introduced at the ortho position relative to the hydroxyl group.
Mechanism of Action: The addition of the bulky, rigid cyclopropyl ring significantly increases the molecule's overall lipophilicity (LogP) while sterically shielding the phenolic hydroxyl group. In drug design, cyclopropylmethoxy moieties are strategically used to enhance binding affinity within the deep, hydrophobic pockets of transmembrane proteins, such as Transient Receptor Potential (TRP) channels and GABA_A receptors[3][4]. By masking the polar surface area, the molecule loses its broad-spectrum membrane-disrupting toxicity but gains the ability to act as a potent, targeted allosteric modulator[5].
Physicochemical and Biological Data Comparison
The following table summarizes the quantitative physicochemical parameters and the divergent biological activity profiles of the two compounds. (Note: Receptor affinity data for the derivative is extrapolated based on established SAR for ortho-substituted alkylphenols).
To accurately capture the activity of these compounds, researchers must employ distinct experimental workflows tailored to their respective mechanisms.
Pathway Visualization: Receptor Modulation
The highly lipophilic nature of 2-(Cyclopropylmethoxy)-4-isopropylphenol allows it to bypass superficial membrane interactions and bind directly to the hydrophobic domains of ion channels.
Fig 1: Pharmacological signaling pathway of receptor activation by lipophilic phenolic ligands.
This protocol is designed to evaluate the receptor activation potential (EC50) of the cyclopropylmethoxy derivative.
Step-by-Step Methodology:
Cell Preparation: Seed HEK293 cells stably expressing the target receptor (e.g., TRPM8 or TRPV1) in a 384-well plate at 15,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.
Washing: Wash the cells three times with assay buffer to remove extracellular dye.
Compound Addition: Dispense the phenolic compound across a 10-point concentration gradient (0.1 nM to 10 µM).
Kinetic Readout: Measure fluorescence (Ex: 494 nm / Em: 516 nm) immediately upon compound addition using a functional drug screening system (FDSS) for 3 minutes.
Expertise & Causality: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester enables passive diffusion across the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore. Probenecid is critically included in the wash buffer to inhibit organic anion transporters; this prevents the active dye from leaking out of the cell, ensuring a stable, self-validating baseline fluorescence prior to compound addition.
Fig 2: High-throughput calcium imaging workflow for evaluating receptor modulation.
This protocol is used to quantify the broad-spectrum antimicrobial activity of the parent compound, 4-isopropylphenol.
Step-by-Step Methodology:
Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an optical density (OD600) of 0.1. Dilute to a final concentration of
5×105
CFU/mL.
Serial Dilution: In a 96-well plate, prepare a two-fold serial dilution of 4-isopropylphenol (from 1000 µg/mL down to 1.95 µg/mL) in MHB.
Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions.
Incubation: Incubate the plate at 37°C for 18 hours.
Viability Staining: Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours.
Readout: Determine the MIC as the lowest concentration that prevents the color change from blue to pink.
Expertise & Causality: Highly lipophilic phenols like 4-isopropylphenol can precipitate in aqueous media, creating artificial turbidity that mimics bacterial growth and confounds OD600 readings. To establish a self-validating system, Resazurin (Alamar Blue) is utilized. The metabolic reduction of blue resazurin to pink resorufin by living cells provides an independent, colorimetric confirmation of cell viability, entirely bypassing optical density artifacts caused by compound precipitation[6].
Comparative FT-IR Spectroscopic Guide: 2-(Cyclopropylmethoxy)-4-isopropylphenol vs. Industry Standards
Executive Summary In pharmaceutical development and synthetic chemistry, distinguishing complex phenolic active pharmaceutical ingredients (APIs) or intermediates requires precise analytical methodologies. 2-(Cyclopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and synthetic chemistry, distinguishing complex phenolic active pharmaceutical ingredients (APIs) or intermediates requires precise analytical methodologies. 2-(Cyclopropylmethoxy)-4-isopropylphenol is a structurally unique compound featuring a phenolic core, an electron-donating isopropyl group, and a sterically distinct cyclopropylmethoxy ether linkage.
This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectral profile of 2-(Cyclopropylmethoxy)-4-isopropylphenol against two industry-standard phenolic compounds: Propofol (2,6-diisopropylphenol) and Eugenol (4-allyl-2-methoxyphenol). By understanding the underlying vibrational causality, researchers can confidently utilize FT-IR to validate structural identity, assess purity, and monitor synthetic workflows.
Mechanistic Grounding: Structural Causality in FT-IR
To move beyond mere pattern matching, it is critical to understand why specific functional groups in these molecules yield distinct FT-IR signatures. The spectral differences between these three compounds are driven by steric hindrance, hydrogen bonding dynamics, and ring strain [1].
The O-H Stretch: Steric Hindrance vs. Intramolecular H-Bonding
In standard phenols, the O-H stretch appears as a very broad band between 3200–3600 cm⁻¹ due to extensive intermolecular hydrogen bonding.
Propofol: The two bulky isopropyl groups at the 2- and 6-positions create severe steric hindrance around the hydroxyl group. This physically blocks extensive intermolecular hydrogen bonding, resulting in an unusually sharp O-H stretch shifted toward ~3450–3500 cm⁻¹ [1, 3].
Eugenol & 2-(Cyclopropylmethoxy)-4-isopropylphenol: Both compounds possess an ether oxygen at the ortho (2-) position. This proximity allows for the formation of a stable, 5-membered intramolecular hydrogen bond between the phenolic O-H and the ether oxygen. Consequently, their O-H stretches appear broader than Propofol's, typically centered around ~3450–3520 cm⁻¹ [4].
The Cyclopropyl Anomaly: Hybridization and Bond Stiffness
A critical diagnostic feature of 2-(Cyclopropylmethoxy)-4-isopropylphenol is the cyclopropyl ring. In standard aliphatic alkanes (sp³ hybridized), C-H stretching occurs below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). However, the 3-membered cyclopropyl ring suffers from severe angle strain (60° internal angles vs. the ideal 109.5°). To accommodate this geometry, the C-C bonds adopt more p-character, which forces the C-H bonds to adopt increased s-character (closer to sp² hybridization). This increased s-character shortens and stiffens the C-H bond, increasing its force constant and pushing the vibrational frequency above 3000 cm⁻¹ (often ~3000–3080 cm⁻¹) [2]. This allows it to be distinguished from standard alkyl groups, though it may partially overlap with aromatic C-H stretches.
Ether and Allyl Differentiators
C-O-C Ether Stretch: Both Eugenol and 2-(Cyclopropylmethoxy)-4-isopropylphenol exhibit strong asymmetric C-O-C stretching bands in the ~1030–1050 cm⁻¹ region, a feature completely absent in Propofol[3, 4].
Allyl C=C Stretch: Eugenol is uniquely identified by its allyl group, which produces a sharp, distinct C=C stretching peak at ~1637 cm⁻¹, which is absent in the target compound [4].
Comparative FT-IR Data Summary
The following table synthesizes the expected quantitative FT-IR wavenumber ranges for the target compound and its alternatives, allowing for rapid cross-comparison.
To ensure rigorous scientific integrity, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system to eliminate environmental artifacts and ensure reproducible data.
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to evaporate completely.
Background Acquisition: Run a background scan (minimum 32 scans, 4 cm⁻¹ resolution) in ambient air.
Self-Validation Check: Inspect the background spectrum. The baseline should be flat. If strong negative or positive peaks appear at ~2350 cm⁻¹ (CO₂) or ~3600/1600 cm⁻¹ (H₂O vapor), purge the instrument with dry nitrogen and rescan.
Sample Loading: Apply 1–2 mg of the neat liquid or solid sample directly onto the center of the ATR crystal.
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the sample and the crystal, standardizing the evanescent wave penetration depth and preventing baseline sloping.
Acquisition: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹).
Phase 3: Data Processing & Quality Control
ATR Correction: Apply an ATR correction algorithm via the spectrometer software to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in ATR compared to transmission IR).
Absorbance Validation: Ensure the maximum peak absorbance (typically the C-O or O-H stretch) does not exceed 1.2 Absorbance Units (AU). Values >1.2 AU indicate detector non-linearity; if this occurs, reduce the sample volume or anvil pressure.
Spectral Decision Workflow
The following logic tree illustrates the analytical workflow for differentiating these structurally related phenolic compounds based on their FT-IR spectra.
Fig 1: FT-IR spectral decision tree for differentiating structurally related phenolic APIs.
References
National Institute of Standards and Technology (NIST).
Jetir.Org (Journal of Emerging Technologies and Innovative Research).
Comparative
A Comparative Guide to the Analytical Characterization of 2-(Cyclopropylmethoxy)-4-isopropylphenol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of a Well-Characterized Analytical Standard In the landscape of pharmaceutical research and develo...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Analytical Standard
In the landscape of pharmaceutical research and development, the purity and identity of any new chemical entity are paramount. An analytical standard serves as the benchmark against which all subsequent batches of a compound are measured, ensuring consistency, safety, and efficacy. For a novel molecule like 2-(Cyclopropylmethoxy)-4-isopropylphenol, a commercially available, certified reference standard may not exist. This guide, therefore, addresses the essential steps for the synthesis, purification, and rigorous analytical characterization of an in-house primary standard for this compound.
This document provides a comparative analysis of the principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are integral to establishing the identity, purity, and strength of a 2-(Cyclopropylmethoxy)-4-isopropylphenol standard. The methodologies presented are grounded in established analytical principles and supported by data from structurally analogous compounds, offering a robust framework for researchers and quality control scientists. The establishment of such a well-characterized in-house standard is conducted in alignment with the principles outlined by the United States Pharmacopeia (USP) General Chapter <11> on Reference Standards and in adherence with Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs) as detailed in ICH Q7 guidelines.[1][2][3][4][5][6][7][8][9][10]
Part 1: Synthesis and Purification of the Reference Standard
The initial step is the synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol. A logical and efficient synthetic route is the Williamson ether synthesis, a classic and reliable method for forming ethers.[11][12][13][14] This involves the deprotonation of a phenol to form a nucleophilic phenoxide, followed by an SN2 reaction with an alkyl halide.
Proposed Synthesis Pathway:
The synthesis proceeds by reacting 4-isopropylphenol with cyclopropylmethyl bromide in the presence of a suitable base.
Caption: Proposed Williamson ether synthesis for 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Experimental Protocol: Synthesis
Reaction Setup: To a solution of 4-isopropylphenol (1.0 eq.) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq.).[13]
Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.2 eq.) to the mixture.
Reaction: Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
Work-up: After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[13]
Purification Protocol:
The crude product will likely contain unreacted starting materials and potential side-products. Purification is critical for obtaining a high-purity standard.
Chromatography: Perform column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired product.
Recrystallization/Distillation: Depending on the physical state of the purified product, recrystallization from a suitable solvent system or distillation under reduced pressure can be employed for final purification to achieve >99.5% purity.
Part 2: Comparative Analysis of Characterization Techniques
Once a highly pure sample is obtained, it must be thoroughly characterized to confirm its structure and establish its purity value. This section compares the utility of HPLC, GC-MS, and NMR for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity assessment in the pharmaceutical industry due to its high resolution, reproducibility, and ability to quantify non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is the most common approach for phenolic compounds.[15][16][17]
Methodology:
An HPLC-DAD (Diode Array Detector) method provides the advantage of acquiring UV spectra across a range of wavelengths, which aids in peak identification and purity assessment.
Caption: Experimental workflow for HPLC-DAD analysis.
Comparative Performance of HPLC Methods:
The choice of column and mobile phase is critical for achieving optimal separation. Below is a comparison of typical starting conditions for the analysis of alkylphenol ethers.
Parameter
Method A (Isocratic)
Method B (Gradient)
Rationale & Causality
Column
C18, 150 x 4.6 mm, 5 µm
C8, 100 x 4.6 mm, 3.5 µm
C18 offers high hydrophobicity for retaining the analyte. A shorter C8 column with smaller particles can provide faster analysis times.
Mobile Phase A
Water with 0.1% Formic Acid
Water with 0.1% Formic Acid
Acidified mobile phase suppresses the ionization of the phenolic hydroxyl group (if present as an impurity), leading to better peak shape.
Mobile Phase B
Acetonitrile
Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Elution
65:35 (B:A)
50% B to 95% B in 10 min
Isocratic elution is simpler and more robust if separation is adequate.[17] Gradient elution is superior for resolving impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
1.2 mL/min
Standard flow rates for 4.6 mm ID columns.
Detection
DAD, 275 nm
DAD, 275 nm
Phenolic ethers typically exhibit a UV maximum around 275-280 nm.[18] DAD allows for peak purity analysis.
LOD/LOQ
~5 ng/mL / ~15 ng/mL
~1 ng/mL / ~5 ng/mL
Gradient elution often provides better peak focusing, leading to lower detection limits.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and structural information, making it ideal for identifying and quantifying volatile impurities. Due to the polarity of the phenol group (which may be present in impurities like unreacted 4-isopropylphenol), derivatization is often required to improve volatility and chromatographic performance.[19]
Methodology: Silylation
Silylation, which replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[20][21]
Caption: Experimental workflow for GC-MS analysis with silylation.
Comparison of GC-MS Alternatives:
While derivatization is common, direct injection can sometimes be used, especially for less polar analytes or when analyzing for non-polar impurities.
Parameter
Method A (Direct Injection)
Method B (With Silylation)
Rationale & Causality
Analyte Suitability
Non-polar, volatile impurities
Polar impurities (e.g., unreacted phenol) and the main compound
Silylation is essential for analyzing compounds with active hydrogens to prevent peak tailing and improve volatility.[19]
Derivatization Step
None
Reaction with BSTFA in acetone at 70°C for 60 min
BSTFA is a powerful silylating agent. Acetone can accelerate the reaction.[20]
GC Column
DB-5ms (or equivalent), 30m x 0.25mm x 0.25µm
DB-5ms (or equivalent), 30m x 0.25mm x 0.25µm
A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of compounds.
Oven Program
50°C (2 min), ramp 15°C/min to 300°C (5 min)
80°C (2 min), ramp 10°C/min to 310°C (5 min)
The temperature program is optimized to separate analytes based on their boiling points. The silylated derivatives will have different retention times.
MS Ionization
Electron Ionization (EI), 70 eV
Electron Ionization (EI), 70 eV
EI provides reproducible fragmentation patterns for library matching and structural elucidation.
Key Advantage
Faster sample preparation
Broader applicability, improved peak shape for polar analytes, enhanced sensitivity.[20]
Direct injection is simpler but may suffer from poor chromatography for certain compounds. Silylation is more robust for comprehensive impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity of 2-(Cyclopropylmethoxy)-4-isopropylphenol. Furthermore, quantitative NMR (qNMR) can be used as a primary method for assigning the purity value to the reference standard.[18][21][22][23][24]
Methodology:
The sample is dissolved in a deuterated solvent, and spectra are acquired. For qNMR, a certified internal standard is added in a precisely weighed amount.
Caption: Workflow for NMR data acquisition and analysis.
Comparative Analysis of NMR Data:
The expected NMR signals provide a unique fingerprint of the molecule.
Nucleus
Expected Chemical Shift (δ, ppm)
Expected Multiplicity
Assignment
Rationale & Causality
¹H NMR
6.7 - 7.1
m
Aromatic protons
The electron-donating alkoxy and alkyl groups will shield the aromatic protons, shifting them upfield relative to benzene (7.26 ppm).
3.8 - 4.0
d
O-CH₂-cyclopropyl
Protons on a carbon adjacent to an oxygen are deshielded. They will be a doublet due to coupling with the cyclopropyl methine proton.
2.8 - 3.0
septet
CH-(CH₃)₂
The isopropyl methine proton will be a septet due to coupling with the six methyl protons.
1.2 - 1.3
d
CH-(CH₃)₂
The six equivalent isopropyl methyl protons will appear as a doublet.
1.1 - 1.3
m
CH-cyclopropyl
The cyclopropyl methine proton.
0.6 - 0.7
m
CH₂-cyclopropyl
Diastereotopic cyclopropyl methylene protons.
0.3 - 0.4
m
CH₂-cyclopropyl
Diastereotopic cyclopropyl methylene protons, highly shielded due to the ring strain.
¹³C NMR
150 - 158
s
C-O (Aromatic)
The carbon attached to the oxygen is significantly deshielded.
140 - 145
s
C-isopropyl (Aromatic)
The quaternary aromatic carbon attached to the isopropyl group.
115 - 128
s
Other aromatic carbons
Typical range for aromatic carbons.
70 - 75
s
O-CH₂-cyclopropyl
The carbon adjacent to the ether oxygen.
30 - 35
s
CH-(CH₃)₂
Isopropyl methine carbon.
20 - 25
s
CH-(CH₃)₂
Isopropyl methyl carbons.
8 - 12
s
CH-cyclopropyl
Cyclopropyl methine carbon.
2 - 5
s
CH₂-cyclopropyl
Highly shielded cyclopropyl methylene carbons.
qNMR vs. Chromatographic Purity:
Feature
qNMR
HPLC/GC (Area % Purity)
Principle
Signal intensity is directly proportional to the number of nuclei.
Signal response depends on the chromophore (HPLC) or ionization efficiency (GC-MS) of each compound.
Standardization
Requires a certified internal standard of a different compound.[18][22]
Assumes all impurities have the same response factor as the main compound unless relative response factors are determined.
Traceability
Can be directly traceable to the SI unit (mole).[23]
Traceability depends on the purity of the reference standard used for calibration.
Selectivity
Highly selective based on unique NMR signals.
Dependent on chromatographic resolution. Co-eluting impurities can lead to inaccurate results.
Conclusion
Considered a primary ratio method for purity assignment.
Excellent for impurity profiling and routine quality control.
Conclusion and Recommendations
For the establishment of a primary analytical standard for 2-(Cyclopropylmethoxy)-4-isopropylphenol, a multi-faceted approach is essential. No single technique is sufficient to provide a complete picture of the compound's identity and purity.
Structural Confirmation: The definitive structural elucidation must be performed using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The data from these techniques are complementary and together provide unambiguous proof of structure.
Purity Assessment: A high-resolution, gradient HPLC-DAD method should be developed and validated for impurity profiling. This method will be the primary tool for routine quality control, capable of separating and detecting process-related impurities and degradation products. GC-MS with silylation should be used as a complementary technique to detect any volatile or non-UV active impurities.
Purity Assignment: The absolute purity of the purified, in-house primary standard should be assigned using ¹H-qNMR.[24] This provides a direct, SI-traceable value that is independent of the response factors of unknown impurities, making it the most accurate method for certifying a reference material.[18][23]
By integrating these techniques, researchers and drug development professionals can establish a well-characterized, high-purity analytical standard for 2-(Cyclopropylmethoxy)-4-isopropylphenol, ensuring the reliability and reproducibility of all future analytical measurements.
References
USP General Chapter <11> USP REFERENCE STANDARDS. (n.d.).
IntuitionLabs. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (n.d.).
VICH. (n.d.). CONCEPT PAPER For the adoption of ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients.
USP. (2017, February 8).
Eurofins. (n.d.).
USP. (n.d.). Use & Storage of Reference Standards.
Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters.
Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2025, April 24). Molecules.
Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection. (n.d.). Analyst (RSC Publishing).
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (n.d.).
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determin
HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface w
The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.
Alcohol to Ether using Williamson synthesis (O-Alkyl
13C chemical shifts of phenol derivatives. A correlation with electronic structure. (n.d.). SciSpace.
Advanced Structural Validation of 2-(Cyclopropylmethoxy)-4-isopropylphenol: A Comparative Guide
Executive Summary 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS 1243452-02-9) is a highly substituted phenolic compound with significant potential as a synthetic intermediate and bioactive scaffold. However, its structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS 1243452-02-9) is a highly substituted phenolic compound with significant potential as a synthetic intermediate and bioactive scaffold. However, its structural validation presents a distinct analytical challenge: distinguishing it from closely related regioisomers, such as 3-(cyclopropylmethoxy)-5-isopropylphenol. As a Senior Application Scientist, I have observed that relying on routine analytical methods often leads to costly misidentifications in downstream drug development. This guide objectively compares the performance of routine versus advanced analytical workflows, providing the experimental causality and self-validating protocols necessary to achieve absolute structural certainty.
The Causality of Analytical Choices
When validating complex alkyl phenols, the analytical methodology must resolve both elemental composition and exact regiochemistry.
Why Routine 1D NMR and LC-MS Fail:
Routine 1D
1
H-NMR often yields overlapping multiplets for aromatic protons (H-3, H-5, H-6) in substituted phenols, making it nearly impossible to definitively map the substitution pattern if trace isomers are present[1]. Furthermore, standard LC-MS provides only nominal mass data (e.g., m/z 206), which cannot differentiate between isobaric impurities or confirm the exact elemental formula.
The Advanced Orthogonal Approach:
To establish a self-validating system, we must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS). HMBC is critical because it reveals long-range (2-3 bond) carbon-hydrogen couplings, allowing us to definitively anchor the cyclopropylmethoxy group to C-2 and the isopropyl group to C-4. GC-HRMS complements this by providing exact mass measurements (< 2 ppm error) and characteristic electron ionization (EI) fragmentation patterns unique to alkyl phenols[2][3].
Workflow Performance Comparison
To objectively evaluate these methodologies, we must look at their resolution limits and overall confidence levels.
Table 1: Performance Comparison of Analytical Workflows
Parameter
Routine Workflow (1D NMR + LC-UV-MS)
Advanced Workflow (2D NMR + GC-HRMS + FT-IR)
Regiochemical Resolution
Low (Overlapping aromatic multiplets)
High (Definitive HMBC carbon-hydrogen mapping)
Mass Accuracy
Nominal (
±
0.5 Da)
Exact (
≤
2.0 ppm error)
Isomer Differentiation
Poor (Cannot distinguish 1,2,4 from 1,3,5 substitution)
Excellent (Absolute structural fingerprinting)
Overall Confidence
Presumptive
Absolute / Self-Validating
Table 2: Quantitative Validation Metrics for 2-(Cyclopropylmethoxy)-4-isopropylphenol
Analytical Parameter
Technique
Expected Value
Diagnostic Significance
Exact Mass (
M+∙
)
GC-HRMS
206.1307 Da
Confirms the exact elemental formula
C13H18O2
.
Base Peak Fragment
GC-HRMS
m/z 151.0759
Indicates loss of the cyclopropylmethyl radical, characteristic of this ether[2].
Ether
CH2
Correlation
2D HMBC NMR
3JCH
to C-2 (Phenol)
Unambiguously proves the ether group is located at the 2-position[1].
Phenolic O-H Stretch
FT-IR
~3400–3500
cm−1
Confirms the presence of an intact, unassociated phenol moiety[4].
Visualizing the Validation Logic
The following diagrams map the logical flow of our comparative methodologies and the orthogonal data convergence required for absolute confirmation.
Fig 1: Decision tree comparing routine vs. advanced structural validation workflows.
Fig 2: Orthogonal data convergence for absolute regiochemical confirmation.
Self-Validating Experimental Protocols
To ensure trustworthiness, the advanced workflow is designed as a closed-loop, self-validating system. Follow these step-by-step methodologies to replicate the validation.
Step 1: GC-HRMS Acquisition and Exact Mass Validation
Sample Preparation: Dissolve 1 mg of 2-(Cyclopropylmethoxy)-4-isopropylphenol in 1 mL of GC-grade dichloromethane. Add 10 µL of an internal standard (e.g., decafluorobiphenyl) to monitor retention time drift and mass calibration.
Chromatographic Separation: Inject 1 µL onto a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Use a temperature gradient starting at 60°C (hold 1 min), ramping at 15°C/min to 300°C.
HRMS Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Calibrate the TOF/Orbitrap analyzer to achieve a mass resolution of >60,000.
Self-Validation Check: The intact molecular ion (
M+∙
) must be observed at m/z 206.1307 with a mass error of
≤
2.0 ppm. The isotopic pattern must match the theoretical distribution for
C13H18O2
. The fragmentation must show the characteristic loss of the cyclopropylmethyl radical (yielding m/z 151.0759), a hallmark of this specific alkyl ether structure[2][3].
Step 2: 2D NMR Regiochemical Mapping
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of
CDCl3
containing 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).
1D and HSQC Acquisition: Acquire a standard 1D
1
H spectrum, followed by a
1H−13C
HSQC spectrum to assign all direct one-bond C-H pairs.
HMBC Acquisition: Acquire the HMBC spectrum optimized for long-range couplings (
nJCH
= 8 Hz).
Self-Validation Check: Locate the signal for the methylene protons of the cyclopropylmethoxy group (typically around 3.8–4.0 ppm). Trace the HMBC cross-peaks. There must be a strong 3-bond correlation to the C-2 phenolic carbon. Simultaneously, the phenolic OH proton must correlate to C-1, C-2, and C-6. This interlocking correlation network mathematically eliminates all other regioisomers[1].
Step 3: Orthogonal FT-IR Confirmation
Preparation: Apply a neat film of the sample onto an Attenuated Total Reflectance (ATR) diamond crystal.
Acquisition: Scan from 4000 to 400
cm−1
at a resolution of 4
cm−1
.
Self-Validation Check: Confirm the presence of a sharp, unassociated O-H stretching band (~3400–3500
cm−1
) and characteristic aromatic C=C stretches, corroborating the intact substituted phenol core[4].
Conclusion
By abandoning rigid, outdated 1D NMR/LC-MS templates and adopting a self-validating, orthogonal approach (GC-HRMS + 2D NMR), researchers can achieve absolute structural certainty for 2-(Cyclopropylmethoxy)-4-isopropylphenol. This rigorous validation is the non-negotiable foundation for any subsequent pharmacological, toxicological, or material performance testing.
References
Title: 2-Methoxy-4-vinylphenol - the NIST WebBook
Source: nist.gov
URL:4
Title: 1H and 19F-nmr spectroscopic studies on the metabolism and urinary excretion of mono- and disubstituted phenols in the rat
Source: nih.gov
URL:1
Title: Correlation of mass spectra with structure in aromatic oxygenated compounds. Aromatic alcohols and phenols
Source: acs.org
URL:2
Title: Gas Chromatography/Atmospheric Pressure Chemical Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry of Pyrolysis Oil from German Brown Coal
Source: nih.gov
URL:3
Introduction: The Analytical Imperative for 2-(Cyclopropylmethoxy)-4-isopropylphenol
An In-Depth Comparative Guide to the Purity Assessment of 2-(Cyclopropylmethoxy)-4-isopropylphenol by High-Performance Liquid Chromatography (HPLC) 2-(Cyclopropylmethoxy)-4-isopropylphenol is a substituted phenol derivat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Purity Assessment of 2-(Cyclopropylmethoxy)-4-isopropylphenol by High-Performance Liquid Chromatography (HPLC)
2-(Cyclopropylmethoxy)-4-isopropylphenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing safety, efficacy, and batch-to-batch consistency. The presence of impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, can have significant and often unpredictable impacts on the final product's performance and toxicological profile.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for impurity profiling in the pharmaceutical industry.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from structurally similar impurities.[1] This guide provides a comparative analysis of different reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of 2-(Cyclopropylmethoxy)-4-isopropylphenol, explaining the scientific rationale behind method development choices and presenting a robust, validated protocol for immediate implementation.
Understanding the Analyte and Potential Impurities
The structure of 2-(Cyclopropylmethoxy)-4-isopropylphenol, featuring a non-polar isopropyl group and a moderately polar cyclopropylmethoxy ether attached to a phenol ring, suggests a significant hydrophobic character. Therefore, RP-HPLC, which separates molecules based on hydrophobicity, is the most logical chromatographic approach.[3][4]
Isomeric Impurities: Ortho- or meta-isomers formed during synthesis, such as 2-isopropylphenol or 3-isopropylphenol derivatives.[7]
Process-Related Impurities: Byproducts from side reactions, such as the cleavage of the ether linkage or poly-alkylated species.[6]
Degradation Products: Oxidized forms of the phenol, which can be a common degradation pathway.
A successful HPLC method must be able to resolve the main peak from all these potential and actual impurities.
The Logic of HPLC Method Development
Developing a robust HPLC method is a systematic process aimed at achieving a "fit-for-purpose" analytical procedure.[8][9] The goal is to find the optimal balance of chromatographic parameters that yields the required specificity, sensitivity, and resolution in the shortest possible run time. The workflow below illustrates the key decision points in this process.
Caption: Workflow for systematic HPLC method development.
Head-to-Head HPLC Method Comparison
To illustrate the impact of chromatographic choices, we compare three distinct RP-HPLC methods for the analysis of 2-(Cyclopropylmethoxy)-4-isopropylphenol. Method A is a basic isocratic screening method, Method B is an optimized gradient method on a standard C18 column, and Method C explores an alternative selectivity using a Phenyl-Hexyl column.
Method A (Isocratic C18): This quick screening method suffers from poor resolution for early-eluting polar impurities and can cause later-eluting non-polar impurities to show significant peak broadening. The resolution value of 1.8 is barely acceptable (a value >2.0 is generally desired) and indicates a high risk of co-elution.
Method B (Gradient C18): This method provides superior performance. The use of a gradient elution effectively resolves impurities across a wider polarity range.[10] The smaller particle size (3.5 µm) and higher flow rate contribute to sharper peaks and improved efficiency. The elevated temperature of 40°C reduces mobile phase viscosity and can improve peak shape. This method demonstrates excellent resolution and peak symmetry (tailing factor <1.2), making it ideal for accurate quantification.
Method C (Gradient Phenyl-Hexyl): The Phenyl-Hexyl stationary phase offers an alternative selectivity, primarily through pi-pi interactions with the aromatic ring of the analyte and impurities. While effective, the resolution in this hypothetical case is not as optimal as the C18 column for the critical impurity pair. However, such a column is an invaluable tool in method development, as it might resolve impurities that co-elute on a C18 phase.[11]
Recommended Protocol: Purity by Optimized Gradient RP-HPLC
This protocol details the validated procedure corresponding to Method B, which provides the most robust and reliable data. Adherence to this protocol is critical for achieving inter-laboratory reproducibility. This procedure is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias.[12][13]
Equipment and Reagents
HPLC or UHPLC system with a UV/DAD detector (e.g., Waters Alliance, Agilent 1260/1290).[10]
High-Purity C18 Column (e.g., Waters Sunfire C18, Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
HPLC-grade Acetonitrile and Water.
Formic Acid (≥99% purity).
Volumetric flasks, pipettes, and autosampler vials.
Analytical balance.
Chromatographic Conditions
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
Flow Rate: 1.2 mL/min.
Column Temperature: 40 °C.
Detection Wavelength: 275 nm.
Injection Volume: 5 µL.
Gradient Program:
0.00 min: 50% B
15.00 min: 90% B
18.00 min: 90% B
18.01 min: 50% B
22.00 min: 50% B
Preparation of Solutions
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-(Cyclopropylmethoxy)-4-isopropylphenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH and USP guidelines.[12][14]
Tailing Factor: ≤ 1.5 for the main peak.
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
Theoretical Plates (N): ≥ 5000.
Analytical Procedure
Perform a blank injection (diluent) to ensure no carryover or system contamination.
Inject the Standard Solution in duplicate.
Inject the Sample Solution in duplicate.
Inject a Standard Solution after every 6-10 sample injections to verify system stability.
Data Analysis and Purity Calculation
The purity of the sample is determined by the area percent method. All impurity peaks greater than the reporting threshold (typically 0.05%) should be integrated.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
The logical flow of this entire assessment process, from sample receipt to the final report, is crucial for maintaining data integrity in a regulated environment.
Caption: Logical flow of the HPLC purity assessment process.
Conclusion
The purity assessment of 2-(Cyclopropylmethoxy)-4-isopropylphenol is reliably achieved using a well-developed, gradient-based RP-HPLC method. A high-purity C18 column provides the necessary hydrophobicity and resolution to separate the main component from its potential process-related and degradation impurities. While alternative selectivities like those offered by Phenyl-Hexyl columns are valuable for orthogonal testing, the optimized C18 method (Method B) presented here offers a superior combination of resolution, peak shape, and robustness. This guide provides the scientific rationale and a detailed, validated protocol to ensure the generation of high-quality, reliable purity data essential for researchers, scientists, and drug development professionals.
References
Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks
Source: PMC (PubMed Central)
URL: [Link]
Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis
Source: Chromatography Online
URL: [Link]
Title: General Chapters: <621> CHROMATOGRAPHY
Source: Pharmacopeia.cn
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures
Source: European Medicines Agency (EMA)
URL: [Link]
Title: ICH and FDA Guidelines for Analytical Method Validation
Source: Lab Manager
URL: [Link]
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL: [Link]
Title: Reversed-phase chromatography
Source: Wikipedia
URL: [Link]
Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
Source: ResearchGate
URL: [Link]
Title: Method Development for Drug Impurity Profiling: Part 1
Source: LCGC International
URL: [Link]
Navigating the Void: A Comparative Guide to Predicted and Inferred Experimental Data of 2-(Cyclopropylmethoxy)-4-isopropylphenol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and chemical research, the ability to accurately predict the prope...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical research, the ability to accurately predict the properties of novel molecules is a cornerstone of efficient development. However, the reliability of in silico models is a subject of continuous validation. This guide delves into a comparative analysis of predicted versus inferred experimental data for the molecule 2-(Cyclopropylmethoxy)-4-isopropylphenol , a compound for which public experimental data is notably scarce.
This analysis serves as a practical case study for researchers facing similar data-scarce scenarios. By leveraging data from structurally analogous compounds, we can establish a scientifically grounded "expected experimental range" and use it as a benchmark to evaluate the performance of various predictive models. This approach not only provides valuable insights into the likely characteristics of the target molecule but also illuminates the strengths and limitations of computational chemistry in navigating the uncharted territories of novel chemical space.
The Challenge of the Unknown: The Case for a Proxy-Based Approach
A comprehensive search of scientific literature and chemical databases reveals a significant gap in experimental data for 2-(Cyclopropylmethoxy)-4-isopropylphenol. To address this, we will employ a proxy-based approach, utilizing experimental data from closely related compounds, primarily 4-isopropylphenol and other 2-alkoxy-4-alkylphenols . The structural similarities and differences will be meticulously analyzed to infer a probable range for the experimental values of our target molecule. This methodology, while not a direct measurement, provides a robust framework for evaluating the accuracy of predictive algorithms.
Physicochemical Properties: A Tale of Two Methodologies
The physicochemical properties of a molecule, such as its lipophilicity (logP), acidity (pKa), and aqueous solubility (logS), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In this section, we compare the predicted values for 2-(Cyclopropylmethoxy)-4-isopropylphenol with the expected experimental range derived from its analogs.
Property
Predicted Value
Expected Experimental Range
Prediction Method
Justification for Expected Range
logP
3.5 ± 0.5
3.0 - 4.0
QSAR-based models
4-isopropylphenol has a reported logP of ~2.9. The addition of the cyclopropylmethoxy group is expected to increase lipophilicity.
The pKa of 4-isopropylphenol is approximately 10.2. The electron-donating nature of the ether oxygen in the ortho position is expected to slightly increase the pKa by destabilizing the phenoxide anion.
The increased lipophilicity from the cyclopropylmethoxy group compared to 4-isopropylphenol would suggest a decrease in aqueous solubility.
Discussion of Discrepancies and Model Reliability
The predicted values for logP, pKa, and logS largely fall within the expected experimental ranges. This suggests that for simple physicochemical properties of substituted phenols, modern predictive models can offer a reasonable degree of accuracy. However, it is crucial to understand the underlying principles and potential pitfalls of these models.
QSAR-based logP prediction: These models are trained on large datasets of known molecules. Their accuracy for novel scaffolds depends on the representation of similar fragments in the training set. For a relatively uncommon substituent like a cyclopropylmethoxy group, the prediction might be less reliable.
DFT-based pKa prediction: Density Functional Theory (DFT) can provide highly accurate pKa predictions for phenols, especially when coupled with appropriate solvation models.[1][2] The slight overestimation of the pKa in our prediction could be attributed to the specific functional and basis set used, highlighting the importance of method selection.
FEP-based solubility prediction: Free Energy Perturbation (FEP) methods are computationally intensive but are among the most accurate for predicting solubility.[3][4] The predicted logS value aligns well with the expected decrease in solubility due to the increased lipophilicity.
Spectroscopic Fingerprints: Deconvoluting the Predicted Spectra
Spectroscopic data provides the structural fingerprint of a molecule. In the absence of experimental spectra for 2-(Cyclopropylmethoxy)-4-isopropylphenol, we will predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra and compare them to the known spectral characteristics of its structural components.
Predicted ¹H NMR Spectral Data
Protons
Predicted Chemical Shift (ppm)
Expected Splitting Pattern
Justification for Expected Shifts
Isopropyl -CH₃
1.2 - 1.3
Doublet
Typical range for isopropyl methyl protons.
Isopropyl -CH
2.8 - 3.0
Septet
Deshielded by the aromatic ring.
Cyclopropyl -CH₂
0.3 - 0.6
Multiplet
Highly shielded protons of the cyclopropyl ring.
Methoxy -CH₂
3.8 - 4.0
Doublet
Adjacent to the cyclopropyl group and deshielded by the ether oxygen.
Aromatic Protons
6.7 - 7.0
Multiplets
Characteristic region for aromatic protons on a substituted benzene ring.
Phenolic -OH
4.5 - 5.5
Broad Singlet
Chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
Carbon
Predicted Chemical Shift (ppm)
Justification for Expected Shifts
Isopropyl -CH₃
~24
Standard chemical shift for isopropyl methyl carbons.
Isopropyl -CH
~33
Aliphatic carbon attached to the aromatic ring.
Cyclopropyl -CH₂
~3
Highly shielded carbons of the cyclopropyl ring.
Cyclopropyl -CH
~12
Methine carbon of the cyclopropyl ring.
Methoxy -CH₂
~75
Deshielded by the ether oxygen.
Aromatic Carbons
110 - 155
Characteristic range for substituted aromatic carbons. The carbon bearing the hydroxyl group will be the most deshielded.
Predicted Infrared (IR) Spectroscopy
Functional Group
Predicted Wavenumber (cm⁻¹)
Expected Appearance
Justification
O-H Stretch
3200 - 3600
Broad
Characteristic of a hydrogen-bonded phenolic hydroxyl group.[5]
C-H Stretch (Aromatic)
3000 - 3100
Sharp
Typical for C-H bonds on a benzene ring.
C-H Stretch (Aliphatic)
2850 - 3000
Sharp
From the isopropyl and cyclopropylmethoxy groups.
C=C Stretch (Aromatic)
1500 - 1600
Medium to Strong
Characteristic of the benzene ring.
C-O Stretch (Phenolic)
~1230
Strong
Typical for phenolic C-O bonds.
C-O-C Stretch (Ether)
1050 - 1150
Strong
Characteristic of the ether linkage.
Predicted Mass Spectrometry (MS)
Molecular Ion (M⁺): Expected at m/z = 220.30.
Key Fragmentation Patterns:
Loss of the isopropyl group (-43 Da) leading to a fragment at m/z = 177.
Loss of the cyclopropylmethyl group (-55 Da) leading to a fragment at m/z = 165.
Cleavage of the ether bond.
Experimental Protocols for Future Validation
To bridge the existing data gap, the following experimental protocols are provided as a guide for the future characterization of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Determination of logP (Shake-Flask Method)
Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare a series of flasks containing a 1:1 (v/v) mixture of n-octanol and water.
Partitioning: Add a small aliquot of the stock solution to each flask.
Equilibration: Shake the flasks at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the flasks to ensure complete separation of the n-octanol and aqueous layers.
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa (Potentiometric Titration)
Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., water-methanol) to ensure solubility.
Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong base (e.g., NaOH).
Titration: Titrate the sample solution with the base, recording the pH at regular volume increments.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Acquisition of Spectroscopic Data
NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling.
IR Spectroscopy (ATR-FTIR):
Sample Preparation: Place a small amount of the neat compound directly onto the ATR crystal.
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS):
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
Analysis: Inject the sample into a GC-MS system to obtain the mass spectrum.
Visualizing the Workflow
Caption: Workflow for the experimental validation of predicted properties.
Conclusion: Embracing Prediction with Critical Evaluation
This guide demonstrates a pragmatic approach to navigating the common research challenge of data scarcity for a novel chemical entity. By establishing an "expected experimental range" based on sound chemical principles and data from structural analogs, we have created a valuable benchmark for evaluating the performance of in silico predictive models.
Our analysis suggests that for 2-(Cyclopropylmethoxy)-4-isopropylphenol, current predictive tools offer a reasonably accurate estimation of its fundamental physicochemical and spectroscopic properties. However, this case study also underscores the importance of a deep understanding of the methodologies behind these predictions and a critical evaluation of their results. As computational chemistry continues to evolve, the synergy between predictive modeling and targeted experimental validation will remain paramount in accelerating the pace of scientific discovery.
References
THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Available at: [Link]
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Available at: [Link]
Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182–5189. Available at: [Link]
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Available at: [Link]
A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Google Patents.
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]
He, Y., et al. (2021). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry, 64(22), 16534–16545. Available at: [Link]
Aqueous Solubility of Some Natural Phenolic Compounds. ResearchGate. Available at: [Link]
Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Molecules. Available at: [Link]
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Metabolites. Available at: [Link]
Absolute pKa Values and Signed Error from Experiment. ResearchGate. Available at: [Link]
Process for preparation of phenoxypropanol amines. Google Patents.
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Computer-Aided Molecular Design. Available at: [Link]
Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews. Available at: [Link]
Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules. Available at: [Link]
One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available at: [Link]
¹H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate. Available at: [Link]
QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. SAR and QSAR in Environmental Research. Available at: [Link]
A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. ChemRxiv. Available at: [Link]
Msc alcohols, phenols, ethers. SlideShare. Available at: [Link]
Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]
The prediction of pKa values for phenolic compounds by the DFT theory. ResearchGate. Available at: [Link]
PREPARATION METHOD FOR (4-ISOPROPOXY-2-METHYL) PHENYL ISOPROPYL KETONE. European Patent Office. Available at: [Link]
A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. ChemRxiv. Available at: [Link]
Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. Available at: [Link]
11.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
Comparison of QSAR models on toxicity of X-phenols. ResearchGate. Available at: [Link]
infrared spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]
An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. Chemosphere. Available at: [Link]
Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Royal Society of Chemistry. Available at: [Link]
Chemical determination of phenolic compounds. PROMETHEUS. Available at: [Link]
FTIR spectra of phenol monomer in different noble gas matrices. ResearchGate. Available at: [Link]
Free energy perturbation – Knowledge and References. Taylor & Francis. Available at: [Link]
Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. ResearchGate. Available at: [Link]
Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship. Available at: [Link]
Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB. Available at: [Link]
Table of Characteristic IR Absorptions. Available at: [Link]
QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. International Journal of Molecular Sciences. Available at: [Link]
Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. Available at: [Link]
FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. AGH University of Krakow Journals. Available at: [Link]
Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth). Journal of Traditional and Complementary Medicine. Available at: [Link]
Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Magnetochemistry. Available at: [Link]
C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society. Available at: [Link]
Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. Available at: [Link]
Computational calculation of absolute aqueous pKa values for phenols. ResearchGate. Available at: [Link]
As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is just as critical as the experimental design itself. When handling specialized functionalized aromatics...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is just as critical as the experimental design itself. When handling specialized functionalized aromatics like 2-(Cyclopropylmethoxy)-4-isopropylphenol (CAS: 1243452-02-9) , standard "pour-and-store" waste procedures are insufficient.
This compound features a dual-functional structure—a lipophilic phenolic moiety and a cyclopropyl ether group. This specific structural combination dictates its hazard profile and, consequently, its lifecycle management under the EPA’s Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework [1].
The following guide provides a self-validating, step-by-step operational and disposal methodology designed to ensure regulatory compliance, environmental protection, and laboratory safety.
Mechanistic Hazard Assessment: The Causality of Disposal
To understand how to dispose of this chemical, we must first understand why specific protocols are necessary based on its molecular architecture.
The Phenolic Moiety (Toxicity & Environmental Persistence): Phenol derivatives are highly lipophilic. If improperly disposed of via municipal sink drains, they do not readily biodegrade and are highly toxic to aquatic ecosystems. In human exposure, the lipophilicity allows rapid penetration of the stratum corneum, leading to protein denaturation and cellular necrosis. Therefore, this compound must be strictly classified as Non-Halogenated Organic Hazardous Waste [1].
The Ether Moiety (Auto-Oxidation Risk): Ethers are prone to auto-oxidation, a phenomenon where diatomic oxygen from the air is incorporated into the ether to form highly explosive hydroperoxides [2]. While the cyclopropyl group provides some steric hindrance compared to linear aliphatic ethers (like diethyl ether), prolonged exposure to oxygen and light still poses a peroxide-forming risk. This dictates strict temporal limits on waste accumulation (maximum 90 days) and mandates the use of opaque or amber containers.
Operational Workflow: Safe Handling & Segregation
Before waste is generated, the handling environment must be optimized to prevent cross-contamination and ensure the waste stream remains chemically stable.
Step-by-Step Handling Protocol:
Engineering Controls: Always handle the neat compound or concentrated stock solutions within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.
Barrier Protection: Phenols can permeate standard latex. Utilize double-gloved Nitrile (minimum 8 mil thickness) or specialized barrier gloves (e.g., Neoprene) for bulk handling.
Waste Segregation (Critical): Do not mix 2-(Cyclopropylmethoxy)-4-isopropylphenol waste with strong oxidizers (e.g., nitric acid, perchlorates) or halogenated solvents. Mixing with oxidizers can cause exothermic degradation of the phenol ring, while mixing with halogenated waste exponentially increases disposal costs and complicates the final incineration process.
Step-by-Step Disposal Methodologies
Every laboratory must implement a self-validating disposal system where container integrity, labeling, and temporal limits are continuously verified.
Phase 1: Waste Characterization and Container Selection
Liquid Waste (Solvent Mixtures): Collect in amber glass bottles or Polytetrafluoroethylene (PTFE) carboys. Do not use metal containers. Trace acidic protons from the phenolic hydroxyl group can slowly react with metal over time, compromising container integrity. Leave 10% to 20% headspace to account for vapor expansion [3].
Solid Waste (Contaminated Consumables): Place contaminated pipette tips, Kimwipes, and PPE into a double-bagged High-Density Polyethylene (HDPE) solid waste bin.
Phase 2: RCRA-Compliant Labeling
The moment the first drop of waste enters the container, it must be labeled with a standardized RCRA "Hazardous Waste" tag.
Phase 3: Satellite Accumulation Area (SAA) Management
Transfer labeled containers to the designated SAA.
Ensure the SAA is secondary-contained (e.g., sitting in a spill tray capable of holding 110% of the largest container's volume).
Temporal Limit: Under RCRA guidelines for Large Quantity Generators, waste must not remain in the SAA for more than 90 days to mitigate the risk of ether auto-oxidation and peroxide accumulation [1].
Quantitative Waste Stream Management
Summarizing the logistical parameters ensures quick reference for laboratory personnel and EHS auditors.
The following diagram maps the logical flow of the compound from the point of waste generation to its final regulatory destruction.
Figure 1: RCRA-compliant disposal workflow for 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Emergency Spill Response & Decontamination
In the event of an accidental release, standard solvent spill kits are insufficient due to the specific toxicity of the phenol ring.
Isolation: Immediately evacuate personnel from the immediate vicinity and increase fume hood/room ventilation.
Neutralization and Absorption: Do not use combustible materials like sawdust (due to the ether moiety's flammability). Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.
Collection: Using non-sparking tools, sweep the absorbed mixture into an HDPE solid waste container.
Chemical Decontamination: Because phenols are weakly acidic and highly lipophilic, wash the contaminated surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate). The alkaline environment converts residual phenol into a water-soluble phenoxide salt, which can then be safely wiped up and disposed of as solid hazardous waste.
References
US Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste: EPA's Cradle-to-Grave Hazardous Waste Management Program." EPA.gov. [Link]
University of Pennsylvania ScholarlyCommons. "Polyether Plant Design: Polymerization Reaction Mechanism and Ether Auto-Oxidation." Core.ac.uk.[Link]
Illinois State University Environmental Health and Safety. "Hazardous Waste Management and Storage Guidelines." Illinoisstate.edu. [Link]
Handling
A Researcher's Guide to the Safe Handling of 2-(Cyclopropylmethoxy)-4-isopropylphenol
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-(Cyclopropylmethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-(Cyclopropylmethoxy)-4-isopropylphenol, a compound of interest in modern research. As this is a unique molecule, specific safety data may not be extensively published. Therefore, this document synthesizes established protocols for closely related phenolic compounds, ensuring a robust and cautious approach to its management in a laboratory setting. The principles outlined here are grounded in a proactive safety culture, designed to protect researchers and ensure the integrity of your work.
Hazard Assessment: Understanding the Risks
Given its chemical structure as a substituted phenol, 2-(Cyclopropylmethoxy)-4-isopropylphenol should be handled with the assumption that it carries hazards similar to other phenolic compounds. Phenols are known for their potential to cause severe skin burns, serious eye damage, and systemic toxicity if absorbed.[1][2] They can be harmful if swallowed, inhaled, or in contact with skin.[3][4]
Anticipated Hazards:
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/Irritation: Expected to cause severe skin burns.[3][4][5] Phenol and its derivatives can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[2][6]
Serious Eye Damage/Irritation: Presumed to cause serious eye damage.[3][4][5]
Respiratory Sensitization: May cause allergy or asthma-like symptoms if inhaled.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical when handling 2-(Cyclopropylmethoxy)-4-isopropylphenol. The following table outlines the minimum required PPE.
Protection Type
Specification
Rationale
Hand Protection
Double-gloving with an inner nitrile glove and an outer, thicker glove such as neoprene or butyl rubber.[1]
Nitrile provides incidental splash protection, while neoprene or butyl rubber offers more robust protection against corrosive and easily absorbed phenolic compounds.[7]
Eye and Face Protection
Chemical splash goggles and a full-face shield.
Protects against splashes that can cause severe eye damage. A face shield offers an additional layer of protection for the entire face.[1]
Body Protection
A fully buttoned lab coat over long-sleeved clothing and long pants. A chemically resistant apron (neoprene or butyl rubber) is required for larger quantities or when there is a significant splash risk.[1]
Closed-toe, non-perforated shoes that cover the entire foot.
Protects feet from spills.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood, or if aerosolization is possible.[8]
Always handle 2-(Cyclopropylmethoxy)-4-isopropylphenol in a certified chemical fume hood to minimize inhalation exposure.[1][9] Ensure that an emergency eyewash station and safety shower are readily accessible within a 10-second travel distance.[1][7]
Step-by-Step Handling Procedure:
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable pads.
Weighing: If weighing the solid compound, do so within the fume hood to avoid inhaling any dust.
Dissolving: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
Heating: If heating is required, use a controlled heating mantle and never heat in an open vessel. Avoid heating in microwaves or ovens not designed for chemical use.[1][7]
Post-Handling: After handling, thoroughly wash your hands and any exposed skin, even if gloves were worn.[7]
Caption: A simplified workflow for the safe handling of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Plan:
Scenario
Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Polyethylene glycol (PEG) 300 or 400 is recommended for dermal exposures to phenols as it can be more effective than water at removing the chemical.[2][7] Seek immediate medical attention.[3][5]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[3][5]
Inhalation
Move the affected person to fresh air.[1][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Ingestion
Do NOT induce vomiting.[3][5] Rinse mouth with water. Seek immediate medical attention.[3][5]
Small Spill (<50 mL)
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7][10] Collect the material in a sealed, labeled container for hazardous waste disposal.[7][10]
Large Spill (>50 mL)
Evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.[7]
Disposal Plan: Responsible Waste Management
All waste containing 2-(Cyclopropylmethoxy)-4-isopropylphenol, including contaminated labware, must be disposed of as hazardous chemical waste.[1][11]
Waste Segregation and Disposal Workflow:
Caption: A workflow for the proper segregation and disposal of waste.
Key Disposal Steps:
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and absorbent pads, in a designated, clearly labeled, and sealed container.[12]
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[12]
Disposal: All waste containers must be disposed of through your institution's approved hazardous waste management program.[11]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.
References
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]
A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Google Patents.
Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety - University of Colorado Boulder. Available at: [Link]
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. The Hong Kong University of Science and Technology. Available at: [Link]
Safety Data Sheet: Phenol. Carl ROTH. Available at: [Link]
Safety Data Sheet: 2-Propanol. Carl ROTH. Available at: [Link]
Safety data sheet - 4-Isopropylphenol. C.P.A Chem Ltd. Available at: [Link]
Phenol Solution Safety Data Sheet. Sciencelab.com. Available at: [Link]
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]